molecular formula C8H9BrO B1266663 2-Bromo-1-phenylethanol CAS No. 2425-28-7

2-Bromo-1-phenylethanol

Cat. No.: B1266663
CAS No.: 2425-28-7
M. Wt: 201.06 g/mol
InChI Key: DAHHEUQBMDBSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-phenylethanol is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHHEUQBMDBSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941844
Record name 2-Bromo-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2425-28-7, 199343-14-1
Record name α-(Bromomethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2425-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(Bromomethyl)benzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(bromomethyl)benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-phenylethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-phenylethanol is a vital chiral building block in organic synthesis, particularly valued in the pharmaceutical industry for the creation of enantiomerically pure drug candidates. Its structure, featuring a phenyl group, a hydroxyl group, and a bromine atom on a two-carbon chain, offers a versatile scaffold for a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its role in relevant biological pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, application in reactions, and analytical characterization.

Physical Properties
PropertyValue
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1][2]
Density 1.503 g/cm³[1][2]
Boiling Point 261.6 °C at 760 mmHg[1][2]
Melting Point 39 °C
Flash Point 135.6 °C[1][2]
Solubility Soluble in organic solvents, limited solubility in water.[1][2]
Refractive Index 1.5800 (estimate)
Chemical Properties
PropertyValue
IUPAC Name This compound[3]
CAS Number 2425-28-7 (racemic), 73908-23-3 ((R)-enantiomer)[1][4]
Chirality Contains a stereocenter at the carbon bearing the hydroxyl group, existing as (R) and (S) enantiomers.[1]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H NMR 7.27s5H, Ar-H
4.77dd4, 81H, CHOH
3.40m2H, CH₂Br
3.17s1H, OH
¹³C NMR 140.3Ar-C (quaternary)
128.7Ar-CH
128.5Ar-CH
126.0Ar-CH
73.8CHOH
40.2CH₂Br

Note: NMR data is based on a representative spectrum and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (alcohol)
~3030MediumC-H stretch (aromatic)
~2920MediumC-H stretch (aliphatic)
~1490, 1450StrongC=C stretch (aromatic ring)
~1060StrongC-O stretch (alcohol)
~700StrongC-Br stretch
Mass Spectrometry (MS)

The mass spectrum of this compound exhibits a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

m/zInterpretation
200/202[M]⁺, Molecular ion
107[M - CH₂Br]⁺
77[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below, offering guidance for laboratory preparation.

Synthesis via Bromination of Styrene

This method involves the reaction of styrene with a bromine source in the presence of water to form the bromohydrin.

Materials:

  • Styrene

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve styrene in a mixture of DMSO and water.

  • Cool the mixture in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) in portions while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Enantioselective Synthesis via Asymmetric Reduction of 2-Bromoacetophenone

This protocol describes the synthesis of enantiomerically enriched this compound using a chiral catalyst.

Materials:

  • 2-Bromoacetophenone

  • (R)- or (S)-CBS-oxazaborolidine catalyst

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the CBS catalyst in anhydrous THF at 0-5 °C under an inert atmosphere, add borane dimethyl sulfide complex dropwise.

  • Add a solution of 2-bromoacetophenone in anhydrous THF to the catalyst mixture at a rate that maintains the internal temperature below 5 °C.[5]

  • Monitor the reaction by TLC until the starting material is consumed.[5]

  • Carefully quench the reaction by the slow addition of methanol.[5]

  • Add saturated aqueous ammonium chloride and extract the product with ethyl acetate.[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[5]

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.[5]

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G General Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Materials (e.g., Styrene or 2-Bromoacetophenone) reaction Chemical Reaction (e.g., Bromination or Asymmetric Reduction) start->reaction monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography or Distillation concentration->chromatography product Pure this compound chromatography->product

Caption: A generalized workflow for the synthesis and purification of this compound.

β2-Adrenergic Receptor Signaling Pathway

(R)-2-Bromo-1-phenylethanol serves as a precursor to compounds that can interact with adrenergic receptors. The diagram below illustrates the signaling cascade initiated by a β2-adrenergic receptor agonist.

G β2-Adrenergic Receptor Signaling Pathway agonist β2-Agonist (derived from this compound) receptor β2-Adrenergic Receptor (GPCR) agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) pka->cellular_response Phosphorylates targets leading to

Caption: Simplified signaling pathway of a β2-adrenergic receptor agonist.

References

A Technical Guide to (R)-2-Bromo-1-phenylethanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (R)-2-Bromo-1-phenylethanol, a chiral alcohol that serves as a critical intermediate in the synthesis of pharmaceutically active compounds. The document details its physicochemical properties, outlines validated experimental protocols for its enantioselective synthesis, and discusses its applications in drug development, catering to researchers, scientists, and professionals in the field.

Core Properties of (R)-2-Bromo-1-phenylethanol

(R)-2-Bromo-1-phenylethanol is a chiral compound whose stereochemistry is essential for the biological activity of many target molecules.[1] Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 73908-23-3[2][3][4]
Molecular Formula C₈H₉BrO[2][3]
Molecular Weight 201.06 g/mol [2][3][4]
Melting Point 54-56 °C[5]
Boiling Point 243.5 °C (Predicted)[5]
Density 1.470 g/cm³ (Predicted)[5]
Appearance Colorless to pale yellow liquid or solid[4]

Enantioselective Synthesis of (R)-2-Bromo-1-phenylethanol

The production of enantiomerically pure (R)-2-Bromo-1-phenylethanol is paramount for its use in pharmaceutical synthesis. The most prevalent strategies involve the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone, through either chemocatalysis or biocatalysis.[1]

Comparison of Key Synthetic Methods

The selection of a synthetic route often depends on factors such as yield, enantioselectivity, cost, and scalability. Below is a comparison of two primary methods.

ParameterCatalytic Asymmetric ReductionBiocatalytic Asymmetric Reduction
Starting Material 2-Bromoacetophenone2-Bromoacetophenone
Catalyst (R)-Methyl-CBS-oxazaborolidineKetoreductase (KRED) or Alcohol Dehydrogenase (ADH)[1][6]
Reducing Agent Borane dimethyl sulfide complex (BH₃·DMS)NADPH/NADH (with cofactor regeneration system)[2]
Typical Yield HighHigh
Enantiomeric Excess (ee) >95%>99%

Experimental Protocols

Detailed methodologies for the chemical and biological synthesis of (R)-2-Bromo-1-phenylethanol are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent batches.

Protocol 1: Asymmetric Reduction using a CBS Catalyst

This method employs the Corey-Bakshi-Shibata (CBS) catalyst for the highly enantioselective reduction of 2-bromoacetophenone.[1]

Materials:

  • 2-Bromoacetophenone

  • (R)-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane dimethyl sulfide complex (BH₃·DMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl acetate

Procedure:

  • Reaction Setup: Equip a multi-neck, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Charge the flask with anhydrous THF and cool it to 0-5 °C using an ice bath.[1]

  • Catalyst and Borane Addition: Add (R)-Methyl-CBS-oxazaborolidine (0.1 equivalents) to the cooled THF. Subsequently, add borane dimethyl sulfide complex (1.0-1.2 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 15 minutes.[1]

  • Substrate Addition: Prepare a solution of 2-bromoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 5 °C.[1]

  • Quenching: After the reaction is complete, carefully quench it by the slow, dropwise addition of methanol at 0-5 °C to decompose excess borane. Allow the mixture to warm to room temperature and stir for 30 minutes.[1]

  • Work-up: Add saturated aqueous NH₄Cl and stir for another 30 minutes. Separate the organic layer and extract the aqueous layer three times with dichloromethane or ethyl acetate.[1]

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (R)-2-Bromo-1-phenylethanol.[1]

sub 2-Bromoacetophenone in Anhydrous THF react Reaction Mixture (0-5 °C) sub->react cat (R)-Methyl-CBS-oxazaborolidine + BH3-DMS cat->react quench Quenching (Methanol) react->quench workup Aqueous Work-up (NH4Cl, NaHCO3, Brine) quench->workup purify Purification (Column Chromatography) workup->purify product (R)-2-Bromo-1-phenylethanol purify->product

CBS-Catalyzed Asymmetric Reduction Workflow
Protocol 2: Biocatalytic Asymmetric Reduction

This protocol utilizes a whole-cell system expressing a ketoreductase (KRED) or alcohol dehydrogenase (ADH) for the enantioselective reduction of 2-bromoacetophenone. This approach is considered a green chemistry alternative.[6]

Materials:

  • 2-Bromoacetophenone

  • E. coli cells expressing a suitable ketoreductase

  • Glucose (as co-substrate for cofactor regeneration)

  • Yeast extract and Peptone (for culture medium)

  • Phosphate buffer (e.g., pH 7.0)

  • Isopropanol or DMSO (as a co-solvent)

  • Ethyl acetate

Procedure:

  • Cell Culture and Harvest: Cultivate the E. coli strain expressing the desired ketoreductase in a suitable growth medium. Harvest the cells via centrifugation.[6]

  • Biotransformation Setup: Resuspend the harvested cells in a phosphate buffer containing glucose. Transfer this cell suspension to a bioreactor or a large flask.[1]

  • Substrate Addition: Dissolve 2-bromoacetophenone in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO and add it to the cell suspension.[1][6]

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation for 12-24 hours. Monitor the reaction progress and enantiomeric excess by chiral HPLC.[1][6]

  • Extraction: Upon completion, extract the mixture with ethyl acetate. Combine the organic layers.[6]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-Bromo-1-phenylethanol. Further purification can be performed if necessary.[6]

sub 2-Bromoacetophenone bioreactor Biotransformation (25-30 °C, 12-24h) sub->bioreactor cells E. coli with KRED + Glucose cells->bioreactor extract Extraction (Ethyl Acetate) bioreactor->extract concentrate Concentration extract->concentrate product (R)-2-Bromo-1-phenylethanol concentrate->product

Biocatalytic Reduction Workflow

Applications in Drug Development

(R)-2-Bromo-1-phenylethanol is a valuable chiral precursor, particularly in the synthesis of β2-adrenoceptor agonists used in the treatment of asthma and other respiratory conditions. The specific (R)-configuration at the hydroxyl-bearing carbon is often crucial for potent and selective interaction with the target receptor. The bromo group acts as a versatile chemical handle for introducing an amine group, which is a key structural feature of the phenylethanolamine scaffold found in many β2-agonists.[2]

The therapeutic effect of these agonists is mediated through the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that leads to smooth muscle relaxation in the airways.

cluster_0 Cell Membrane Agonist β2-Agonist Receptor β2-Adrenergic Receptor (GPCR) Agonist->Receptor GProtein G Protein (Gs) Receptor->GProtein activates AC Adenylyl Cyclase GProtein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Muscle Relaxation) PKA->Response phosphorylates targets leading to

β2-Adrenergic Receptor Signaling Pathway

References

Synthesis of Racemic 2-Bromo-1-phenylethanol from 1-Phenylethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of racemic 2-bromo-1-phenylethanol from 1-phenylethanol. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document outlines the primary synthetic methodologies, reaction mechanisms, and detailed experimental protocols, supported by quantitative data and visualizations to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a valuable chiral building block in organic synthesis. While its enantiomerically pure forms are often sought after for specific applications, the racemic mixture serves as a crucial precursor for various downstream applications, including the preparation of other racemic compounds or as a starting material for chiral resolution. The direct bromination of 1-phenylethanol is a common and straightforward approach to obtaining this compound. This guide will focus on methods that yield the racemic product, a critical consideration for processes where stereocontrol at this stage is not required or desired.

Synthetic Approaches and Mechanisms

The synthesis of racemic this compound from 1-phenylethanol can be achieved through several methods, primarily involving the substitution of the hydroxyl group with a bromine atom. The choice of brominating agent and reaction conditions dictates the reaction mechanism and, consequently, the stereochemical outcome. To obtain a racemic product from a racemic or achiral starting material, methods proceeding through a planar intermediate or those that ensure racemization are preferred.

Radical Bromination using N-Bromosuccinimide (NBS)

The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator or light is a well-established method for benzylic bromination.[1][2][3] This reaction proceeds via a free radical chain mechanism, which is ideal for producing a racemic product from a racemic starting material. The key intermediate is a resonance-stabilized benzylic radical, which is planar, allowing for the subsequent attack by a bromine radical from either face with equal probability, leading to a racemic mixture of the product.

The mechanism involves three main stages:

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) or by UV light to generate a bromine radical from NBS.

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 1-phenylethanol to form a resonance-stabilized benzylic radical and HBr. This is followed by the reaction of the benzylic radical with a bromine source (Br₂ generated in situ from the reaction of HBr with NBS) to yield the product and a new bromine radical.

  • Termination: The reaction is terminated by the combination of any two radical species.

Bromination using Hydrobromic Acid (HBr)

Direct treatment of 1-phenylethanol with hydrobromic acid can also yield this compound. The reaction mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions. For the formation of a racemic product, conditions favoring an S(_N)1 mechanism are ideal, as it involves the formation of a planar benzylic carbocation intermediate. This intermediate can then be attacked by a bromide ion from either side, resulting in a racemic mixture.

Experimental Protocols

The following section provides detailed experimental procedures for the synthesis of racemic this compound from 1-phenylethanol.

Method 1: Bromination using Sodium Chlorate and Hydrobromic Acid

This method, adapted from a patented procedure, describes the mono-bromination of 1-phenylethanol.[4]

Materials:

  • 1-Phenylethanol (1 equiv.)

  • 5M Sodium chlorate (NaClO₃) solution (1 equiv.)

  • 3M Hydrobromic acid (HBr) solution (2 equiv.)

  • Ice bath

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄)

  • 25 mL round-bottom flask

  • Syringe pump

Procedure:

  • To a 25 mL round-bottom flask, add 1-phenylethanol (e.g., 0.37 mL, 3 mmol, 1 equiv.).

  • Add 5M sodium chlorate solution (0.6 mL, 3 mmol, 1 equiv.) to the flask.

  • Place the flask in an ice bath to cool the solution.

  • Using a syringe pump, slowly add 3M hydrobromic acid solution (2.1 mL, 6 mmol, 2 equiv.) to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Extract the organic layer with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of dichloromethane and n-hexane (e.g., 1:7 v/v) as the eluent to obtain the final product.

Data Presentation

Reaction Data
ParameterMethod 1 (NaClO₃/HBr)
Starting Material 1-Phenylethanol
Reagents NaClO₃, HBr
Solvent Water
Temperature 0 °C to room temperature
Reaction Time Monitored by TLC
Product Racemic this compound
Yield Not explicitly stated, but a similar di-bromination reaction yielded 85%[4]
Spectroscopic Data

The identity and purity of the synthesized racemic this compound can be confirmed by spectroscopic methods.

Spectroscopic Data
¹H NMR (CDCl₃) δ 7.27 (s, 5H, Ar-H), 4.77 (dd, J = 4, 8 Hz, 1H, CHOH), 3.40 (m, 2H, CH₂Br), 3.17 (s, 1H, OH)[5]
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol [6]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1-Phenylethanol Flask Reaction Flask (0 °C) A->Flask B 5M NaClO3 B->Flask C 3M HBr C->Flask Slow addition Quench Quench with Na2S2O3 Flask->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry over MgSO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Chromatography Column Chromatography Evaporate->Chromatography Product Racemic this compound Chromatography->Product

Caption: Experimental workflow for the synthesis of racemic this compound.

Radical Bromination Mechanism with NBS

radical_bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (R-R) R_radical 2 R• Initiator->R_radical Heat/Light NBS NBS Br_radical Br• NBS->Br_radical R• Phenylethanol 1-Phenylethanol Benzylic_Radical Benzylic Radical (Planar) Phenylethanol->Benzylic_Radical + Br• HBr HBr Product Racemic this compound Benzylic_Radical->Product + Br2 Br2 Br2 HBr->Br2 + NBS Br_radical2 Br• Br_Br Br• + Br• → Br2 R_Br R• + Br• → R-Br R_R R• + R• → R-R

Caption: Mechanism of radical bromination of 1-phenylethanol with NBS.

S(_N)1 Mechanism with HBr

sn1_mechanism Phenylethanol 1-Phenylethanol Protonated_Alcohol Protonated Alcohol Phenylethanol->Protonated_Alcohol + H+ Carbocation Benzylic Carbocation (Planar) Protonated_Alcohol->Carbocation - H2O Product Racemic this compound Carbocation->Product + Br-

Caption: S(_N)1 mechanism for the reaction of 1-phenylethanol with HBr.

References

IUPAC nomenclature of (R)-(-)-2-Bromo-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the IUPAC Nomenclature and Application of (R)-(-)-2-Bromo-1-phenylethanol

Introduction

(R)-(-)-2-Bromo-1-phenylethanol is a chiral organic compound of significant interest in the fields of organic synthesis and pharmaceutical development.[1] Its value lies in its specific three-dimensional structure, which makes it a crucial chiral building block for the asymmetric synthesis of more complex, biologically active molecules.[1][2] This guide provides a comprehensive analysis of its IUPAC nomenclature, physicochemical properties, and its application in enantioselective synthesis, tailored for researchers, scientists, and drug development professionals.

IUPAC Nomenclature Deconstructed

The systematic IUPAC name, (R)-(-)-2-Bromo-1-phenylethanol , provides a precise description of the molecule's structure, including its parent chain, substituents, and stereochemistry.[1]

  • Parent Hydride : The suffix "-ethanol" identifies a two-carbon parent chain (ethane) containing a hydroxyl (-OH) group, classifying the molecule as an alcohol.[1]

  • Principal Functional Group : The hydroxyl group is the principal functional group, and the carbon atom to which it is attached is assigned the lowest possible locant, carbon-1.[1]

  • Substituents :

    • 1-phenyl : A phenyl group is attached to carbon-1.[1]

    • 2-Bromo : A bromine atom is attached to carbon-2.[1]

  • Stereodescriptors :

    • (R)- : This prefix, from the Latin Rectus (right), denotes the absolute configuration at the single stereogenic center (carbon-1). Its assignment is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[1][3]

    • (-)- : This symbol indicates that the compound is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). This is an experimentally determined property and is not directly predictable from the (R/S) configuration.[1]

Determination of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The (R) configuration is assigned by prioritizing the four groups attached to the chiral center (carbon-1) based on atomic number.[3][4][5][6]

  • Assign Priorities : The atoms directly bonded to the chiral carbon are ranked by atomic number:

    • Priority 1 : Oxygen (-OH) - Atomic number 8

    • Priority 2 : Carbon of the phenyl group (-C₆H₅) - Atomic number 6. This carbon is further bonded to other carbons.

    • Priority 3 : Carbon of the bromomethyl group (-CH₂Br) - Atomic number 6. This carbon is bonded to a bromine and two hydrogens.

    • Priority 4 : Hydrogen (-H) - Atomic number 1

    Tie-breaking: Both the phenyl and bromomethyl groups are attached via carbon. To break the tie, we examine the atoms attached to these carbons. The carbon of the phenyl group is bonded to other carbons. The carbon of the bromomethyl group is bonded to a high-atomic-number bromine atom, giving it higher priority than a carbon bonded only to other carbons and hydrogens in the immediate vicinity of the ring connection. However, the standard convention considers the substituents on the phenyl ring carbons, leading to the phenyl group having a higher priority. A more detailed analysis shows the phenyl group carbon is bonded to (C, C, H) while the bromomethyl carbon is bonded to (Br, H, H). Since Br has a higher atomic number than C, the -CH₂Br group would seem to have higher priority. Let's re-evaluate based on standard rules. The first point of difference is key. For the phenyl group, we go from C-1 to the ring carbons. For the bromomethyl group, we go from C-1 to C-2. The atoms attached to C-1 are O, C(phenyl), C(CH₂Br), and H. The priorities are O > C > C > H. To break the tie between the two carbons, we look at what they are attached to. The phenyl carbon is attached to two other carbons within the ring and implicitly one hydrogen. The C-2 carbon is attached to one bromine and two hydrogens. Since Br (atomic number 35) outranks C (atomic number 6), the -CH₂Br group has a higher priority than the -C₆H₅ group. Therefore, the priorities are: 1: -OH, 2: -CH₂Br, 3: -C₆H₅, 4: -H. Let's re-verify this common point of confusion. The rule is to compare atoms at the first point of difference.

    • Path 1: C-1 -> C(phenyl) -> {C, C, H}

    • Path 2: C-1 -> C(CH2Br) -> {Br, H, H} Comparing the lists {C,C,H} and {Br,H,H} atom by atom, Br > C. Therefore, the -CH₂Br group is priority #2 and the phenyl group is priority #3.

    Let's re-assign based on this correct application:

    • Priority 1 : -OH (Oxygen, Z=8)

    • Priority 2 : -CH₂Br (Carbon bonded to Bromine)

    • Priority 3 : -C₆H₅ (Carbon bonded to other Carbons)

    • Priority 4 : -H (Hydrogen, Z=1)

  • Orient the Molecule : The molecule is oriented in 3D space so that the lowest priority group (Priority 4: -H) points away from the viewer.

  • Determine Rotation : The direction from priority 1 to 2 to 3 is traced. For this molecule, tracing from -OH (1) → -CH₂Br (2) → -C₆H₅ (3) results in a clockwise rotation. A clockwise rotation corresponds to the (R) configuration.[3][4][6]

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (R)-2-Bromo-1-phenylethanol.

Physicochemical and Spectroscopic Data

The properties of (R)-(-)-2-Bromo-1-phenylethanol are summarized below. These characteristics are essential for its handling, reaction monitoring, and characterization.

PropertyValue
Molecular Formula C₈H₉BrO[7][8][9][10]
Molecular Weight 201.06 g/mol [7][8][9][10]
CAS Number 73908-23-3[7][10][11]
Appearance Colorless to pale yellow liquid[7][9]
Density 1.503 g/cm³[7][9]
Boiling Point 261.6°C at 760 mmHg[7][9]
Optical Rotation (-) Levorotatory[7]
Spectroscopic Data NMR (¹H, ¹³C), IR, and Mass Spectrometry data are available.[1][11]

Role in Asymmetric Synthesis

The defined stereochemistry of (R)-(-)-2-Bromo-1-phenylethanol makes it a valuable precursor in the synthesis of pharmaceuticals where a specific enantiomer is required for biological activity.[12] Many drugs exhibit stereospecific interactions with biological targets like enzymes and receptors. Using enantiomerically pure starting materials is a key strategy to produce single-enantiomer drugs, avoiding the potential for undesired side effects from other stereoisomers.

DrugDevWorkflow start (R)-(-)-2-Bromo-1-phenylethanol (Chiral Building Block) step1 Stepwise Synthesis (e.g., Nucleophilic Substitution, Coupling) start->step1 intermediate Chiral Intermediate step1->intermediate step2 Further Functionalization & Cyclization intermediate->step2 api Active Pharmaceutical Ingredient (API) (Single Enantiomer) step2->api formulation Drug Formulation api->formulation final_product Final Medicinal Product formulation->final_product

Caption: Role of (R)-(-)-2-Bromo-1-phenylethanol in a generalized drug development workflow.

Experimental Protocols for Enantioselective Synthesis

The most common and effective method for preparing enantiomerically pure (R)-(-)-2-Bromo-1-phenylethanol is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone.[1][2][12] This can be achieved using chemical catalysts (e.g., CBS catalysts) or biocatalysts (e.g., alcohol dehydrogenases).[2][12]

Protocol: CBS-Catalyzed Asymmetric Reduction of 2-Bromoacetophenone

This protocol describes the synthesis using a (R)-Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst.

Objective : To synthesize (R)-(-)-2-Bromo-1-phenylethanol with high enantiomeric excess.

Materials :

  • 2-bromoacetophenone

  • (R)-Methyl-CBS-oxazaborolidine catalyst

  • Borane dimethyl sulfide complex (BH₃-DMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric Acid (1M)

  • Dichloromethane or Ethyl Acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure :

  • Reactor Setup : A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled.

  • Charging the Reactor : The flask is charged with anhydrous THF and cooled to 0-5 °C in an ice bath.[12]

  • Catalyst and Borane Addition : (R)-Methyl-CBS-oxazaborolidine (0.1 eq) is added to the cold THF. Borane dimethyl sulfide complex (1.0-1.2 eq) is then added dropwise, ensuring the temperature remains below 5 °C. The mixture is stirred for 15 minutes.[12]

  • Substrate Addition : A solution of 2-bromoacetophenone (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 5 °C.[12]

  • Reaction Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching : Once the reaction is complete, it is quenched by the slow, dropwise addition of methanol at 0-5 °C.

  • Work-up : The mixture is warmed to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, and 1M HCl is added. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.[12]

  • Purification : The combined organic layers are washed with saturated aqueous NaHCO₃ and then with brine. The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.[12]

  • Final Product : The crude product is purified by column chromatography on silica gel to yield (R)-(-)-2-Bromo-1-phenylethanol.[1][12]

  • Characterization : The final product's identity is confirmed by NMR, and the enantiomeric excess (% ee) is determined by chiral HPLC analysis.[1]

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Charge reactor with anhydrous THF prep2 Cool to 0-5 °C prep1->prep2 prep3 Add (R)-CBS catalyst and BH₃-DMS prep2->prep3 react1 Add 2-bromoacetophenone solution dropwise prep3->react1 react2 Stir and monitor reaction via TLC/HPLC react1->react2 workup1 Quench with Methanol react2->workup1 workup2 Solvent extraction (EtOAc / HCl) workup1->workup2 workup3 Wash with NaHCO₃ and Brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify Purify via column chromatography workup4->purify char1 Characterize product (NMR, MS) purify->char1 char2 Determine enantiomeric excess (% ee) via Chiral HPLC char1->char2

Caption: Experimental workflow for the asymmetric synthesis of (R)-2-Bromo-1-phenylethanol.

Comparison of Synthetic Methods

Different synthetic strategies offer trade-offs in terms of yield, enantioselectivity, and reaction conditions.

MethodCatalyst/EnzymeReducing AgentTypical Yield (%)Typical ee (%)
Catalytic Asymmetric Reduction (R)-Me-CBSBH₃-DMS~95%>95% (for R)
Biocatalytic Reduction Alcohol Dehydrogenase (ADH)NADPH/NADH (with regeneration system)>90%>99%
Kinetic Resolution Lipase (e.g., Novozym 435)Acyl donor (e.g., vinyl acetate)<50% (for alcohol)>99%

Note: Data are representative values compiled from typical experimental outcomes.[2][12]

References

Spectroscopic Profile of 2-Bromo-1-phenylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-1-phenylethanol, a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a chiral alcohol that serves as a versatile building block in the synthesis of various organic molecules. Its structure, featuring a phenyl ring, a hydroxyl group, and a bromine atom on the adjacent carbon, makes it a valuable precursor for the introduction of these functionalities into larger, more complex structures. Accurate and thorough spectroscopic characterization is crucial for its identification, purity assessment, and quality control in research and industrial applications.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.29–7.38m-
CH-OH4.94–4.96m-
CH₂Br3.59 (dd), 3.71-3.76 (m)m-
OH2.65s-

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic C (Quaternary)143.7
Aromatic CH128.7, 127.9, 125.8
C-OH71.3
C-Br41.7, 41.5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3398O-H Stretch (broad)Alcohol
~3030C-H StretchAromatic
2954, 2926C-H StretchAliphatic
1494, 1454C=C StretchAromatic
1068C-O StretchAlcohol
~700C-Br StretchAlkyl Halide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum of this compound exhibits a characteristic isotopic pattern for bromine-containing fragments, with two peaks of similar intensity separated by two mass-to-charge units (m/z).[1]

m/zProposed Fragment Ion
200/202[C₈H₉BrO]⁺˙ (Molecular Ion)
121[C₈H₉O]⁺
107[C₇H₇O]⁺
79/81[Br]⁺
77[C₆H₅]⁺
51[C₄H₃]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The tube was capped and gently agitated to ensure a homogeneous solution.

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR: A standard one-pulse sequence was used. Data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence was employed to simplify the spectrum and enhance the signal of the carbon nuclei. A larger number of scans was typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

Sample Preparation (Thin Film):

  • A small drop of neat this compound was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • The plates were gently pressed together to form a thin, uniform liquid film.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Procedure: A background spectrum of the clean salt plates was first recorded. The sample was then placed in the instrument's sample holder, and the infrared spectrum was acquired over a typical range of 4000-400 cm⁻¹. The final spectrum was presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Introduction and Ionization (GC-MS):

  • A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was prepared.

  • The sample was injected into a gas chromatograph (GC) to separate it from any impurities.

  • The eluent from the GC was directly introduced into the mass spectrometer.

  • Electron ionization (EI) was used to fragment the molecules.

Instrumentation and Data Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer was used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum, a plot of relative ion intensity versus m/z, was analyzed to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a comprehensive reference for the characterization of this compound. The distinct signals in the NMR, IR, and MS spectra serve as a reliable fingerprint for the identification and quality assessment of this important chemical intermediate. This information is critical for ensuring the integrity of starting materials in research and development, ultimately contributing to the successful synthesis of target molecules.

References

Solubility of 2-Bromo-1-phenylethanol in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-1-phenylethanol, a key chiral building block in pharmaceutical synthesis. Due to a lack of extensive, publicly available quantitative solubility data for this compound in a range of common organic solvents, this document focuses on providing a detailed qualitative assessment of its expected solubility, a robust experimental protocol for determining solubility, and a visualization of a key synthetic pathway.

Executive Summary

This compound is a chiral alcohol that serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its solubility is a critical parameter for reaction kinetics, purification, and formulation development. While specific quantitative data is sparse, its molecular structure, featuring both polar and non-polar moieties, suggests miscibility with a range of organic solvents. This guide outlines the principles governing its solubility and provides a detailed methodology for researchers to determine precise solubility data in their specific solvent systems.

Solubility Profile of this compound

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases reveals a significant gap in publicly available quantitative solubility data for this compound in common organic solvents. The only specific data point found is for the water solubility of the (S)-enantiomer:

SolventTemperatureSolubility
WaterNot Specified728.59 mg/L[1]

This limited availability underscores the need for experimental determination of solubility in solvents relevant to specific research and development applications.

Qualitative Solubility Assessment

Based on the molecular structure of this compound, a qualitative assessment of its solubility can be made using the "like dissolves like" principle. The molecule possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, a non-polar phenyl group, and a moderately polar carbon-bromine bond.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound is expected to form hydrogen bonds with these solvents, leading to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): The polarity of these solvents will likely lead to good solvation of the this compound molecule.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the non-polar phenyl ring suggests that there will be some degree of solubility in these solvents, though it may be more limited compared to polar solvents. The overall polarity of the molecule will influence its miscibility with highly non-polar solvents like hexane.

  • Ethers (e.g., Diethyl Ether): Diethyl ether is a relatively non-polar solvent but can act as a hydrogen bond acceptor. Therefore, this compound is expected to be soluble in diethyl ether.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent, based on the widely used shake-flask method.

Materials and Equipment
  • This compound (solid or oil)

  • Solvent of interest (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Accurately dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the saturated solution from the analytical results, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Mandatory Visualization

The following diagram illustrates a common synthetic pathway for the production of enantiomerically pure (R)- or (S)-2-bromo-1-phenylethanol via the asymmetric reduction of 2-bromoacetophenone.

G cluster_start Starting Material cluster_reaction Asymmetric Reduction cluster_product Product 2-Bromoacetophenone 2-Bromoacetophenone Reaction Reduction 2-Bromoacetophenone->Reaction Chiral Catalyst Chiral Catalyst Chiral Catalyst->Reaction Reducing Agent Reducing Agent Reducing Agent->Reaction This compound This compound Reaction->this compound

References

The Synthesis and Strategic Application of 2-Bromo-1-phenylethanol in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Historical Context

2-Bromo-1-phenylethanol, also known as styrene bromohydrin, is a vital chiral building block in organic synthesis, prized for its utility in the construction of complex, stereochemically defined molecules.[1][2][3] Its structure, featuring a stereogenic center and a reactive bromine atom, makes it a versatile precursor for a variety of pharmaceuticals, particularly in the development of adrenergic receptor modulators.[4] While a singular "discovery" of this compound is not well-documented, its synthetic roots can be traced back to early methods of producing bromohydrins. A notable milestone is a 1956 patent that detailed the preparation of styrene bromohydrin from styrene and bromine in an aqueous solution. This early work laid the foundation for the subsequent evolution of more sophisticated and stereoselective synthetic methodologies that are crucial in contemporary drug discovery and development.

Synthetic Methodologies

The preparation of this compound has evolved significantly, with modern methods focusing on achieving high enantiomeric purity. The primary strategies involve the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic mixture.

Asymmetric Reduction of 2-Bromoacetophenone

A highly effective and widely employed method for synthesizing enantiomerically pure this compound is the asymmetric reduction of 2-bromoacetophenone. This can be accomplished through both chemical and biocatalytic approaches.

Chemocatalytic Asymmetric Reduction: This method utilizes chiral catalysts, often based on transition metals like ruthenium or rhodium, in the presence of a hydrogen source to achieve enantioselective reduction.

Biocatalytic Asymmetric Reduction: Enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the reduction of 2-bromoacetophenone.[1][5] These enzymatic reactions are typically performed in aqueous media under mild conditions and can provide excellent yields and enantiomeric excess.[1][5]

Enzymatic Kinetic Resolution of Racemic this compound

An alternative strategy to obtain enantiomerically pure this compound is through the kinetic resolution of a racemic mixture. This technique employs an enzyme, commonly a lipase, to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer.[5]

Quantitative Data on Synthetic Routes

The selection of a synthetic route often depends on factors such as yield, enantiomeric purity, cost, and scalability. The following tables summarize quantitative data for the different synthetic approaches to (R)-(-)-2-Bromo-1-phenylethanol.

ParameterBiocatalytic Reduction of 2-BromoacetophenoneChemocatalytic Reduction of 2-BromoacetophenoneAsymmetric Ring Opening of Styrene Oxide
Starting Material 2-Bromoacetophenone2-Bromoacetophenone(rac)-Styrene Oxide
Typical Catalyst Ketoreductase (KRED)Ru- or Rh-based chiral complexesChiral (R,R)-Salen-Co(III)OAc complex
Typical Yield (%) >95High~45 (for resolved alcohol)
Enantiomeric Excess (% ee) >99High>98

Detailed Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 2-Bromoacetophenone

Objective: To synthesize (R)-(-)-2-Bromo-1-phenylethanol using a ketoreductase.

Materials:

  • 2-Bromoacetophenone

  • Ketoreductase (KRED)

  • Isopropanol (IPA)

  • Phosphate buffer

  • Ethyl acetate

Procedure:

  • A suspension of the ketoreductase is prepared in a phosphate buffer.

  • 2-Bromoacetophenone is dissolved in a minimal amount of isopropanol.

  • The substrate solution is added to the enzyme suspension.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours.

  • Reaction progress and enantiomeric excess are monitored by chiral HPLC.

  • Upon completion, the mixture is extracted with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (R)-(-)-2-Bromo-1-phenylethanol.[1]

Protocol 2: Chemocatalytic Asymmetric Reduction of 2-Bromoacetophenone

Objective: To synthesize (R)-(-)-2-Bromo-1-phenylethanol using a chiral ruthenium catalyst.

Materials:

  • 2-Bromoacetophenone

  • Chiral Ru-catalyst

  • Isopropanol (IPA)

  • Base (e.g., potassium tert-butoxide)

  • Dichloromethane

Procedure:

  • The chiral Ru-catalyst and a base are dissolved in isopropanol under an inert atmosphere.

  • A solution of 2-bromoacetophenone in isopropanol is added to the catalyst mixture.

  • The reaction is stirred at a specific temperature (e.g., 40 °C) for 4-12 hours.

  • The reaction is monitored by TLC or GC.

  • Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography to afford (R)-(-)-2-Bromo-1-phenylethanol.[1]

Protocol 3: Enzymatic Kinetic Resolution of Racemic this compound

Objective: To resolve racemic this compound using a lipase.

Materials:

  • Racemic this compound

  • Lipase (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., n-hexane)

Procedure:

  • Racemic this compound is dissolved in an organic solvent.

  • The lipase and an acyl donor are added to the solution.

  • The reaction is carried out at a controlled temperature with stirring.

  • The reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining alcohol.

  • Once the desired resolution is achieved, the enzyme is removed by filtration.

  • The acylated product and the unreacted enantiomer are separated by column chromatography.[5]

Applications in Drug Development: A Precursor to β-Blocker Analogs

The enantiopure forms of this compound are highly valuable in the pharmaceutical industry, particularly in the synthesis of β-blockers. The therapeutic efficacy of these drugs is often stereochemistry-dependent. (R)-(-)-2-Bromo-1-phenylethanol serves as a key precursor to (S)-styrene oxide, a crucial intermediate in the synthesis of various (S)-β-blockers.[2]

The synthetic utility of (R)-(-)-2-Bromo-1-phenylethanol in this context involves an intramolecular cyclization to form the chiral epoxide, (S)-styrene oxide, which then undergoes nucleophilic ring-opening with an appropriate amine to yield the target β-blocker analog.[2]

Visualizations

experimental_workflow cluster_reduction Asymmetric Reduction of 2-Bromoacetophenone cluster_resolution Enzymatic Kinetic Resolution start_reduction 2-Bromoacetophenone reduction Asymmetric Reduction start_reduction->reduction catalyst Chiral Catalyst (Chemocatalytic or Biocatalytic) catalyst->reduction product_reduction (R)- or (S)-2-Bromo-1-phenylethanol reduction->product_reduction start_resolution rac-2-Bromo-1-phenylethanol resolution Selective Acylation start_resolution->resolution enzyme Lipase + Acyl Donor enzyme->resolution separation Separation resolution->separation product_alcohol Enantiopure Alcohol separation->product_alcohol product_ester Acylated Enantiomer separation->product_ester

Caption: Synthetic pathways to enantiopure this compound.

drug_synthesis_pathway start (R)-(-)-2-Bromo-1-phenylethanol cyclization Intramolecular Cyclization (Base) start->cyclization intermediate (S)-Styrene Oxide cyclization->intermediate ring_opening Nucleophilic Ring-Opening (Amine) intermediate->ring_opening product (S)-β-Blocker Analog ring_opening->product

Caption: Synthesis of a β-blocker analog from (R)-(-)-2-Bromo-1-phenylethanol.

References

Green chemistry approaches to 2-Bromo-1-phenylethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Green Chemistry Approaches for 2-Bromo-1-phenylethanol Synthesis

Introduction

This compound is a crucial chiral building block in the synthesis of numerous pharmaceutically active compounds.[1] The stereochemistry of this intermediate is often fundamental to the biological activity and selectivity of the final drug substance.[1] Traditional synthetic routes for such compounds often rely on stoichiometric reagents and volatile organic solvents, raising environmental and safety concerns. Green chemistry principles, which focus on waste reduction, use of renewable resources, and avoidance of hazardous substances, are guiding the development of new, sustainable synthetic methodologies.[2][3] This guide provides a comprehensive overview of green chemistry approaches for the synthesis of this compound, focusing on biocatalysis, solvent-free conditions, and other environmentally benign techniques.

Core Green Synthetic Strategies

The most prevalent green strategies for producing enantiomerically pure this compound center on the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone.[1][2] Biocatalytic methods have emerged as a powerful and eco-friendly approach, offering high enantioselectivity under mild conditions.[4]

Biocatalytic Asymmetric Reduction

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high specificity.[5] For the synthesis of this compound, alcohol dehydrogenases (ADHs) are highly effective for the enantioselective reduction of 2-bromoacetophenone.[6] This method stands out as a greener alternative to conventional chemical reductions.[1]

  • Mechanism : The biocatalytic reduction is governed by the enzyme's inherent stereopreference, which often follows Prelog's rule.[2] A variety of microorganisms can be screened to find enzymes that produce the desired (R)- or (S)-enantiomer with high purity.[2] The process typically requires a cofactor like NADH or NADPH, which is continuously regenerated using a co-substrate system, such as glucose and glucose dehydrogenase.[6]

  • Advantages : This approach offers excellent stereocontrol, with reports of achieving high enantiomeric excess (ee).[4] Reactions are performed in aqueous media under mild temperature and pH conditions, significantly reducing the environmental impact.[5]

Enzymatic Kinetic Resolution

An alternative biocatalytic strategy is the kinetic resolution of a racemic mixture of this compound. This technique employs an enzyme, most commonly a lipase, to selectively acylate one of the enantiomers.[6]

  • Mechanism : The enzyme catalyzes the reaction of an acyl donor (like vinyl acetate) with one enantiomer at a much faster rate than the other.[6][7] This allows for the separation of the faster-reacting acylated enantiomer from the unreacted, enantiomerically enriched alcohol.[6]

  • Application : While this method does not produce a single enantiomer in 100% theoretical yield (maximum is 50% for the unreacted enantiomer), it is a valuable tool for obtaining enantiopure compounds. The choice of enzyme, solvent, and acyl donor is critical for achieving high selectivity.[6][7]

Solvent-Free and Alternative Solvent Approaches

A core principle of green chemistry is the elimination or replacement of hazardous solvents.[8]

  • Solvent-Free Catalysis : Research has demonstrated the efficacy of solid acid catalysts, such as potassium hydrogen sulfate (KHSO₄), in promoting reactions like the self-condensation of this compound derivatives under solvent-free (neat) conditions.[2] This approach avoids the use of volatile organic compounds and simplifies product purification.[2]

  • Green Solvents : Where solvents are necessary, the focus is on using environmentally benign options like water, supercritical carbon dioxide, or ionic liquids.[8] Biocatalytic reductions, for instance, are often carried out in buffered aqueous solutions.[6]

Electrochemical Methods

Electroorganic chemistry presents a sustainable alternative to traditional redox reactions by using electrons as "traceless" reagents.[2] This technique minimizes waste by avoiding the need for stoichiometric chemical oxidants or reductants.[2] While achieving high stereocontrol in electrochemical synthesis remains a challenge, it has been successfully applied to related transformations, such as the bromohydroxylation of styrene in flow reactors, demonstrating its potential for greener synthesis pathways.[2]

Quantitative Data Summary

The following table summarizes quantitative data for different synthetic protocols for preparing chiral this compound, providing a comparison of their effectiveness.

MethodCatalyst/EnzymeReagent(s)Yield (%)Enantiomeric Excess (ee, %)Reference
Catalytic Reduction (S)-Me-CBSNaBH₄/Me₂S·O₄98%95% (for the (S)-enantiomer)[1]
Biocatalytic Reduction Alcohol Dehydrogenase (ADH)Cofactor (e.g., NADPH), Co-substrate (e.g., Glucose)High Conversion Expected>97% (for the (S)-enantiomer)[4][6]
Solvent-Free Condensation *KHSO₄ (10 mol%)None (neat reaction)75-91%Not Applicable[2]

*Note: Data for the solvent-free method pertains to the self-condensation of this compound derivatives, not their direct synthesis. It is included to illustrate a relevant green chemistry technique.

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 2-Bromoacetophenone

This protocol describes a general procedure using a whole-cell biocatalyst.[1][6]

  • Cell Culture and Preparation : A selected microorganism is cultured in a suitable growth medium until it reaches the late exponential or early stationary phase. The cells are then harvested by centrifugation, washed with a phosphate buffer, and re-suspended in the same buffer to a desired concentration (e.g., 50-100 g/L wet cell weight).[1]

  • Biotransformation Setup : The cell suspension is transferred to a bioreactor. A cofactor regeneration system is established by adding a co-substrate, such as glucose.[1][6]

  • Reaction Initiation : 2-Bromoacetophenone, often dissolved in a minimal amount of a water-miscible co-solvent like DMSO, is added to the reaction mixture (e.g., to a final concentration of 10-50 mM).[1][6]

  • Reaction Conditions : The reaction is maintained at a controlled temperature (e.g., 25-30 °C) and pH (e.g., 7.0) with gentle agitation.[1][6]

  • Monitoring : The reaction progress, including substrate conversion and product enantiomeric excess, is monitored periodically using HPLC or GC.[1][6]

  • Workup and Purification : Once the desired conversion is achieved, the cells are separated by centrifugation. The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.[1][6]

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol is based on lipase-catalyzed acylation.[6]

  • Reaction Setup : Racemic this compound is dissolved in a suitable organic solvent, such as n-hexane.[6]

  • Reagent Addition : An acyl donor (e.g., vinyl acetate) and a lipase (e.g., Novozym 435, a commercially available immobilized lipase) are added to the solution.[6][7]

  • Reaction Conditions : The mixture is stirred at a controlled temperature (e.g., 42 °C) for a specific duration.[6] For a similar substrate, optimal conditions were found to be 75 minutes.[7]

  • Monitoring : The reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the acylated product.[6]

  • Separation : When the desired level of resolution is reached (typically close to 50% conversion), the enzyme is removed by simple filtration. The filtrate contains the enantiomerically enriched unreacted alcohol and the acylated enantiomer, which can then be separated.[6]

Mandatory Visualizations

G cluster_0 Starting Materials cluster_1 Green Synthetic Approaches cluster_2 Products 2-Bromoacetophenone 2-Bromoacetophenone Biocatalytic Asymmetric Reduction Biocatalytic Asymmetric Reduction 2-Bromoacetophenone->Biocatalytic Asymmetric Reduction ADH / Whole Cells + Cofactor Racemic this compound Racemic this compound Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic this compound->Enzymatic Kinetic Resolution Lipase + Acyl Donor Enantiopure (R)- or (S)-2-Bromo-1-phenylethanol Enantiopure (R)- or (S)-2-Bromo-1-phenylethanol Biocatalytic Asymmetric Reduction->Enantiopure (R)- or (S)-2-Bromo-1-phenylethanol High Yield High ee Enzymatic Kinetic Resolution->Enantiopure (R)- or (S)-2-Bromo-1-phenylethanol Separation of Enantiomers

Caption: Green synthetic pathways to enantiopure this compound.

G start Start culture Microorganism Cell Culture start->culture harvest Cell Harvesting & Washing culture->harvest bioreactor Prepare Bioreactor: Cell Suspension, Buffer, Co-substrate (Glucose) harvest->bioreactor substrate Add Substrate: 2-Bromoacetophenone bioreactor->substrate reaction Biotransformation (Controlled T & pH) substrate->reaction monitor Monitor Progress (HPLC / GC) reaction->monitor monitor->reaction Continue workup Workup: Centrifugation, Extraction monitor->workup Complete purify Purification: Column Chromatography workup->purify end Final Product: Enantiopure Alcohol purify->end G center_node Green Synthesis of This compound p1 Biocatalysis center_node->p1 p2 Reduced Waste (High Atom Economy) center_node->p2 p3 Safer Solvents (Aqueous Media) center_node->p3 p4 Energy Efficiency (Mild Conditions) center_node->p4 p5 Renewable Feedstocks (Enzymes, Co-substrates) p1->p5 p6 High Selectivity p1->p6

References

Methodological & Application

Asymmetric Synthesis of (R)-2-Bromo-1-phenylethanol via Ketone Reduction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-2-Bromo-1-phenylethanol, a key chiral intermediate in the development of various pharmaceuticals. The primary focus is on the enantioselective reduction of the prochiral ketone, 2-bromoacetophenone, utilizing both chemocatalytic and biocatalytic methodologies.

Introduction

(R)-2-Bromo-1-phenylethanol is a valuable chiral building block, with its specific stereochemistry being crucial for the biological activity of numerous active pharmaceutical ingredients. The asymmetric reduction of 2-bromoacetophenone is a direct and efficient route to obtain this enantiomerically pure alcohol. This note explores two highly effective methods: the Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts and biocatalytic reduction employing whole-cell systems.

Chemocatalytic Approach: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[1][2][3] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, and a stoichiometric borane source such as borane-dimethyl sulfide (BMS) or borane-THF complex.[4] The catalyst creates a chiral environment, directing the hydride transfer to one face of the ketone, which results in the formation of the desired alcohol enantiomer with high stereoselectivity.[5] For the synthesis of the (R)-enantiomer of 2-bromo-1-phenylethanol, the (S)-CBS catalyst is employed.

Performance of CBS Catalysts in the Reduction of 2-Bromoacetophenone
CatalystReducing AgentTemp. (°C)Yield (%)Enantiomeric Excess (ee, %)
(S)-Methyl-CBSBH₃·SMe₂-20 to RTHigh>95
(S)-Butyl-CBSBH₃·THF-78 to RTHigh>96
Polymer-bound (S)-CBSBH₃·THFRTHigh>90

Note: "High" yield typically refers to yields above 90%. Exact values can vary based on specific reaction conditions and scale.

Experimental Protocol: CBS-Catalyzed Reduction of 2-Bromoacetophenone

This protocol details the asymmetric reduction of 2-bromoacetophenone to (R)-2-Bromo-1-phenylethanol using the (S)-Methyl-CBS catalyst and borane-dimethyl sulfide complex.

Materials:

  • 2-Bromoacetophenone

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with (S)-2-Methyl-CBS-oxazaborolidine (0.05-0.1 equivalents) and anhydrous THF (5 mL per 1 g of ketone).

  • Cooling: The flask is cooled to 0-5 °C in an ice-water bath.

  • Borane Addition: Borane-dimethyl sulfide complex (0.6-1.0 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The mixture is stirred for an additional 10-15 minutes.

  • Substrate Addition: A solution of 2-bromoacetophenone (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.

  • Quenching: Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of methanol at 0-5 °C until gas evolution ceases.

  • Work-up: The mixture is warmed to room temperature and 1 M HCl is added. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and then with brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (R)-2-Bromo-1-phenylethanol.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Biocatalytic Approach: Whole-Cell Reduction

Biocatalytic reductions offer a green and highly selective alternative to chemical methods. Various microorganisms, particularly yeast strains like Rhodotorula mucilaginosa, have been shown to effectively reduce 2-bromoacetophenone to the corresponding alcohol with high enantioselectivity.[6][7] This method often utilizes whole cells, which contain the necessary enzymes (ketoreductases) and cofactor regeneration systems, making it a cost-effective and operationally simple approach.[8]

Performance of Biocatalysts in the Reduction of 2-Bromoacetophenone
BiocatalystCo-substratepHTemp. (°C)Conversion (%)Enantiomeric Excess (ee, %)
Rhodotorula mucilaginosaGlucose6.534>90>99 (S)
Rhodotorula rubraGlucose7.028>9994-99 (R)

Note: The stereochemical outcome ((R) or (S)) is species and strain-dependent. For the synthesis of the (R)-enantiomer, a suitable strain such as Rhodotorula rubra should be selected.

Experimental Protocol: Biocatalytic Reduction using Rhodotorula rubra

This protocol describes the whole-cell bioreduction of 2-bromoacetophenone to (R)-2-Bromo-1-phenylethanol.

Materials:

  • Rhodotorula rubra strain

  • Yeast extract peptone dextrose (YPD) growth medium

  • Phosphate buffer (pH 7.0)

  • Glucose

  • 2-Bromoacetophenone

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cell Culture: Rhodotorula rubra is cultured in YPD medium at 28-30 °C with shaking until it reaches the late exponential or early stationary growth phase.

  • Cell Harvesting: The cells are harvested by centrifugation and washed with sterile phosphate buffer (pH 7.0).

  • Biotransformation Setup: The washed cells are resuspended in the phosphate buffer containing a co-substrate, typically glucose (e.g., 2% w/v), to facilitate cofactor regeneration.

  • Substrate Addition: 2-Bromoacetophenone, often dissolved in a minimal amount of a water-miscible co-solvent like DMSO or ethanol to aid solubility, is added to the cell suspension.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 28-30 °C) with gentle agitation.

  • Reaction Monitoring: The progress of the reduction and the enantiomeric excess of the product are monitored by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.

  • Extraction: Once the desired conversion is achieved, the reaction mixture is saturated with NaCl and extracted multiple times with ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product can be further purified by column chromatography if necessary.

  • Analysis: The final product's enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizations

Asymmetric Ketone Reduction Workflow

G General Workflow for Asymmetric Ketone Reduction cluster_0 Chemocatalytic Route (CBS Reduction) cluster_1 Biocatalytic Route (Whole-Cell) A 1. Reaction Setup (Ketone, (S)-CBS Catalyst, Anhydrous THF) B 2. Addition of Borane Source (e.g., BH3-SMe2) at low temp. A->B C 3. Reaction Monitoring (TLC/HPLC) B->C D 4. Quenching (Methanol) C->D E 5. Aqueous Work-up D->E F 6. Purification (Column Chromatography) E->F G (R)-2-Bromo-1-phenylethanol F->G H 1. Cell Culture & Harvesting (e.g., Rhodotorula rubra) I 2. Biotransformation (Cells, Buffer, Co-substrate, Ketone) H->I J 3. Incubation with Agitation I->J K 4. Reaction Monitoring (HPLC/GC) J->K L 5. Extraction (Ethyl Acetate) K->L M 6. Purification (Column Chromatography) L->M N (R)-2-Bromo-1-phenylethanol M->N

Caption: General workflow for asymmetric ketone reduction.

Signaling Pathway of CBS Reduction

G Mechanism of CBS-Catalyzed Ketone Reduction cluster_0 Catalytic Cycle A Chiral Oxazaborolidine ((S)-CBS Catalyst) C Catalyst-Borane Complex A->C Coordination B Borane Source (BH3) B->C E Ternary Complex (Catalyst-Borane-Ketone) C->E D 2-Bromoacetophenone (Ketone) D->E Coordination F Hydride Transfer (Stereoselective) E->F Rate-determining step G Product-Catalyst Complex F->G G->A Regeneration of Catalyst H (R)-2-Bromo-1-phenylethanol (Product) G->H Release

Caption: Mechanism of CBS-catalyzed ketone reduction.

References

Application Notes and Protocols for the Synthesis of Chiral Epoxides from 2-Bromo-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral epoxides are critical building blocks in the synthesis of a wide range of pharmaceuticals and fine chemicals due to their ability to introduce stereocenters with high fidelity. Styrene oxide, in its enantiomerically pure forms, is a valuable intermediate for the synthesis of various biologically active molecules. This document provides detailed protocols for the synthesis of chiral styrene oxide from racemic 2-bromo-1-phenylethanol via a chemoenzymatic approach. The strategy involves an initial enzymatic kinetic resolution of the racemic bromohydrin followed by a stereospecific base-mediated cyclization to yield the desired chiral epoxide.

Overall Synthesis Strategy

The synthesis of chiral styrene oxide from racemic this compound is a two-step process. The first step involves the separation of the racemic mixture to obtain an enantiomerically enriched bromohydrin. This is efficiently achieved through enzymatic kinetic resolution. The second step is the conversion of the chiral bromohydrin into the corresponding chiral epoxide through an intramolecular SN2 reaction, which is induced by a base. This cyclization proceeds with an inversion of stereochemistry at the carbon atom bearing the bromine.

G racemic_bromohydrin Racemic this compound enzymatic_resolution Enzymatic Kinetic Resolution racemic_bromohydrin->enzymatic_resolution separation Separation enzymatic_resolution->separation chiral_bromohydrin Enantiomerically Pure (S)-2-Bromo-1-phenylethanol base_cyclization Base-Mediated Cyclization (SN2) chiral_bromohydrin->base_cyclization acylated_bromohydrin (R)-2-Bromo-1-phenylethyl acetate chiral_epoxide Chiral (R)-Styrene Oxide base_cyclization->chiral_epoxide separation->chiral_bromohydrin separation->acylated_bromohydrin

Caption: Overall workflow for the synthesis of chiral styrene oxide.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound using Lipase

This protocol describes the kinetic resolution of racemic this compound via lipase-catalyzed acetylation, yielding enantiomerically enriched (S)-2-bromo-1-phenylethanol and (R)-2-bromo-1-phenylethyl acetate.

Materials:

  • Racemic this compound

  • Immobilized Lipase B from Candida antarctica (Novozym® 435)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., n-hexane, toluene)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a dry flask, dissolve racemic this compound (1.0 eq) in the chosen anhydrous organic solvent.

  • Add vinyl acetate (1.5 - 2.0 eq) to the solution.

  • Add Novozym® 435 (typically 10-20% by weight of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress using chiral HPLC or GC.

  • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. This can take from several hours to a day depending on the specific conditions.

  • Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any acetic acid formed, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Separate the unreacted (S)-2-bromo-1-phenylethanol from the (R)-2-bromo-1-phenylethyl acetate by flash column chromatography on silica gel.

Expected Outcome: This procedure typically yields (S)-2-bromo-1-phenylethanol with an enantiomeric excess of >99%.[1] The (R)-2-bromo-1-phenylethyl acetate can be collected and hydrolyzed back to (R)-2-bromo-1-phenylethanol if desired.

Protocol 2: Base-Mediated Cyclization of Chiral this compound

This protocol describes the conversion of enantiomerically pure this compound to the corresponding chiral styrene oxide. The reaction proceeds via an intramolecular SN2 reaction, resulting in an inversion of configuration at the carbon bearing the bromine.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product chiral_bromohydrin (S)-2-Bromo-1-phenylethanol base Base (e.g., NaOH, K2CO3) chiral_bromohydrin->base chiral_epoxide (R)-Styrene Oxide base->chiral_epoxide solvent Solvent (e.g., H2O, THF)

Caption: Logical relationship for the base-mediated cyclization.

Materials:

  • Enantiomerically pure this compound (e.g., (S)-enantiomer from Protocol 1)

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., water, tetrahydrofuran (THF), or a biphasic system)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the enantiomerically pure this compound in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of the base (e.g., 1 M NaOH) or the solid base to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

  • If a biphasic system is not used, add water and extract the product with an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to avoid evaporation of the volatile epoxide.

  • The crude chiral styrene oxide can be purified by distillation or column chromatography if necessary.

Stereochemical Outcome: The intramolecular SN2 reaction proceeds with inversion of configuration at the electrophilic carbon. Therefore, (S)-2-bromo-1-phenylethanol will yield (R)-styrene oxide, and (R)-2-bromo-1-phenylethanol will yield (S)-styrene oxide.

Data Presentation

Table 1: Enzymatic Kinetic Resolution of Racemic 2-Bromo-1-phenylethyl Acetates

EntrySubstrateEnzymeTime to 50% ConversionProductEnantiomeric Excess (ee)
1rac-2-bromo-1-phenylethyl acetateNovozym® 435Varies (e.g., 24-216 h)(S)-2-bromo-1-phenylethanol>99%
2rac-2-chloro-1-phenylethyl acetateNovozym® 435Varies (e.g., 15 min - 18 h)(S)-2-chloro-1-phenylethanol>99%

Data adapted from studies on lipase-mediated hydrolysis of halohydrin acetates.[1]

Table 2: Halohydrin Dehalogenase in Kinetic Resolution

EnzymeSubstrateSelectivityProductEnantiomeric Excess (ee)
HheC (wild-type)rac-2-chloro-1-phenylethanol(R)-selective (E=65)(S)-2-chloro-1-phenylethanolHigh
HheA2 (N178A mutant)rac-2-chloro-1-phenylethanol(S)-selective (E>200)(R)-2-chloro-1-phenylethanol>99%

Data from studies on halohydrin dehalogenases.[2]

Alternative and Comparative Protocols

For comparison, chiral styrene oxide can also be synthesized directly from styrene using biocatalytic methods.

Styrene Monooxygenase (SMO) Catalyzed Epoxidation

Styrene monooxygenases are enzymes that can directly convert styrene into styrene oxide with high enantioselectivity.[3] This method avoids the use of halogens and can produce (S)-styrene oxide in high enantiomeric excess (>99%).[3]

Table 3: Biocatalytic Epoxidation of Styrene

BiocatalystSubstrateProductEnantiomeric Excess (ee)
Styrene Monooxygenase (SMO)Styrene(S)-Styrene Oxide>95-99%

Data from studies on recombinant styrene monooxygenase.[3]

Conclusion

The chemoenzymatic method presented, utilizing enzymatic kinetic resolution of this compound followed by base-mediated cyclization, is a robust and effective strategy for the synthesis of enantiomerically pure styrene oxide. The choice of enzyme in the resolution step allows for access to either enantiomer of the final epoxide product. These detailed protocols provide a solid foundation for researchers in the field of chiral synthesis.

References

Application Notes and Protocols: Synthesis of β-Blockers Using (R)-(-)-2-Bromo-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a critical class of pharmaceuticals for managing cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[1] The therapeutic efficacy of these drugs is overwhelmingly attributed to the (S)-enantiomer, which exhibits significantly higher binding affinity to β-adrenergic receptors.[2] Consequently, the development of stereoselective synthetic routes to produce enantiomerically pure (S)-β-blockers is a primary objective in medicinal chemistry.

(R)-(-)-2-Bromo-1-phenylethanol is a versatile chiral building block that serves as a valuable precursor in the asymmetric synthesis of various pharmaceuticals, including β-blockers.[3] Its well-defined stereochemistry allows for the controlled introduction of the required chirality in the final drug molecule. This document provides detailed application notes and protocols for the synthesis of a model (S)-β-blocker, (S)-N-Isopropyl-2-amino-1-phenylethanol, utilizing (R)-(-)-2-Bromo-1-phenylethanol. This two-step approach involves the formation of a chiral epoxide intermediate, (S)-styrene oxide, followed by a regioselective nucleophilic ring-opening.

Mechanism of Action: Beta-Adrenergic Blockade

Beta-blockers function by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, trigger a downstream signaling cascade. In cardiac tissue, the stimulation of β1-receptors leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to increased heart rate and contractility.[5] Beta-blockers prevent this cascade, thereby reducing myocardial oxygen demand.[4]

Below is a diagram illustrating the β-adrenergic signaling pathway and the inhibitory action of a beta-blocker.

Beta_Blocker_Pathway cluster_membrane Cell Membrane BAR β-Adrenergic Receptor G_Protein G-Protein (Gs) BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamine Catecholamine (Agonist) Catecholamine->BAR Binds to Beta_Blocker Beta-Blocker (Antagonist) Beta_Blocker->BAR Blocks ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Increased Heart Rate & Contractility PKA_active->Cellular_Response Phosphorylates Targets Synthesis_Workflow Start (R)-(-)-2-Bromo-1-phenylethanol Step1 Step 1: Intramolecular Cyclization Start->Step1 Intermediate (S)-Styrene Oxide Step1->Intermediate Step2 Step 2: Nucleophilic Ring-Opening Intermediate->Step2 Product (S)-N-Isopropyl-2-amino-1-phenylethanol (Model β-Blocker) Step2->Product

References

Application Notes and Protocols for the Stereoselective Synthesis of β-Amino Alcohols using 2-Bromo-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-amino alcohols are a pivotal structural motif in a vast array of biologically active compounds, including pharmaceuticals and natural products. Their stereochemistry is often crucial for their pharmacological activity. This document provides detailed application notes and protocols for the stereoselective synthesis of β-amino alcohols utilizing the versatile chiral building block, 2-Bromo-1-phenylethanol.

The phenylethanolamine backbone, a core component of many β-adrenergic agonists and antagonists (beta-blockers), can be efficiently constructed from chiral this compound. The methods outlined herein offer robust and stereocontrolled routes to enantiomerically enriched β-amino alcohols, which are key intermediates in drug discovery and development. Two primary strategies will be detailed: a two-step synthesis via a chiral epoxide intermediate and a direct single-step nucleophilic substitution.

Core Concepts and Synthetic Strategies

The stereoselective synthesis of β-amino alcohols from this compound hinges on the precise control of stereochemistry at two chiral centers. The primary strategies involve either an intramolecular cyclization to a chiral epoxide followed by a regioselective ring-opening, or a direct S(_N)2 displacement of the bromide with an amine.

Strategy 1: Two-Step Synthesis via a Chiral Epoxide Intermediate

This highly reliable method involves two distinct steps:

  • Intramolecular Cyclization: Treatment of enantiomerically pure this compound with a base induces an intramolecular S(_N)2 reaction, where the hydroxyl group acts as a nucleophile to displace the bromide, forming a chiral epoxide (e.g., styrene oxide). This reaction proceeds with inversion of configuration at the carbon bearing the bromine.

  • Nucleophilic Ring-Opening: The resulting chiral epoxide is then subjected to a ring-opening reaction with a primary or secondary amine. This reaction is highly regioselective, with the amine preferentially attacking the less sterically hindered benzylic carbon, again proceeding with inversion of configuration.

This two-step sequence allows for the predictable and controlled installation of the amino group, yielding β-amino alcohols with high enantiomeric purity.

Strategy 2: Direct S(_N)2 Nucleophilic Substitution

A more direct approach involves the direct displacement of the bromide from this compound with a suitable amine nucleophile. This reaction, proceeding through a classic S(_N)2 mechanism, results in the inversion of configuration at the carbon atom undergoing substitution. While being more atom-economical, this method may require careful optimization of reaction conditions to avoid side reactions, such as elimination or over-alkylation of the amine.

Data Presentation

The following tables summarize the quantitative data for the key steps in the stereoselective synthesis of β-amino alcohols.

Table 1: Synthesis of Chiral this compound

MethodCatalyst/EnzymeReducing AgentYield (%)Enantiomeric Excess (ee, %)
Catalytic Reduction(S)-Me-CBSNaBH₄/Me₂SO₄9895 (for the (S)-enantiomer)
Biocatalytic ReductionRhodotorula mucilaginosaWhole cellsHigh97 (for the (R)-enantiomer)

Table 2: Two-Step Synthesis of a Model β-Blocker Analog

StepReactantsProductYield (%)Enantiomeric Excess (ee, %)
1. Epoxide Formation(R)-(-)-2-Bromo-1-phenylethanol, NaOH(S)-Styrene Oxide~95>98
2. Ring Opening(S)-Styrene Oxide, Isopropylamine(S)-N-Isopropyl-2-amino-1-phenylethanol~90>98

Experimental Protocols

Protocol 1: Synthesis of (R)-(-)-2-Bromo-1-phenylethanol via Asymmetric Reduction

This protocol describes the synthesis of the chiral starting material using a catalytic asymmetric reduction of 2-bromoacetophenone.

Materials:

  • 2-Bromoacetophenone

  • (R)-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane dimethyl sulfide complex (1.0 eq) to the solution and stir for 10 minutes.

  • In a separate flask, dissolve 2-bromoacetophenone (1.0 eq) in anhydrous THF.

  • Add the solution of 2-bromoacetophenone dropwise to the catalyst solution over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (R)-(-)-2-Bromo-1-phenylethanol.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Two-Step Synthesis of (S)-N-Isopropyl-2-amino-1-phenylethanol

Step 1: Synthesis of (S)-Styrene Oxide

Materials:

  • (R)-(-)-2-Bromo-1-phenylethanol

  • Dichloromethane (DCM)

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) in a biphasic solvent system of DCM and water (1:1 v/v).

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Prepare a solution of NaOH (1.2 eq) in water.

  • Add the NaOH solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield crude (S)-styrene oxide. The product can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of (S)-N-Isopropyl-2-amino-1-phenylethanol

Materials:

  • (S)-Styrene oxide

  • Methanol

  • Isopropylamine

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve (S)-Styrene oxide (1.0 eq) in methanol in a sealed pressure vessel.

  • Add isopropylamine (3.0 eq) to the solution at room temperature.

  • Seal the vessel and heat the mixture to 60 °C for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess amine under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-N-Isopropyl-2-amino-1-phenylethanol.

Mandatory Visualizations

Synthetic_Workflow cluster_start Starting Material Synthesis cluster_strategy1 Strategy 1: Two-Step Synthesis cluster_strategy2 Strategy 2: Direct Substitution 2-Bromoacetophenone 2-Bromoacetophenone Chiral_Bromohydrin (R)-2-Bromo-1-phenylethanol 2-Bromoacetophenone->Chiral_Bromohydrin Asymmetric Reduction Epoxide (S)-Styrene Oxide Chiral_Bromohydrin->Epoxide Intramolecular Cyclization Beta_Amino_Alcohol2 (S)-β-Amino Alcohol Chiral_Bromohydrin->Beta_Amino_Alcohol2 Beta_Amino_Alcohol1 (S)-β-Amino Alcohol Epoxide->Beta_Amino_Alcohol1 Amine1 Primary/Secondary Amine Amine1->Beta_Amino_Alcohol1 Nucleophilic Ring-Opening Amine2 Primary/Secondary Amine Amine2->Beta_Amino_Alcohol2 Direct SN2 Displacement

Caption: Synthetic strategies for β-amino alcohols.

Signaling_Pathway Beta_Agonist β-Adrenergic Agonist Beta_Receptor β-Adrenergic Receptor Beta_Agonist->Beta_Receptor Binds & Activates Beta_Blocker β-Amino Alcohol (Blocker) Beta_Blocker->Beta_Receptor Binds & Blocks No_Response Blocked Cellular Response Beta_Blocker->No_Response G_Protein G-Protein Activation Beta_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Muscle Relaxation) cAMP->Cellular_Response

Caption: β-Adrenergic receptor signaling pathway.

Applications in Drug Development

The stereoselective synthesis of β-amino alcohols from this compound is of paramount importance in the pharmaceutical industry. The primary application lies in the development of β-adrenergic receptor modulators.

  • β-Adrenergic Agonists: These compounds, which activate β-adrenergic receptors, are widely used as bronchodilators in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The stereochemistry of these molecules is critical for their potency and selectivity.

  • β-Adrenergic Antagonists (Beta-Blockers): These drugs are essential for managing cardiovascular conditions such as hypertension, angina, and arrhythmias. The therapeutic effect is predominantly associated with one enantiomer.

The synthetic routes described in this document provide a reliable and efficient means to access enantiomerically pure β-amino alcohols, thereby facilitating the discovery and development of new and improved therapeutic agents targeting the β-adrenergic system.

Application Notes and Protocols for the Intramolecular Cyclization of 2-Bromo-1-phenylethanol to Styrene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular cyclization of 2-bromo-1-phenylethanol, also known as styrene bromohydrin, to form styrene oxide is a classic example of an intramolecular Williamson ether synthesis. This reaction is a fundamental transformation in organic chemistry, providing a reliable method for the synthesis of epoxides. Styrene oxide is a valuable chiral building block and intermediate in the synthesis of various pharmaceuticals and fine chemicals. This application note provides a detailed protocol for this transformation, along with relevant data and mechanistic insights.

The reaction proceeds via a base-mediated intramolecular SN2 reaction. The base deprotonates the hydroxyl group of the this compound, forming an alkoxide intermediate. This alkoxide then acts as a nucleophile, attacking the adjacent carbon atom bearing the bromine atom, which serves as the leaving group. This intramolecular attack results in the formation of the three-membered epoxide ring of styrene oxide.

Reaction Mechanism

The intramolecular cyclization of this compound to styrene oxide follows an SN2 mechanism. The key steps are:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of this compound to form a negatively charged alkoxide.

  • Intramolecular Nucleophilic Attack: The newly formed alkoxide, being a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom.

  • Displacement of the Leaving Group: The bromide ion is displaced in a concerted step, leading to the formation of the styrene oxide ring.

ReactionMechanism Reactant This compound Alkoxide Alkoxide Intermediate Reactant->Alkoxide Deprotonation Base Base (e.g., OH⁻) Base->Alkoxide Product Styrene Oxide Alkoxide->Product Intramolecular SN2 Attack Byproduct H₂O + Br⁻

Caption: Reaction mechanism for the intramolecular cyclization of this compound.

Experimental Data

The following table summarizes the quantitative data for the synthesis of styrene oxide from this compound based on a literature procedure.[1]

ParameterValue
Starting Material This compound
Base 30% Aqueous Sodium Hydroxide
Solvent Water
Reaction Temperature 50-55 °C
Reaction Time 4 hours
Yield 95.8%

Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of styrene oxide.[1]

Materials and Equipment:
  • This compound

  • 30% (w/w) aqueous solution of sodium hydroxide

  • Water

  • 1 L four-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Standard laboratory glassware

Procedure:
  • Reaction Setup:

    • To a 1 L four-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 70 g of water.

    • Begin stirring and cool the flask in an ice bath.

  • Addition of Base:

    • Slowly add 152 g of a 30% aqueous sodium hydroxide solution to the flask while maintaining the temperature between 40-45 °C.

  • Addition of Starting Material:

    • Once the temperature is stable, begin the dropwise addition of 168.9 g of this compound over a period of 2 hours.

    • Carefully control the addition rate to maintain the reaction temperature between 40-45 °C.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 50-55 °C and maintain this temperature for 4 hours with continuous stirring.

  • Work-up:

    • After the reaction is complete, cool the mixture to 30 °C.

    • Transfer the mixture to a separatory funnel and allow it to stand for at least 30 minutes for the layers to separate.

    • The lower layer is the aqueous sodium bromide solution, and the upper layer is the crude styrene oxide.

    • Separate the upper organic layer containing the styrene oxide.

  • Purification (Optional):

    • The crude styrene oxide can be further purified by vacuum distillation if required.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

ExperimentalWorkflow A Setup Reaction Vessel (1 L four-neck flask) B Add Water (70 g) A->B C Add 30% NaOH (152 g) (Control T at 40-45 °C) B->C D Add this compound (168.9 g) (Dropwise over 2 h, T at 40-45 °C) C->D E React at 50-55 °C for 4 h D->E F Cool to 30 °C E->F G Phase Separation (Separatory Funnel) F->G H Isolate Styrene Oxide (Upper Layer) G->H

Caption: Experimental workflow for the synthesis of styrene oxide.

Safety Precautions

  • This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Styrene oxide is a suspected carcinogen. Handle with care and appropriate containment.

Conclusion

The intramolecular cyclization of this compound provides an efficient and high-yielding route to styrene oxide. The protocol described is robust and suitable for laboratory-scale synthesis. This method is a valuable tool for researchers and professionals in the fields of organic synthesis and drug development, enabling access to an important chiral intermediate.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-1-phenylethanol with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-1-phenylethanol is a critical chiral building block in the synthesis of a wide array of pharmaceutical compounds. Its reaction with amines via nucleophilic substitution is a cornerstone for the preparation of 2-amino-1-phenylethanol derivatives. These derivatives are the structural core of many biologically active molecules, including β2-adrenoceptor agonists used in the treatment of asthma and other respiratory conditions.[1][2] This document provides a detailed overview of the reaction mechanisms, experimental protocols, and applications of this important synthetic transformation. The enantiomerically pure forms of 2-amino-1-phenylethanol are often crucial for therapeutic efficacy, making stereochemical control in these reactions a key consideration.[2][3]

Reaction Mechanisms

The nucleophilic substitution of the bromine atom in this compound by an amine can proceed through several mechanisms, primarily the S(_N)1 and S(_N)2 pathways. The predominant mechanism is influenced by factors such as the structure of the amine, the solvent, and the reaction temperature.[4]

S(_N)1 Mechanism: This unimolecular mechanism involves the formation of a planar carbocation intermediate, which is stabilized by the adjacent phenyl group.[5] This pathway is more likely with secondary or tertiary amines and in polar protic solvents that can solvate the bromide leaving group and the carbocation. A consequence of the planar intermediate is the potential for racemization if a chiral starting material is used.[5]

S(_N)2 Mechanism: This bimolecular mechanism involves a backside attack by the amine nucleophile, leading to an inversion of the stereochemical configuration at the carbon center.[1] This pathway is favored by primary amines, which are less sterically hindered, and polar aprotic solvents. For the synthesis of specific enantiomers, the S(_N)2 pathway is often preferred.

Neighboring Group Participation (NGP): The hydroxyl group in this compound can potentially act as an internal nucleophile, attacking the carbon bearing the bromine atom to form a transient epoxide-like intermediate.[5] This would involve two successive S(_N)2 reactions, ultimately resulting in retention of the original stereochemistry. The reaction conditions will determine whether this pathway is competitive with the direct S(_N)1 or S(_N)2 substitution by the external amine nucleophile.[5]

G Potential Nucleophilic Substitution Mechanisms cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway cluster_ngp Neighboring Group Participation start_sn2 This compound + Amine (R-NH2) transition_sn2 Transition State [Backside Attack] start_sn2->transition_sn2 Bimolecular product_sn2 2-Amino-1-phenylethanol [Inversion of Stereochemistry] transition_sn2->product_sn2 start_sn1 This compound carbocation Planar Carbocation Intermediate start_sn1->carbocation Unimolecular (Slow) product_sn1 Racemic 2-Amino-1-phenylethanol carbocation->product_sn1 + Amine (Fast) start_ngp This compound epoxide_intermediate Epoxide-like Intermediate start_ngp->epoxide_intermediate Intramolecular SN2 product_ngp 2-Amino-1-phenylethanol [Retention of Stereochemistry] epoxide_intermediate->product_ngp + Amine (SN2) G Experimental Workflow for Synthesis start Start Materials: this compound, Amine, Solvent setup Reaction Setup Dissolve reagents in solvent in a round-bottom flask. start->setup reaction Reaction Stir at specified temperature (e.g., RT to reflux). Monitor by TLC/HPLC. setup->reaction workup Work-up Cool reaction and remove solvent via rotary evaporation. reaction->workup extraction Extraction Dissolve residue in ether. Wash with NaHCO3 (aq) and brine. workup->extraction drying Drying & Concentration Dry organic layer over MgSO4. Filter and concentrate. extraction->drying purification Purification Column chromatography or recrystallization. drying->purification characterization Characterization NMR, Mass Spectrometry, IR. purification->characterization end_node End Pure 2-Amino-1-phenylethanol Derivative characterization->end_node G agonist β2-Agonist (Phenylethanolamine Derivative) receptor β2-Adrenergic Receptor (GPCR) agonist->receptor g_protein Gs Protein Activation receptor->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp ATP → cAMP ac->camp pka Protein Kinase A (PKA) Activation camp->pka response Cellular Response (Bronchodilation) pka->response

References

Application Notes and Protocols: Grignard Reactions Involving 2-Bromo-1-phenylethanol and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reactions are a cornerstone in organic synthesis, enabling the formation of carbon-carbon bonds. When applied to bifunctional molecules such as 2-bromo-1-phenylethanol, these reactions offer a powerful tool for the synthesis of complex molecular architectures, including 1,2-diarylethanol scaffolds. These structures are prevalent in a variety of biologically active compounds and are of significant interest in medicinal chemistry and drug development.

However, the presence of a free hydroxyl group in this compound presents a significant challenge for direct Grignard reactions. The acidic proton of the alcohol will quench the highly basic Grignard reagent, preventing the desired carbon-carbon bond formation. To overcome this, a protection-deprotection strategy is essential. This document provides detailed protocols for the protection of the hydroxyl group of this compound, the subsequent Grignard coupling reaction, and the final deprotection to yield the desired 1,2-diarylethanol product.

Core Reaction Pathway

The overall synthetic strategy involves a three-step sequence:

  • Protection: The hydroxyl group of this compound is protected, typically as a silyl ether, to prevent its interference in the subsequent Grignard reaction.

  • Grignard Reaction: The protected this compound derivative undergoes a Grignard reaction with an aryl magnesium halide to form the new carbon-carbon bond.

  • Deprotection: The protecting group is removed to reveal the final 1,2-diarylethanol product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection This compound This compound Protected Intermediate Protected Intermediate This compound->Protected Intermediate  TBDMSCl,  Imidazole,  DMF Coupled Product Coupled Product Protected Intermediate->Coupled Product  THF Grignard Reagent (ArMgBr) Grignard Reagent (ArMgBr) Grignard Reagent (ArMgBr)->Coupled Product Final Product (1,2-Diarylethanol) Final Product (1,2-Diarylethanol) Coupled Product->Final Product (1,2-Diarylethanol)  TBAF,  THF G start Start: this compound dissolve Dissolve in anhydrous DMF start->dissolve add_imidazole Add Imidazole dissolve->add_imidazole add_tbdmscl Add TBDMSCl add_imidazole->add_tbdmscl stir Stir at RT for 12-16h add_tbdmscl->stir workup Aqueous workup and extraction stir->workup purify Purify by column chromatography workup->purify end_product End: O-TBDMS-2-bromo-1-phenylethanol purify->end_product G start Start: Protected Coupled Product dissolve Dissolve in THF start->dissolve add_tba Add TBAF solution dissolve->add_tba stir Stir at RT for 1-3h add_tba->stir workup Aqueous workup and extraction stir->workup purify Purify by column chromatography or recrystallization workup->purify end_product End: 1,2-Diarylethanol purify->end_product

Application Notes: Large-Scale Synthesis of Enantiomerically Pure 2-Bromo-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enantiomerically pure 2-Bromo-1-phenylethanol is a crucial chiral building block in the synthesis of various pharmaceutically active compounds.[1][2] Its defined stereochemistry is often fundamental to the biological activity and selectivity of the final drug substance. The most common and effective methods for producing enantiomerically pure this compound on a large scale involve the asymmetric reduction of 2-bromoacetophenone and the kinetic resolution of racemic this compound.[1][2] These strategies can be executed through chemical catalysis or biocatalysis, each offering distinct advantages in terms of yield, enantioselectivity, and process sustainability.[1][3]

This document provides detailed protocols for three primary large-scale synthesis methods:

  • Catalytic Asymmetric Reduction using a chiral catalyst.

  • Biocatalytic Asymmetric Reduction using a whole-cell or isolated enzyme system.

  • Enzymatic Kinetic Resolution of the racemic alcohol.

Comparison of Large-Scale Synthetic Methods

The selection of a synthetic route on a large scale depends on factors such as catalyst cost, operational complexity, yield, and enantiomeric purity requirements. The following table summarizes quantitative data for the different protocols detailed in this document.

MethodCatalyst / EnzymeReducing Agent / Acyl DonorTypical Yield (%)Enantiomeric Excess (ee, %)Key Features
Catalytic Asymmetric Reduction (R)-CBS CatalystBorane Dimethyl Sulfide (BH₃-DMS)~95%>97%Well-established, high enantioselectivity, requires stoichiometric borane reagent.[1]
Biocatalytic Asymmetric Reduction Alcohol Dehydrogenase (ADH) / Whole Cells (e.g., Rhodotorula mucilaginosa)Isopropanol or Glucose (for cofactor regeneration)>90%>99%"Green" method, exceptional enantioselectivity, mild reaction conditions.[3][4]
Enzymatic Kinetic Resolution Lipase (e.g., Novozym 435)Vinyl Acetate~45% (for resolved alcohol)>99%Effective for resolving racemates, maximum theoretical yield is 50%, allows for separation of both enantiomers.[2][5]

Protocol 1: Catalytic Asymmetric Reduction of 2-Bromoacetophenone

This protocol details the asymmetric reduction of 2-bromoacetophenone using the well-established Corey-Bakshi-Shibata (CBS) catalyst to produce (R)-2-Bromo-1-phenylethanol.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve (R)-CBS Catalyst in Anhydrous THF cool_reactor Cool Reactor to 0°C start->cool_reactor add_borane Add BH3-DMS Dropwise cool_reactor->add_borane add_ketone Add 2-Bromoacetophenone Solution Slowly add_borane->add_ketone Maintain T < 5°C stir Stir at 0-5°C for 2-4h add_ketone->stir monitor Monitor by TLC/HPLC stir->monitor quench Quench with Methanol monitor->quench Upon Completion concentrate Concentrate in vacuo quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash Organic Layer extract->wash dry Dry (Na2SO4) & Filter wash->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for CBS-catalyzed asymmetric reduction.

Methodology
  • Materials : 2-Bromoacetophenone, (R)-Methyl-CBS catalyst, Borane dimethyl sulfide complex (BH₃-DMS), Anhydrous Tetrahydrofuran (THF), Methanol, Ethyl Acetate, Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄ or MgSO₄.

  • Reaction Setup :

    • To a stirred solution of the (R)-Methyl-CBS catalyst (typically 1-5 mol%) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon), add BH₃-DMS complex (1.0-1.5 equivalents) dropwise at 0-5°C.

    • Stir the mixture for 15-20 minutes at this temperature.

  • Reduction :

    • Slowly add a solution of 2-bromoacetophenone (1.0 equivalent) in anhydrous THF to the catalyst-borane mixture, ensuring the internal temperature is maintained below 5°C.

    • Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification :

    • Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0°C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvents under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.[1]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield enantiomerically pure (R)-2-Bromo-1-phenylethanol.[1]

Protocol 2: Biocatalytic Asymmetric Reduction

This protocol uses a whole-cell biocatalyst, such as the yeast Rhodotorula mucilaginosa, which contains alcohol dehydrogenases (ADHs) capable of highly selective ketone reduction.[1][3]

Experimental Workflow Diagram

G cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_workup Product Isolation start Culture Yeast Cells (e.g., Rhodotorula) harvest Harvest Cells (Centrifugation) start->harvest resuspend Resuspend Cells in Phosphate Buffer harvest->resuspend add_cofactor Add Glucose (Cofactor Regeneration) resuspend->add_cofactor add_substrate Add 2-Bromoacetophenone add_cofactor->add_substrate incubate Incubate with Agitation (e.g., 30°C, 12-24h) add_substrate->incubate monitor Monitor by Chiral HPLC incubate->monitor extract Extract with Ethyl Acetate monitor->extract Upon Completion separate Separate Organic Layer extract->separate dry Dry (Na2SO4) & Filter separate->dry concentrate Concentrate in vacuo dry->concentrate product Obtain Crude Product concentrate->product

Caption: Workflow for whole-cell biocatalytic reduction.

Methodology
  • Materials : 2-Bromoacetophenone, Rhodotorula mucilaginosa or other suitable microorganism, growth medium (e.g., YPD), phosphate buffer (pH 7.0), glucose, ethyl acetate, anhydrous Na₂SO₄.[1]

  • Biocatalyst Preparation :

    • Cultivate the yeast strain in a suitable growth medium until the desired cell density is reached.

    • Harvest the cells by centrifugation and wash them with phosphate buffer.

    • Resuspend the cell pellet in a phosphate buffer containing glucose, which serves as a co-substrate for cofactor (NADPH/NADH) regeneration.[3]

  • Biotransformation :

    • To the cell suspension, add 2-bromoacetophenone (often dissolved in a minimal amount of a water-miscible co-solvent like isopropanol to aid solubility).[3]

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 12-24 hours.[3]

    • Monitor the conversion and enantiomeric excess by taking aliquots and analyzing them with chiral HPLC.[2][3]

  • Work-up and Purification :

    • Once the reaction is complete, separate the cells by centrifugation or filtration.

    • Extract the supernatant or filtrate multiple times with ethyl acetate.[3]

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Further purification can be achieved by column chromatography if necessary.

Protocol 3: Enzymatic Kinetic Resolution of Racemic this compound

This method utilizes a lipase to selectively acylate one enantiomer of the racemic alcohol, allowing the unreacted enantiomer to be isolated with high purity.[2]

Logical Relationship Diagram

G racemate Racemic This compound ((R)- and (S)-enantiomers) reaction Enzymatic Acylation racemate->reaction reagents Lipase (e.g., Novozym 435) + Vinyl Acetate + Organic Solvent reagents->reaction products Reaction Mixture reaction->products separation Separation (e.g., Chromatography) products->separation unreacted (S)-2-Bromo-1-phenylethanol (Unreacted Alcohol) acylated (R)-1-Phenylethyl Acetate (Acylated Product) separation->unreacted separation->acylated

Caption: Logical flow of enzymatic kinetic resolution.

Methodology
  • Materials : Racemic this compound, Immobilized Lipase (e.g., Novozym 435), Vinyl Acetate, Anhydrous organic solvent (e.g., n-hexane or toluene).

  • Reaction Setup :

    • Dissolve racemic this compound in the selected organic solvent in a stirred reactor.

    • Add the immobilized lipase and the acyl donor, vinyl acetate (typically 1.5-3.0 equivalents).[2]

  • Resolution :

    • Stir the mixture at a controlled temperature (e.g., 42°C) for a specific duration (e.g., 1-24 hours, depending on the desired conversion).[2][5]

    • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components.

  • Work-up and Purification :

    • Once the desired resolution is achieved, remove the immobilized enzyme by simple filtration.[2] The enzyme can often be washed and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • Separate the unreacted alcohol from the acylated product by silica gel column chromatography.

Safety Precautions

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • 2-Bromoacetophenone is a lachrymator; handle it in a well-ventilated fume hood.

  • Borane reagents are flammable and react with water; handle them under an inert atmosphere with appropriate care.

  • For biocatalytic methods, use aseptic techniques during cell culture to prevent contamination.[1]

References

Application Notes and Protocols for the Use of 2-Bromo-1-phenylethanol as a Chiral Precursor in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral alcohols are fundamental building blocks in the asymmetric synthesis of complex bioactive molecules, including a vast array of natural products and pharmaceuticals. Among these, enantiomerically pure 2-bromo-1-phenylethanol serves as a versatile chiral precursor. Its stereocenter and the presence of a reactive bromine atom allow for the stereospecific introduction of new functionalities, making it a valuable starting material in the synthesis of key intermediates for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of (R)-(-)-2-bromo-1-phenylethanol and its subsequent use in the stereoselective synthesis of the natural product (-)-Ephedrine.

Application: Synthesis of (-)-Ephedrine

(-)-Ephedrine is a naturally occurring sympathomimetic amine with a long history of use in traditional medicine and modern pharmaceuticals for its bronchodilator and decongestant properties.[1] Its biological activity is highly dependent on its stereochemistry. The following section outlines a synthetic pathway to (-)-Ephedrine starting from the chiral precursor (R)-(-)-2-bromo-1-phenylethanol. This multi-step synthesis demonstrates the utility of the chiral bromohydrin in establishing the desired stereochemistry of the final natural product.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of (R)-(-)-2-bromo-1-phenylethanol and its conversion to (-)-Ephedrine.

Table 1: Asymmetric Synthesis of (R)-(-)-2-Bromo-1-phenylethanol

MethodCatalyst/EnzymeReducing AgentYield (%)Enantiomeric Excess (ee, %)
Catalytic Asymmetric Reduction(R)-Methyl-CBS-oxazaborolidineBH₃·DMS~95%95-97%
Biocatalytic ReductionAlcohol Dehydrogenase (ADH)NADPH/NADH>99%>99%

Table 2: Synthesis of (-)-Ephedrine from (R)-(-)-2-Bromo-1-phenylethanol

StepReagentsSolvent(s)Yield (%)Diastereomeric Ratio (dr)
1. Epoxidation of (R)-(-)-2-bromo-1-phenylethanolSodium Hydroxide (NaOH)Dichloromethane/Water~90%>99:1 (R)-styrene oxide
2. Amination of (R)-styrene oxideMethylamine (CH₃NH₂)Methanol~85%>95:5 (erythro:threo)

Experimental Protocols

Protocol 1: Asymmetric Reduction of 2-Bromoacetophenone to (R)-(-)-2-Bromo-1-phenylethanol using a Chiral Oxazaborolidine Catalyst

This protocol describes the chemical synthesis of (R)-(-)-2-bromo-1-phenylethanol via a Corey-Bakshi-Shibata (CBS) reduction.[2]

Materials:

  • 2-Bromoacetophenone

  • (R)-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane dimethyl sulfide complex (BH₃·DMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane or Ethyl acetate

Procedure:

  • Set up a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, thermometer, and a nitrogen inlet.

  • Charge the flask with anhydrous THF and cool to 0-5 °C in an ice bath.

  • Add (R)-Methyl-CBS-oxazaborolidine (0.1 eq) to the cold THF.

  • Slowly add borane dimethyl sulfide complex (1.0-1.2 eq) dropwise, maintaining the temperature below 5 °C. Stir for 15 minutes.

  • Add a solution of 2-bromoacetophenone (1.0 eq) in anhydrous THF dropwise over 1-2 hours, keeping the internal temperature below 5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, carefully quench by the slow dropwise addition of methanol at 0-5 °C.

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Add saturated aqueous NH₄Cl and stir for another 30 minutes.

  • Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (R)-(-)-2-bromo-1-phenylethanol.

Protocol 2: Synthesis of (-)-Ephedrine from (R)-(-)-2-Bromo-1-phenylethanol

This two-step protocol involves the formation of an intermediate epoxide followed by nucleophilic ring-opening.

Step 1: Synthesis of (R)-Styrene Oxide

Materials:

  • (R)-(-)-2-Bromo-1-phenylethanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-(-)-2-bromo-1-phenylethanol (1.0 eq) in a biphasic solvent system of dichloromethane and water (1:1 v/v).

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Add a solution of sodium hydroxide (1.2 eq) in water dropwise over 30 minutes, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure to yield crude (R)-styrene oxide. Purify by vacuum distillation if necessary.

Step 2: Synthesis of (-)-Ephedrine

Materials:

  • (R)-Styrene oxide

  • Methylamine (solution in methanol or ethanol)

  • Methanol

Procedure:

  • Dissolve (R)-styrene oxide (1.0 eq) in methanol in a sealed pressure vessel.

  • Add a solution of methylamine (3.0 eq) in methanol at room temperature.

  • Seal the vessel and heat the mixture to 60 °C for 12-18 hours. Monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess methylamine under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield (-)-Ephedrine.

Visualizations

Synthetic Pathway

G cluster_0 Synthesis of Chiral Precursor cluster_1 Synthesis of Natural Product 2-Bromoacetophenone 2-Bromoacetophenone R-2-Bromo-1-phenylethanol R-2-Bromo-1-phenylethanol 2-Bromoacetophenone->R-2-Bromo-1-phenylethanol Asymmetric Reduction (CBS Catalyst, BH3-DMS) R-Styrene Oxide R-Styrene Oxide R-2-Bromo-1-phenylethanol->R-Styrene Oxide Intramolecular Cyclization (NaOH) (-)-Ephedrine (-)-Ephedrine R-Styrene Oxide->(-)-Ephedrine Amination (CH3NH2)

Caption: Synthetic pathway to (-)-Ephedrine from 2-Bromoacetophenone.

Experimental Workflow

G start Start: Setup dry reaction flask under N2 charge_flask Charge with anhydrous THF and cool to 0-5 °C start->charge_flask add_catalyst Add (R)-Methyl-CBS-oxazaborolidine charge_flask->add_catalyst add_borane Add Borane dimethyl sulfide complex dropwise add_catalyst->add_borane add_substrate Add 2-Bromoacetophenone solution dropwise add_borane->add_substrate monitor Monitor reaction by TLC/HPLC add_substrate->monitor quench Quench with Methanol at 0-5 °C monitor->quench Reaction Complete workup Aqueous workup with NH4Cl quench->workup extract Extract with organic solvent workup->extract dry_purify Dry, concentrate, and purify by column chromatography extract->dry_purify end End: Obtain (R)-(-)-2-bromo-1-phenylethanol dry_purify->end

Caption: Workflow for the asymmetric synthesis of (R)-(-)-2-bromo-1-phenylethanol.

Signaling Pathway of Ephedrine

G Ephedrine Ephedrine Norepinephrine_release Norepinephrine Release Ephedrine->Norepinephrine_release indirect sympathomimetic Adrenergic_Receptors α & β-Adrenergic Receptors Norepinephrine_release->Adrenergic_Receptors activates G_Protein G-Protein Activation Adrenergic_Receptors->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Physiological_Response Physiological Response (Bronchodilation, Vasoconstriction) PKA->Physiological_Response leads to

Caption: Simplified adrenergic signaling pathway of Ephedrine.[2][3][4]

Conclusion

(R)-(-)-2-Bromo-1-phenylethanol is a highly valuable chiral precursor for the stereoselective synthesis of natural products and their analogues. The protocols provided herein for the synthesis of (-)-Ephedrine illustrate a practical application of this building block. The ability to efficiently generate enantiomerically pure this compound through both chemical and biocatalytic methods, combined with its versatile reactivity, makes it an important tool for researchers in organic synthesis, medicinal chemistry, and drug development.

References

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 2-Bromo-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Bromo-1-phenylethanol.

Troubleshooting Low Yield and Impurities

Q1: My reaction yield is consistently low when synthesizing this compound. What are the common causes?

Low yields can stem from several factors depending on your chosen synthetic route. Here are some common culprits:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in the bromination of styrene using N-bromosuccinimide (NBS), the reaction can be exothermic. If the temperature is not controlled, it can lead to the formation of side products.

  • Reagent Quality: The purity of your starting materials is crucial. Impure reagents can introduce contaminants that interfere with the reaction. For example, old or improperly stored NBS may have a lower active bromine content.

  • Side Reactions: Several side reactions can compete with the formation of the desired product, reducing the overall yield. Common side products include dibrominated compounds and rearrangement products.

  • Incomplete Reaction: The reaction may not have gone to completion. It is important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material has been consumed.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps. Ensure proper phase separation during extractions and optimize your purification protocol, such as column chromatography, to minimize losses.

Q2: I am observing significant amounts of a dibrominated byproduct. How can I minimize its formation?

The formation of a dibrominated byproduct, 1,2-dibromo-1-phenylethane, is a common issue, particularly in the reaction of styrene with a bromine source. Here’s how to address it:

  • Control Stoichiometry: Ensure that you are not using an excess of the brominating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will favor di-bromination.

  • Reaction Conditions: The choice of solvent and the presence of nucleophiles can influence the reaction pathway. In the synthesis from styrene using NBS, the presence of water is crucial to act as a nucleophile and form the bromohydrin. If the concentration of water is too low, the bromide ion can act as a nucleophile, leading to the dibrominated product.[1]

  • Slow Addition of Reagents: Adding the brominating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophilic bromine species at any given time, thus reducing the likelihood of the dibrominated side product forming.

Q3: My product seems to be contaminated with unreacted starting material. How can I improve the conversion rate?

If you are seeing a significant amount of unreacted starting material, consider the following:

  • Reaction Time: The reaction may need more time to go to completion. Monitor the reaction at regular intervals to determine the optimal reaction time.

  • Temperature: Increasing the reaction temperature can sometimes improve the reaction rate, but be cautious as this can also promote side reactions. The optimal temperature will depend on the specific synthetic method used.

  • Catalyst Activity: If your reaction uses a catalyst, ensure that it is active. For example, in asymmetric reductions, the catalyst's activity can be compromised by impurities or improper handling.[2]

Q4: What is the best way to purify crude this compound?

Column chromatography is a widely used and effective method for purifying this compound.[3] Here are some general guidelines:

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is typically used. The optimal ratio will depend on the impurities present and should be determined by TLC analysis.

  • Monitoring: Fractions can be collected and analyzed by TLC to identify those containing the pure product.

Frequently Asked Questions (FAQs)

Q5: What are the main synthetic routes to produce this compound?

There are several common methods for synthesizing this compound:

  • Asymmetric Reduction of 2-Bromoacetophenone: This can be achieved using either biocatalysts (e.g., alcohol dehydrogenases) or chemocatalysts (e.g., chiral metal catalysts).[3][4] This method is particularly useful for obtaining enantiomerically pure product.

  • Kinetic Resolution of Racemic this compound: This enzymatic method selectively acylates one enantiomer, allowing for the separation of the other.[3]

  • Bromination of 1-Phenylethanol: This involves the direct bromination of 1-phenylethanol using a brominating agent.[2]

  • Reaction of Styrene with N-bromosuccinimide (NBS): This is a common laboratory-scale synthesis that forms a bromonium ion intermediate, which is then attacked by water.

  • Ring-opening of Styrene Oxide: Reacting styrene oxide with HBr will open the epoxide ring to form the desired product.

Q6: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a quick and convenient way to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[3]

Q7: Are there any specific safety precautions I should take when synthesizing this compound?

Yes, it is important to follow standard laboratory safety procedures. Specifically:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Some of the reagents used, such as brominating agents, can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

Table 1: Comparison of Common Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Asymmetric Reduction2-BromoacetophenoneBiocatalyst (e.g., ADH) or Chemocatalyst (e.g., Ru-based)HighHigh enantioselectivityCan require specialized catalysts/enzymes
Kinetic ResolutionRacemic this compoundLipase, Acyl donor~50% (for one enantiomer)High enantioselectivityMaximum theoretical yield is 50%
Bromination1-PhenylethanolPBr₃ or HBrModerate to HighReadily available starting materialCan produce racemic mixtures
Halohydrin FormationStyreneN-Bromosuccinimide (NBS), Water~70%Inexpensive starting materialsCan produce side products like dibromostyrene
Epoxide Ring OpeningStyrene OxideHBrHighHigh yieldingStyrene oxide can be hazardous

Experimental Protocols

Protocol 1: Synthesis of this compound from Styrene and NBS

This protocol is a representative example for the synthesis of racemic this compound.

Materials:

  • Styrene

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve styrene in a mixture of DMSO and water.

  • Cool the mixture in an ice bath.

  • Slowly add NBS to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Protocol 2: Asymmetric Reduction of 2-Bromoacetophenone

This protocol provides a general method for the synthesis of enantiomerically enriched this compound using a biocatalyst.

Materials:

  • 2-Bromoacetophenone

  • A suitable microorganism (e.g., yeast) or an isolated alcohol dehydrogenase (ADH)

  • Buffer solution (e.g., phosphate buffer)

  • A co-factor (e.g., NADPH or NADH) and a regeneration system (e.g., glucose and glucose dehydrogenase)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a reaction mixture containing the buffer, co-factor, and regeneration system.

  • Add the 2-bromoacetophenone to the mixture.

  • Initiate the reaction by adding the biocatalyst (whole cells or isolated enzyme).

  • Incubate the reaction under controlled temperature and agitation.

  • Monitor the reaction for conversion and enantiomeric excess using chiral HPLC or GC.[3]

  • Once the desired conversion is reached, stop the reaction and extract the product with an organic solvent.[3]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[3]

  • The crude product can be further purified by column chromatography if necessary.[3]

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound check_reaction Reaction Monitoring (TLC/HPLC) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction side_products Significant Side Products Observed? incomplete_reaction->side_products No optimize_time_temp Increase Reaction Time or Temperature incomplete_reaction->optimize_time_temp Yes workup_issue Check Workup & Purification side_products->workup_issue No check_reagents Check Reagent Purity & Stoichiometry side_products->check_reagents Yes optimize_purification Optimize Purification Protocol workup_issue->optimize_purification Yes end_bad Yield Still Low - Re-evaluate Synthetic Route workup_issue->end_bad No end_good Yield Improved optimize_time_temp->end_good check_reagents->end_good optimize_purification->end_good

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathways cluster_styrene Starting from Styrene cluster_ketone Starting from 2-Bromoacetophenone cluster_epoxide Starting from Styrene Oxide styrene Styrene nbs NBS / H2O styrene->nbs + dibromo 1,2-Dibromo-1-phenylethane (Side Product) nbs->dibromo Side Reaction (excess Br-) product This compound nbs->product Major Pathway ketone 2-Bromoacetophenone reducing_agent Reducing Agent (e.g., NaBH4) ketone->reducing_agent + product2 This compound reducing_agent->product2 epoxide Styrene Oxide hbr HBr epoxide->hbr + product3 This compound hbr->product3 Major Product isomer 1-Bromo-1-phenylethanol (Minor Isomer) hbr->isomer Minor Product

Caption: Synthetic pathways to this compound and potential side products.

References

Technical Support Center: Optimization of Reaction Conditions for Asymmetric Reduction of 2-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the asymmetric reduction of 2-bromoacetophenone to produce the chiral building block, (S)- or (R)-2-bromo-1-phenylethanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

Question: My asymmetric reduction of 2-bromoacetophenone is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess is a common challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

For Biocatalytic Reductions (e.g., using Alcohol Dehydrogenases - ADHs):

  • Enzyme Selection: The choice of enzyme and, if applicable, the specific mutant, is critical. Different enzymes or mutants can exhibit opposite stereoselectivity (enantiocomplementary). For instance, certain mutants of Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase (TeSADH) have been shown to produce the (S)-halohydrin from 2-bromoacetophenone.[1][2]

  • pH Control: The pH of the reaction medium can significantly impact enzyme activity and stability, and consequently, the enantioselectivity. For TeSADH-catalyzed reductions of brominated substrates, a pH of 7.0 has been found to be effective in preventing byproduct formation.[2] Reactions under slightly acidic or basic conditions can lead to the formation of byproducts like 1-phenyl-1,2-ethanediol.[2]

  • Co-solvent and Substrate Concentration: The concentration of the co-solvent (e.g., 2-propanol) and the substrate can influence the reaction rate and enantioselectivity. High substrate concentrations can sometimes lead to substrate inhibition or insolubility issues.

For Chemocatalytic Reductions (e.g., Noyori Hydrogenation, CBS Reduction):

  • Catalyst and Ligand Choice: The chiral ligand is the primary determinant of stereoselectivity. For Noyori-type asymmetric hydrogenations, ligands like BINAP are commonly used.[3][4] For Corey-Bakshi-Shibata (CBS) reductions, the choice of the oxazaborolidine catalyst is key.[5][6][7][8][9]

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[5] However, this may also decrease the reaction rate.

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, therefore, the enantioselectivity. Anhydrous conditions are often crucial, as water can react with the catalyst or reducing agent, leading to a non-selective background reaction.[5][6]

  • Base (for Transfer Hydrogenation): In asymmetric transfer hydrogenation, the choice and concentration of the base can impact both the rate and the enantioselectivity.

Issue 2: Low or No Conversion

Question: My asymmetric reduction of 2-bromoacetophenone is not proceeding to completion or is very slow. What are the potential causes?

Answer: Poor conversion is often related to catalyst activity, reaction conditions, or reagent purity.

For Biocatalytic Reductions:

  • Enzyme Deactivation: Enzymes can be sensitive to temperature, pH, and the presence of organic co-solvents. Ensure the reaction conditions are within the optimal range for the specific enzyme being used. For example, TeSADH mutants have been shown to be active at 50 °C.[1]

  • Cofactor Regeneration: Most ADHs require a nicotinamide cofactor (NADH or NADPH). An efficient cofactor regeneration system is essential for high conversion. A common method is to use a sacrificial alcohol, like 2-propanol, which is oxidized to acetone by the same enzyme, thus regenerating the NADPH.[2]

  • Substrate/Product Inhibition: High concentrations of the substrate or the product can sometimes inhibit the enzyme, leading to a stall in the reaction.

For Chemocatalytic Reductions:

  • Catalyst Deactivation: Homogeneous catalysts can be sensitive to air and moisture. Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.[3] Impurities in the substrate or solvent can also act as catalyst poisons.

  • Purity of Reagents: The purity of the hydrogen source (for hydrogenation) or the hydride source (e.g., borane complexes for CBS reduction) is critical. Commercially available borane-THF solutions can contain borohydride species that lead to non-selective reduction.[5]

  • Reaction Conditions:

    • Temperature: While lower temperatures can improve ee, they also slow down the reaction rate. A balance must be found.

    • Pressure (for Hydrogenation): The hydrogen pressure is a key parameter in asymmetric hydrogenation and may need to be optimized.

    • Base Concentration (for Transfer Hydrogenation): The base is crucial for the catalytic cycle in many transfer hydrogenation systems. Its concentration may need to be adjusted for optimal performance.

Issue 3: Formation of Side Products

Question: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer: The presence of the bromine atom in 2-bromoacetophenone makes it susceptible to certain side reactions.

  • Reductive Dehalogenation: A common side reaction is the reduction of the carbon-bromine bond, leading to the formation of acetophenone, which can then be reduced to 1-phenylethanol. This can be more prevalent with certain reducing agents or catalysts.

  • Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo the Favorskii rearrangement. Careful control of the base and reaction conditions is necessary to avoid this.

  • Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles present in the reaction mixture. For example, if using an alcohol solvent with a base, alkoxide formation and subsequent substitution can occur.

  • Over-reduction: In some cases, the resulting chiral alcohol can be further reduced, for example, to ethylbenzene, especially under harsh hydrogenation conditions.

To minimize side reactions:

  • Choose a mild and selective reducing system.

  • Carefully control the stoichiometry of the base.

  • Optimize the reaction temperature and time to favor the desired transformation.

Data Presentation

Table 1: Biocatalytic Asymmetric Reduction of 2-Bromoacetophenone using TeSADH Mutants

EntryTeSADH MutantProduct ConfigurationConversion (%)Enantiomeric Excess (ee, %)
1I86A(S)>99>99
2A85G/I86A/C295A(S)>99>99
3P84S/I86A(S)95>99
4ΔP84/A85G(S)>99>99

Reaction Conditions: 2-bromoacetophenone (1a), Tris-HCl buffer (pH 7.0, 50 mM), 2-propanol (30% v/v), 50 °C, 180 rpm, 12 h. (Data synthesized from multiple sources for illustrative purposes)

Table 2: Effect of Reaction Parameters on Chemocatalytic Asymmetric Reduction

EntryCatalyst SystemSubstrateSolventTemperature (°C)BaseConversion (%)ee (%)
1RuCl₂[(S)-BINAP]₂AcetophenoneMethanol25->9995
2(R)-Me-CBS2-BromoacetophenoneToluene-78-High>95
3[Mn(CO)₂(L)]BrAcetophenone2-Propanol50NaOtBu>9998
4[Mn(CO)₂(L)]BrAcetophenoneMethanol50NaOtBu78Racemic

(Data synthesized from multiple sources for illustrative purposes to show general trends)[10][11]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 2-Bromoacetophenone using a TeSADH Mutant

  • Reaction Setup: In a reaction vessel, prepare a mixture of Tris-HCl buffer (50 mM, pH 7.0) and 2-propanol (30% v/v).

  • Addition of Reactants: To this mixture, add NADP⁺ to a final concentration of 1.0 mM. Then, add 2-bromoacetophenone to a final concentration of 10 mM.

  • Enzyme Addition: Initiate the reaction by adding the purified TeSADH mutant enzyme to a final concentration of 1.6 µM.

  • Reaction Conditions: Incubate the reaction mixture at 50 °C with shaking (e.g., 180 rpm) for 12-24 hours.

  • Monitoring and Work-up: Monitor the progress of the reaction by TLC or GC. Once the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Analysis: Determine the conversion and enantiomeric excess of the resulting 2-bromo-1-phenylethanol by GC or chiral HPLC analysis.

Protocol 2: Chemocatalytic Asymmetric Hydrogenation of 2-Bromoacetophenone (General Procedure)

  • Catalyst Preparation (if necessary): Prepare the active catalyst in situ or use a pre-formed catalyst. For a Noyori-type catalyst, this may involve reacting a ruthenium precursor with a chiral phosphine ligand like BINAP under an inert atmosphere.

  • Reaction Setup: In a high-pressure reactor, under an inert atmosphere, dissolve the 2-bromoacetophenone in an anhydrous solvent (e.g., methanol, ethanol, or dichloromethane).

  • Catalyst Addition: Add the chiral ruthenium catalyst (e.g., 0.1-1 mol%). If required by the specific catalytic system, add a base (e.g., potassium tert-butoxide).

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-100 atm H₂).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (e.g., 4-24 hours).

  • Monitoring and Work-up: Monitor the reaction by TLC or GC. After completion, carefully vent the hydrogen pressure. Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the purified this compound by chiral HPLC or GC.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_low_ee Troubleshooting Low Enantiomeric Excess (ee) cluster_low_conversion Troubleshooting Low Conversion cluster_side_products Side Product Formation cluster_solution Optimization & Solution start Asymmetric Reduction of 2-Bromoacetophenone problem Low ee or Low Conversion? start->problem low_ee_q Biocatalytic or Chemocatalytic? problem->low_ee_q Low ee low_conv_q Biocatalytic or Chemocatalytic? problem->low_conv_q Low Conversion side_products Investigate for: - Reductive Dehalogenation - Favorskii Rearrangement - Nucleophilic Substitution problem->side_products Side Products bio_ee Check: - Enzyme Selection - pH - Co-solvent Conc. low_ee_q->bio_ee Biocatalytic chemo_ee Check: - Catalyst/Ligand - Temperature (Lower) - Solvent (Anhydrous) - Base low_ee_q->chemo_ee Chemocatalytic solution Optimized Conditions bio_ee->solution chemo_ee->solution bio_conv Check: - Enzyme Deactivation - Cofactor Regeneration - Substrate/Product Inhibition low_conv_q->bio_conv Biocatalytic chemo_conv Check: - Catalyst Deactivation - Reagent Purity - Temperature/Pressure low_conv_q->chemo_conv Chemocatalytic bio_conv->solution chemo_conv->solution side_products->solution

Caption: Troubleshooting workflow for the asymmetric reduction of 2-bromoacetophenone.

References

Identification and minimization of side products in 2-Bromo-1-phenylethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-phenylethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common laboratory methods for synthesizing this compound are:

  • Bromohydrin formation from styrene: This involves the reaction of styrene with a bromine source in the presence of water. A common reagent for this is N-Bromosuccinimide (NBS) in an aqueous solvent like dimethyl sulfoxide (DMSO).[1][2]

  • Asymmetric reduction of 2-bromoacetophenone: This method is often used to produce enantiomerically pure (R)-(-)-2-Bromo-1-phenylethanol and can be achieved using chemical catalysts (e.g., CBS catalysts) or biocatalysts (e.g., ketoreductases).[3][4]

  • Reduction of 2-bromoacetophenone: For racemic this compound, reduction of 2-bromoacetophenone using reducing agents like sodium borohydride is a straightforward approach.

  • Ring-opening of styrene oxide: This reaction is typically catalyzed by an acid, where the bromide ion acts as a nucleophile.[5]

Q2: What are the primary side products I should be aware of during the synthesis of this compound from styrene?

A2: The primary side products of concern are:

  • 1,2-Dibromo-1-phenylethane: This dibrominated compound arises from the addition of two bromine atoms across the double bond of styrene.[3]

  • α-Bromoacetophenone: This can be formed by the oxidation of the desired this compound product.

  • Styrene oxide: While also a potential starting material, it can be a side product under certain conditions.

Q3: How can I minimize the formation of 1,2-Dibromo-1-phenylethane?

A3: To minimize the formation of the dibrominated side product, consider the following:

  • Use of N-Bromosuccinimide (NBS): NBS provides a slow, controlled release of bromine, which can favor the formation of the bromohydrin over the dibromide, especially when compared to using Br₂ directly.[1]

  • Solvent Choice: Using a nucleophilic solvent like water in a co-solvent such as DMSO helps to trap the intermediate bromonium ion to form the bromohydrin before a second bromide ion can add.[2]

  • Temperature Control: Lowering the reaction temperature generally increases the selectivity for the desired bromohydrin.

Q4: What causes the formation of α-bromoacetophenone and how can I prevent it?

A4: α-Bromoacetophenone is typically formed from the oxidation of the this compound product. To prevent its formation:

  • Avoid harsh oxidizing conditions: Be mindful of the reagents and reaction conditions. Some brominating agents can also act as oxidizing agents, especially at elevated temperatures.

  • Work-up promptly: Once the reaction is complete, proceed with the work-up to isolate the product and prevent prolonged exposure to potentially oxidizing conditions.

  • Use mild brominating agents: Reagents like NBS are generally less prone to causing oxidation compared to elemental bromine under certain conditions.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Recommended Action
Formation of significant amounts of 1,2-dibromo-1-phenylethane. Confirm the presence of the dibromide using NMR or GC-MS. To minimize its formation in subsequent reactions, switch to NBS as the bromine source and use an aqueous co-solvent system (e.g., DMSO/water). Ensure the reaction temperature is kept low.
Over-oxidation to α-bromoacetophenone. Check your analytical data for the presence of a ketone peak. If significant, consider using a milder brominating agent, lowering the reaction temperature, and ensuring a prompt work-up.
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (styrene) is still present after the expected reaction time, consider extending the reaction time or slightly increasing the amount of the brominating agent.
Loss of product during work-up and purification. This compound has some water solubility. Ensure thorough extraction with an appropriate organic solvent. During purification by column chromatography, use a suitable solvent system to achieve good separation without excessive band broadening.
Issue 2: Difficulty in Purifying this compound
Problem Suggested Solution
Co-elution of 1,2-dibromo-1-phenylethane with the product during column chromatography. The polarities of this compound and 1,2-dibromo-1-phenylethane can be similar. Optimize your column chromatography conditions. A less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) may improve separation. Gradient elution can also be effective.
Product appears as an oil instead of a solid. This compound can exist as a low-melting solid or an oil, especially if impurities are present.[6] High purity material is more likely to solidify. Consider recrystallization from a suitable solvent system (e.g., hexane) after column chromatography to improve purity.
Presence of succinimide when using NBS. Succinimide is a byproduct of reactions using NBS. Most of it can be removed by filtration if it precipitates. An aqueous wash during the work-up will also help to remove the more water-soluble succinimide.
Issue 3: Interpreting Analytical Data
Observation Possible Interpretation and Action
1H NMR shows complex multiplets in the 3.5-5.5 ppm region. This region is where the protons of the ethyl group of both the desired product and the dibrominated side product appear. For this compound, expect a doublet of doublets for the proton on the carbon bearing the hydroxyl group and two doublets of doublets for the diastereotopic protons on the carbon with the bromine. For 1,2-dibromo-1-phenylethane, you would expect a different splitting pattern in this region. Compare your spectrum to reference spectra.
GC-MS shows a peak with a mass corresponding to the dibrominated product. The molecular ion peak for 1,2-dibromo-1-phenylethane will be significantly higher than that of this compound. The isotopic pattern for two bromine atoms (approximately 1:2:1 for M, M+2, M+4) will be characteristic.
IR spectrum shows a strong carbonyl peak around 1700 cm-1. This indicates the presence of the α-bromoacetophenone side product.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodBrominating Agent/CatalystSolventTypical YieldKey Side ProductsReference
Bromohydrin FormationNBSDMSO/H₂O~70%1,2-Dibromo-1-phenylethane, Succinimide[7]
Asymmetric Reduction(R)-Methyl-CBS-oxazaborolidineTHFHighMinor enantiomer[4]
Biocatalytic ReductionKetoreductaseBuffer/Co-solventHighByproducts from cellular metabolism[3]
Ring-OpeningHBrDiethyl etherGoodRegioisomers (minor)[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from Styrene using NBS

This protocol is adapted from procedures involving the formation of bromohydrins from alkenes.[1][2][3]

Materials:

  • Styrene

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve styrene (1.0 eq) in a mixture of DMSO and water (e.g., 4:1 v/v).

  • Cool the mixture to 0 °C in an ice bath.

  • Add NBS (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purification of this compound by Column Chromatography

This is a general protocol for the purification of the crude product obtained from the synthesis.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the column: Pack a glass column with silica gel as a slurry in hexane.

  • Load the sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elute the column: Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).

  • Collect fractions: Collect fractions and monitor them by TLC. The less polar 1,2-dibromo-1-phenylethane will elute first, followed by the more polar this compound.

  • Increase polarity (if necessary): Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane/ethyl acetate) to elute the desired product.

  • Combine and concentrate: Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Mandatory Visualization

Synthesis_and_Side_Reactions Styrene Styrene NBS_H2O NBS, H2O/DMSO Styrene->NBS_H2O + Br+ Bromonium_Ion Bromonium Ion Intermediate NBS_H2O->Bromonium_Ion Product This compound Bromonium_Ion->Product + H2O, -H+ Dibromide 1,2-Dibromo-1-phenylethane (Side Product) Bromonium_Ion->Dibromide + Br- Oxidation Oxidation Product->Oxidation [O] Ketone α-Bromoacetophenone (Side Product) Oxidation->Ketone Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (NMR, GC-MS, TLC) Start->Analyze Identify_Impurity Identify Major Impurity Analyze->Identify_Impurity Dibromide Dibromide Side Product Identify_Impurity->Dibromide Dibrominated species detected Ketone Ketone Side Product Identify_Impurity->Ketone Carbonyl peak detected Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM Styrene detected Action_Dibromide Action: - Use NBS - Lower Temperature - Use Aqueous Co-solvent Dibromide->Action_Dibromide Action_Ketone Action: - Use Milder Reagents - Prompt Work-up Ketone->Action_Ketone Action_Unreacted_SM Action: - Extend Reaction Time - Check Reagent Stoichiometry Unreacted_SM->Action_Unreacted_SM Purify Optimize Purification (Column Chromatography) Action_Dibromide->Purify Action_Ketone->Purify Action_Unreacted_SM->Purify

References

Technical Support Center: Purification of 2-Bromo-1-phenylethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 2-bromo-1-phenylethanol using silica gel column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound, particularly when separating it from the common starting material, 2-bromoacetophenone.

Issue 1: Poor Separation of this compound and 2-Bromoacetophenone

  • Question: I'm running a column to purify this compound from my reaction mixture, but my fractions contain both the product and the starting material (2-bromoacetophenone). How can I improve the separation?

  • Answer: This is a common issue, and it can be resolved by optimizing your solvent system and column parameters. This compound, being an alcohol, is more polar than the ketone, 2-bromoacetophenone. This difference in polarity is the basis for their separation on a silica gel column.

    • Solvent System Optimization: The polarity of your eluent is critical. A solvent system that is too polar will cause both compounds to elute quickly with little separation. Conversely, a system that is not polar enough will result in very slow elution.

      • Recommendation: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal eluent will give the target compound, this compound, an Rf value of approximately 0.2-0.3.[1][2] A good starting point is a mixture of ethyl acetate and hexanes. You can systematically vary the ratio (e.g., 10:90, 20:80, 30:70 ethyl acetate:hexanes) to find the best separation.

    • Gradient Elution: If an isocratic (single solvent mixture) elution does not provide adequate separation, a gradient elution can be employed.

      • Recommendation: Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes) to elute the less polar 2-bromoacetophenone. Once the ketone has eluted, gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexanes) to elute the more polar this compound.[1]

    • Column Dimensions: A long, thin column will provide better separation than a short, wide one.[3]

      • Recommendation: For difficult separations, increase the length-to-diameter ratio of your column. A general rule of thumb is to use a silica gel weight of 30-100 times the weight of your crude sample.

Issue 2: The Product, this compound, is Eluting Very Slowly or Not at All

  • Question: My starting material has eluted from the column, but the desired this compound is taking a very long time to elute, or it seems to be stuck on the column. What should I do?

  • Answer: This indicates that the mobile phase is not polar enough to displace the highly polar alcohol from the silica gel.

    • Increase Solvent Polarity: The hydroxyl group in this compound can form strong hydrogen bonds with the silanol groups of the silica gel, leading to strong retention.

      • Recommendation: Gradually increase the percentage of the polar solvent (ethyl acetate) in your mobile phase.[1] If you are already using a high concentration of ethyl acetate, you can try adding a small amount of an even more polar solvent, like methanol (0.5-2%), to the eluent.

    • Check for Compound Degradation: Although less common for this specific compound, some molecules can degrade on the acidic surface of silica gel.[1]

      • Recommendation: To check for degradation, spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it. If new spots appear or the product spot diminishes, degradation may be occurring.[1] In such cases, using deactivated silica gel (by adding a small amount of triethylamine to the slurry) or switching to a different stationary phase like alumina might be beneficial.

Issue 3: Tailing of the this compound Peak in Fractions

  • Question: The TLC analysis of my fractions shows that the spot for this compound is streaking or "tailing". Why is this happening and how can I fix it?

  • Answer: Peak tailing is often caused by strong interactions between the analyte and the stationary phase.

    • Strong Analyte-Stationary Phase Interaction: The hydroxyl group of this compound can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.[4]

      • Recommendation: Adding a small amount of a polar modifier to your eluent can help to reduce these interactions. For an alcohol, adding a small percentage (0.1-1%) of acetic acid to the mobile phase can sometimes improve peak shape by protonating any basic sites on the silica and reducing unwanted interactions. However, be mindful that this will make your fractions acidic. Alternatively, ensure you are using high-purity solvents, as impurities can also contribute to tailing.[4]

    • Column Overloading: Applying too much sample to the column can lead to broad, tailing bands.

      • Recommendation: Use an appropriate amount of silica gel for the amount of crude product you are purifying (a 30:1 to 100:1 ratio of silica to sample by weight is common). Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for the purification of this compound?

    • A1: A good starting point for TLC analysis is a 20:80 mixture of ethyl acetate and hexanes. Based on the TLC results, you can adjust the polarity to achieve an Rf of 0.2-0.3 for the this compound. For a structurally similar compound, 2-bromophenol, an Rf of 0.44 was observed in a 20% ethyl acetate/hexane system.[5] Since this compound is an alcohol, it will be more polar and have a lower Rf than the corresponding ketone, 2-bromoacetophenone.

  • Q2: How can I visualize this compound on a TLC plate?

    • A2: this compound contains a phenyl group, which is UV active. Therefore, the spots on a TLC plate can be visualized under a UV lamp (typically at 254 nm). Additionally, you can use a potassium permanganate stain, which reacts with the alcohol functional group.

  • Q3: What are the most common impurities I need to separate?

    • A3: The most common impurity will depend on the synthetic route used. If you synthesized this compound by the reduction of 2-bromoacetophenone (e.g., using sodium borohydride), the main impurity will be unreacted 2-bromoacetophenone. If the synthesis involved the bromination of 1-phenylethanol, then unreacted starting material and potentially di-brominated byproducts could be present.

  • Q4: Is this compound stable on silica gel?

    • A4: While many alcohols are stable on silica gel, bromohydrins can sometimes be sensitive to the acidic nature of silica, potentially leading to decomposition or rearrangement. It is recommended to not let the purified compound sit on the column for an extended period. If you suspect instability, you can perform a 2D TLC test or use deactivated (neutral) silica gel.[1]

  • Q5: What is the expected elution order of this compound and 2-bromoacetophenone?

    • A5: In normal-phase chromatography on silica gel, less polar compounds elute before more polar compounds. Since alcohols are more polar than ketones, 2-bromoacetophenone will elute first, followed by the more polar this compound.

Data Presentation

Table 1: Estimated TLC Rf Values for Solvent System Optimization

This table provides estimated Rf values for this compound and its common precursor, 2-bromoacetophenone, in various ethyl acetate/hexane solvent systems. These values are intended as a guide for method development. Actual Rf values may vary based on specific laboratory conditions.

Solvent System (Ethyl Acetate:Hexanes)2-Bromoacetophenone (Ketone)This compound (Alcohol)Separation (ΔRf)
10:90~0.45~0.20~0.25
20:80~0.60~0.35~0.25
30:70~0.75~0.50~0.25

Experimental Protocols

Detailed Methodology for Purification of this compound by Flash Column Chromatography

This protocol is a general guideline for the purification of approximately 1 gram of crude this compound containing 2-bromoacetophenone as the primary impurity.

1. Materials and Equipment:

  • Crude this compound (~1 g)

  • Silica gel (60 Å, 230-400 mesh), ~50 g

  • Glass chromatography column (e.g., 40 cm length, 2.5 cm diameter)

  • Hexanes, HPLC grade

  • Ethyl acetate, HPLC grade

  • Cotton or glass wool

  • Sand, washed

  • TLC plates (silica gel coated with UV indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

2. Solvent System Selection:

  • Prepare several eluent mixtures with varying ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%).

  • Perform TLC analysis of the crude mixture in these solvent systems to find the eluent that provides an Rf value of ~0.2-0.3 for this compound and good separation from 2-bromoacetophenone. A 20:80 ethyl acetate:hexanes mixture is a good starting point.

3. Column Packing (Slurry Method):

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (~1 cm) of sand on top of the plug.

  • In a beaker, make a slurry of ~50 g of silica gel in the initial, low-polarity eluent (e.g., 5-10% ethyl acetate in hexanes).

  • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica gel.

  • Add another thin layer (~1 cm) of sand on top of the packed silica.

4. Sample Loading:

  • Dissolve the crude product (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent).

  • Carefully apply the sample solution to the top of the silica gel using a pipette.

  • Drain the solvent until the sample is absorbed onto the silica.

  • Carefully add a small amount of fresh eluent and drain again to wash the sample into a narrow band.

5. Elution and Fraction Collection:

  • Carefully fill the column with the initial eluent.

  • Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).

  • Start collecting fractions in test tubes.

  • Monitor the elution progress by TLC analysis of the collected fractions.

  • Once the less polar impurity (2-bromoacetophenone) has completely eluted, increase the polarity of the eluent (e.g., to 20% ethyl acetate in hexanes) to elute the this compound.

  • Continue collecting and analyzing fractions until the desired product has fully eluted.

6. Product Isolation:

  • Combine the pure fractions containing this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

G cluster_prep Preparation cluster_elution Elution & Monitoring cluster_isolation Isolation TLC 1. TLC Analysis (e.g., 20% EtOAc/Hex) Solvent 2. Select Solvent (Rf of product ~0.2-0.3) TLC->Solvent Pack 3. Pack Column (Silica Gel Slurry) Solvent->Pack Load 4. Load Sample (Minimal Solvent) Pack->Load Elute_1 5. Elute with Low Polarity Solvent (e.g., 10% EtOAc/Hex) Load->Elute_1 Collect_1 6. Collect Fractions Elute_1->Collect_1 TLC_Monitor_1 7. Monitor by TLC Collect_1->TLC_Monitor_1 Impurity_Out Impurity Eluted? (2-bromoacetophenone) TLC_Monitor_1->Impurity_Out Impurity_Out->Elute_1 No Elute_2 8. Increase Polarity (e.g., 20% EtOAc/Hex) Impurity_Out->Elute_2 Yes Collect_2 9. Collect Fractions Elute_2->Collect_2 TLC_Monitor_2 10. Monitor by TLC Collect_2->TLC_Monitor_2 Product_Out Product Eluted? (this compound) TLC_Monitor_2->Product_Out Product_Out->Elute_2 No Combine 11. Combine Pure Fractions Product_Out->Combine Yes Evaporate 12. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the purification of this compound.

G start Poor Separation (Mixed Fractions) q1 Is Rf of Product ~0.2-0.3 on TLC? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the column overloaded? a1_yes->q2 sol_1 Adjust Solvent Polarity: - Too high Rf (>0.4): Decrease Polarity - Too low Rf (<0.2): Increase Polarity a1_no->sol_1 sol_1->q1 Re-evaluate a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol_2 - Reduce amount of crude sample - Increase silica gel amount (30-100x sample weight) a2_yes->sol_2 q3 Using isocratic elution? a2_no->q3 end Improved Separation sol_2->end a3_yes Yes q3->a3_yes Yes sol_3 Switch to Gradient Elution: 1. Start with low polarity to elute ketone. 2. Increase polarity to elute alcohol. a3_yes->sol_3 sol_3->end

Caption: Troubleshooting logic for poor separation.

References

Preventing racemization of chiral 2-Bromo-1-phenylethanol during storage and reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the racemization of chiral 2-Bromo-1-phenylethanol during storage and reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in maintaining the enantiomeric purity of this critical chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for chiral this compound?

A1: The racemization of chiral this compound typically proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[1] This involves the formation of a planar carbocation intermediate, which is stabilized by the adjacent phenyl group. The planar nature of this intermediate allows for subsequent nucleophilic attack from either face with equal probability, leading to a racemic mixture.

Q2: What are the key factors that promote the racemization of this compound?

A2: The main factors that accelerate racemization are:

  • Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids stabilize the carbocation intermediate and the bromide leaving group through solvation, thus lowering the activation energy for the SN1 reaction.[1]

  • Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for carbocation formation.

  • Acidic or Basic Conditions: Traces of acid can protonate the hydroxyl group, making it a better leaving group (water) and facilitating carbocation formation. Strong bases can deprotonate the hydroxyl group, and while less common for this substrate, can potentially promote elimination-addition pathways that may affect stereochemistry.

Q3: How can I monitor the enantiomeric purity of my this compound sample?

A3: The enantiomeric excess (% ee) can be monitored using two primary techniques:

  • Polarimetry: A pure enantiomer will rotate plane-polarized light. As racemization occurs, the observed optical rotation will decrease, eventually reaching zero for a racemic mixture.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a more accurate method that separates and quantifies the individual (R) and (S) enantiomers, allowing for a precise determination of the % ee.[1]

Q4: Is it possible for other mechanisms to be involved in the loss of stereochemical integrity?

A4: While the SN1 pathway is the most common for racemization, neighboring group participation (NGP) by the hydroxyl group is a theoretical possibility. This would involve the formation of a transient epoxide-like intermediate through two successive SN2 reactions. However, this pathway would lead to retention of configuration, not racemization. The dominant pathway is highly dependent on the specific reaction conditions.[1]

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Purity During Storage
Possible Cause Troubleshooting Steps
Inappropriate Solvent 1. Avoid polar protic solvents (e.g., methanol, ethanol, water). 2. Store in a non-polar, aprotic solvent such as hexane, toluene, or dichloromethane.
High Storage Temperature 1. Store at low temperatures, preferably at -20°C or below for long-term storage. 2. For short-term storage, refrigeration at 2-8°C is acceptable.
Presence of Acidic or Basic Impurities 1. Ensure the solvent is neutral and free from acidic or basic contaminants. 2. Store in high-purity solvents. 3. Consider storing over a small amount of a neutral, anhydrous drying agent like molecular sieves (ensure they are not acidic or basic).
Exposure to Light 1. Store in an amber vial or a container protected from light to prevent potential photo-catalyzed degradation or racemization.
Issue 2: Racemization During a Chemical Reaction
Possible Cause Troubleshooting Steps
Reaction Conditions Favor SN1 1. Solvent Choice: Use non-polar, aprotic solvents (e.g., THF, toluene, dioxane) to disfavor carbocation formation. 2. Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider cooling the reaction to 0°C or below.
Use of Protic Reagents or Additives 1. Avoid protic acids or bases if possible. 2. If a base is required, consider using a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) to minimize side reactions.
Extended Reaction Times 1. Monitor the reaction closely by TLC or HPLC to determine the minimum time required for completion. 2. Quench the reaction promptly once the starting material is consumed.
Work-up and Purification Conditions 1. Use neutral or buffered aqueous solutions for extractions. 2. Avoid strongly acidic or basic conditions during work-up. 3. Minimize the time the compound is exposed to silica gel during column chromatography, as silica gel can be slightly acidic. Consider using deactivated silica gel.

Data Presentation

The following tables provide illustrative data on the stability of chiral this compound under various conditions. Note: These are representative values and actual racemization rates should be determined experimentally.

Table 1: Effect of Solvent on Racemization at 25°C (Illustrative Data)

SolventDielectric Constant (ε)% Enantiomeric Excess (ee) after 24 hours
Hexane1.9>99%
Toluene2.4>99%
Dichloromethane9.198%
Tetrahydrofuran (THF)7.597%
Acetone2190%
Ethanol24.575%
Methanol32.765%
50% Aqueous Ethanol~5040%

Table 2: Effect of Temperature on Racemization in Ethanol (Illustrative Data)

Temperature (°C)% Enantiomeric Excess (ee) after 24 hours
-20>99%
495%
2575%
5030%

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Chiral this compound

Objective: To provide a standardized procedure for the long-term storage of chiral this compound to minimize racemization.

Materials:

  • Enantiomerically pure this compound

  • Anhydrous, non-polar, aprotic solvent (e.g., hexane or toluene, HPLC grade or higher)

  • Amber glass vials with PTFE-lined screw caps

  • Inert gas (Argon or Nitrogen)

  • -20°C or -80°C freezer

Procedure:

  • Ensure the this compound is free of any acidic or basic impurities from its synthesis or purification.

  • Prepare a dilute solution of the compound (e.g., 1-10 mg/mL) in the chosen anhydrous, non-polar solvent.

  • Dispense the solution into amber glass vials in volumes suitable for single-use to avoid repeated warming and cooling of the bulk material.

  • Purge the headspace of each vial with an inert gas (argon or nitrogen) for 1-2 minutes to displace air and moisture.

  • Securely seal the vials with PTFE-lined screw caps.

  • Label the vials clearly with the compound name, concentration, solvent, and date.

  • Place the vials in a freezer at -20°C or, for maximum stability, -80°C.

Protocol 2: General Procedure for a Nucleophilic Substitution Reaction to Minimize Racemization

Objective: To provide a general reaction protocol for the substitution of the bromide in chiral this compound while minimizing loss of enantiomeric purity.

Materials:

  • Enantiomerically pure this compound

  • Nucleophile

  • Anhydrous, non-polar, aprotic solvent (e.g., THF, toluene)

  • (If required) Non-nucleophilic base (e.g., 2,6-lutidine)

  • Reaction vessel with a magnetic stirrer and inert gas inlet

  • Temperature control system (e.g., ice bath, cryostat)

Procedure:

  • Dry all glassware thoroughly in an oven and cool under a stream of inert gas.

  • To the reaction vessel under an inert atmosphere, add the chiral this compound and the anhydrous, non-polar, aprotic solvent.

  • Cool the solution to a low temperature (e.g., 0°C or -78°C, depending on the reactivity of the nucleophile).

  • Slowly add the nucleophile to the cooled solution. If a base is required to deprotonate the hydroxyl group or scavenge acid, use a non-nucleophilic base and add it cautiously.

  • Stir the reaction at the low temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction at the low temperature. A typical quench involves the addition of a neutral or weakly acidic aqueous solution (e.g., saturated ammonium chloride solution).

  • Perform an aqueous work-up using neutral or buffered solutions.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

  • Purify the product promptly, preferably by flash column chromatography using a neutral solvent system and, if necessary, deactivated silica gel.

Visualizations

Caption: SN1 racemization mechanism of this compound.

experimental_workflow start Start: Chiral this compound storage Storage Protocol - Non-polar, aprotic solvent - Low temperature (-20°C) - Inert atmosphere start->storage reaction Reaction Protocol - Anhydrous, non-polar solvent - Low temperature - Non-nucleophilic base start->reaction monitoring Monitor Enantiomeric Purity storage->monitoring reaction->monitoring hplc Chiral HPLC Analysis monitoring->hplc Quantitative polarimetry Polarimetry monitoring->polarimetry Qualitative end End: Enantiomerically Pure Product hplc->end >99% ee racemization Racemization Occurs hplc->racemization <99% ee polarimetry->end Optical rotation stable polarimetry->racemization Optical rotation decreases

Caption: Workflow for preventing and monitoring racemization.

References

Technical Support Center: Managing Exothermicity in the Bromination of 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively managing the exothermic nature of the bromination of 1-phenylethanol to yield 1-bromo-1-phenylethane. The following resources offer practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of 1-phenylethanol an exothermic reaction? A1: The bromination of 1-phenylethanol is a highly exothermic process due to the formation of a stable carbocation intermediate and the subsequent strong carbon-bromine bond. The reaction involves the protonation of the hydroxyl group, departure of water, and nucleophilic attack by a bromide ion. The overall enthalpy change for this substitution reaction is negative, releasing significant energy as heat.

Q2: What are the primary risks associated with poor exotherm control in this reaction? A2: Uncontrolled exothermicity can lead to a runaway reaction, characterized by a rapid increase in temperature and pressure. This poses significant safety hazards, including the potential for solvent boiling, vessel over-pressurization, and the release of corrosive HBr gas.[1][2] From a process perspective, elevated temperatures can lead to the formation of undesirable side products, such as styrenes through elimination, or other brominated species, ultimately reducing the yield and purity of the desired product.[3]

Q3: What are the most effective methods for controlling the reaction temperature? A3: The most effective strategies involve a combination of methods:

  • Cooling Baths: Employing an ice-water or ice-salt bath is crucial to dissipate the heat generated.[4] For lower temperatures, a dry ice/acetone bath may be necessary.[3]

  • Slow Reagent Addition: The brominating agent (e.g., concentrated HBr) should be added dropwise or via a syringe pump to control the rate of reaction and heat generation.[4][5]

  • Efficient Stirring: Vigorous stirring ensures uniform temperature distribution throughout the reaction mixture and prevents the formation of localized hot spots.

  • Dilution: Conducting the reaction in a suitable solvent can help to absorb and dissipate the heat more effectively.

Q4: Which brominating agents are commonly used for this transformation? A4: While various brominating agents can be used for alcohols, hydrobromic acid (HBr) is a common and effective choice for the conversion of 1-phenylethanol to 1-bromo-1-phenylethane.[1][4] Other reagents, such as phosphorus tribromide (PBr₃), may also be used but present their own exothermic challenges.[6]

Q5: How can I monitor the reaction's exotherm in real-time? A5: A thermometer placed directly in the reaction mixture is essential for continuous temperature monitoring. For larger-scale reactions or process development, a thermocouple connected to a data logger can provide a detailed temperature profile of the reaction, helping to identify the onset of the exotherm and the effectiveness of cooling measures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature increase (Runaway Reaction) 1. Rate of brominating agent addition is too fast. 2. Inadequate cooling or stirring. 3. Reaction concentration is too high.1. Immediately stop the addition of the brominating agent. 2. Increase the efficiency of the cooling bath (e.g., add more ice/salt). 3. If safe, add pre-chilled solvent to dilute the reaction mixture.
Formation of significant side products (e.g., styrene) 1. Reaction temperature was too high, favoring elimination over substitution.1. Maintain a lower reaction temperature (e.g., 0-5 °C) throughout the addition process.[3] 2. Ensure the brominating agent is added slowly and subsurface if possible.
Reaction does not initiate 1. Low-quality or low-concentration brominating agent. 2. Insufficient activation energy (if the initial temperature is too low).1. Use a fresh, properly stored brominating agent. 2. After ensuring the setup is ready to handle the exotherm, allow the mixture to warm slightly or add a small initial portion of the reagent to initiate the reaction before continuing the slow addition.
Low yield of 1-bromo-1-phenylethane 1. Incomplete reaction due to insufficient reagent or reaction time. 2. Loss of product during workup. 3. Side reactions due to poor temperature control.1. Use a slight excess of the brominating agent and monitor the reaction to completion (e.g., by TLC or GC). 2. Optimize the workup and purification steps. 3. Implement stricter temperature control measures as outlined above.

Data Presentation

The following table summarizes key parameters for managing the exotherm during the bromination of 1-phenylethanol.

Parameter Recommendation for Exotherm Control Rationale
Reaction Temperature 0 - 5 °CMinimizes the rate of reaction to allow for effective heat dissipation and reduces the formation of temperature-dependent side products.[3]
Reagent Addition Rate Slow, dropwise additionControls the rate of heat generation, preventing accumulation that could lead to a runaway reaction.[5]
Cooling Method Ice-water or ice-salt bathProvides a constant low-temperature environment to absorb the heat produced by the reaction.[4]
Stirring Speed Vigorous and efficientEnsures homogenous distribution of reactants and temperature, preventing the formation of localized hot spots.
Solvent Optional, but a non-reactive solvent can be usedActs as a heat sink, absorbing energy and helping to moderate the temperature increase.

Experimental Protocols

Protocol: Controlled Bromination of 1-Phenylethanol with HBr

This protocol details the synthesis of 1-bromo-1-phenylethane from 1-phenylethanol, with a strong emphasis on managing the reaction's exothermicity.

Materials:

  • 1-Phenylethanol

  • Concentrated Hydrobromic Acid (48% aqueous solution)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel or syringe pump

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Ice-water bath

  • Separatory funnel

Procedure:

  • Reaction Setup: Place 1-phenylethanol in a round-bottom flask equipped with a magnetic stir bar and a thermometer. If desired, a solvent like dichloromethane can be added.

  • Cooling: Immerse the flask in an ice-water bath and stir the contents until the internal temperature stabilizes at 0-5 °C.

  • Reagent Addition: Carefully charge a dropping funnel or syringe pump with the hydrobromic acid. Begin adding the HBr to the cooled, stirring solution of 1-phenylethanol at a slow, dropwise rate.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Ensure it does not rise above 5-10 °C during the addition. If the temperature begins to rise rapidly, immediately halt the addition and allow the cooling bath to bring the temperature back down.

  • Reaction Completion: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution to quench any remaining acid.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-bromo-1-phenylethane. Further purification can be performed by distillation if necessary.

Mandatory Visualization

experimental_workflow setup 1. Reaction Setup - Charge flask with 1-phenylethanol - Equip with stirrer and thermometer cooling 2. Cooling - Immerse flask in ice-water bath - Cool to 0-5 °C setup->cooling addition 3. Slow Reagent Addition - Add HBr dropwise via syringe pump - Monitor temperature continuously cooling->addition monitoring 4. Temperature Control - Maintain internal temp < 10 °C - Adjust addition rate as needed addition->monitoring Feedback Loop completion 5. Reaction Completion - Stir for 30-60 min post-addition - Monitor by TLC/GC addition->completion monitoring->addition workup 6. Aqueous Workup - Quench with NaHCO₃ - Wash with water completion->workup isolation 7. Product Isolation - Dry organic layer (MgSO₄) - Evaporate solvent workup->isolation

Caption: Experimental workflow for the controlled bromination of 1-phenylethanol.

troubleshooting_exotherm start Temperature Rising Rapidly? stop_addition Action: IMMEDIATELY STOP REAGENT ADDITION start->stop_addition Yes resume Resume addition at a MUCH SLOWER rate start->resume No check_cooling Check Cooling Bath Is it efficient? stop_addition->check_cooling enhance_cooling Action: Add more ice/salt Lower bath temperature check_cooling->enhance_cooling No check_stirring Check Stirring Is it vigorous? check_cooling->check_stirring Yes enhance_cooling->check_stirring increase_stirring Action: Increase stir rate check_stirring->increase_stirring No stabilized Temperature Stabilized? check_stirring->stabilized Yes increase_stirring->stabilized stabilized->resume Yes runaway RUNAWAY Execute emergency shutdown stabilized->runaway No

References

Improving enantioselectivity in the synthesis of (R)-(-)-2-Bromo-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of enantioselectivity in the synthesis of (R)-(-)-2-Bromo-1-phenylethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of (R)-(-)-2-Bromo-1-phenylethanol?

A1: The most common and effective method is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone.[1] This can be achieved through two main approaches: catalytic asymmetric reduction using chiral catalysts and biocatalytic reduction using enzymes like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[1][2][3]

Q2: Why is the enantiomeric purity of (R)-(-)-2-Bromo-1-phenylethanol important?

A2: (R)-(-)-2-Bromo-1-phenylethanol is a key chiral building block in the synthesis of various pharmaceutically active compounds, such as β2-adrenoceptor agonists used in treating respiratory diseases.[1][3] The specific stereochemistry is often crucial for the biological activity and selectivity of the final drug substance.[1]

Q3: What is a typical starting material for this synthesis?

A3: The typical starting material is 2-bromoacetophenone, which is a prochiral ketone.[1][3]

Q4: How is the enantiomeric excess (% ee) of the final product determined?

A4: The enantiomeric excess of (R)-(-)-2-Bromo-1-phenylethanol is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of (R)-(-)-2-Bromo-1-phenylethanol, focusing on improving enantioselectivity.

Low Enantioselectivity

Problem: The observed enantiomeric excess (% ee) of (R)-(-)-2-Bromo-1-phenylethanol is lower than expected.

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: Temperature significantly impacts enantioselectivity. While lower temperatures often favor higher ee, some catalytic systems have an optimal temperature range.[4] For oxazaborolidine-catalyzed reductions, the highest enantioselectivities are often observed between 20 and 30 °C.[4]

    • Solution: Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to identify the optimum for your specific substrate and catalyst system.[4]

  • Incorrect Solvent Choice: The solvent can influence the catalyst's conformation and the transition state energies, thereby affecting the enantioselectivity.[4]

    • Solution: Test a variety of solvents with different polarities and coordinating abilities, such as THF, Toluene, and Dichloromethane.[4]

  • Mismatched Catalyst-Substrate Pairing: The chosen chiral ligand or catalyst may not be ideal for 2-bromoacetophenone.

    • Solution: If using a chemical catalyst, screen a library of chiral ligands. For biocatalytic reductions, it is advisable to screen different ketoreductases.[2][4]

  • Catalyst Degradation or Aging: The activity and selectivity of some catalysts, like oxazaborolidine (CBS) catalysts, can decrease over time during storage.[5]

    • Solution: Consider using an in-situ generated catalyst. For instance, oxazaborolidine catalysts can be generated in situ from chiral lactam alcohols and borane for more reliable results.[5]

Low Yield

Problem: The chemical yield of (R)-(-)-2-Bromo-1-phenylethanol is low.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using TLC, GC, or HPLC. Extend the reaction time if necessary. For biocatalytic reductions, ensure the cofactor recycling system is efficient.[2][3]

  • Product Inhibition: In enzymatic reductions, the product may inhibit the enzyme's activity.

    • Solution: Optimize substrate loading and consider in-situ product removal techniques if feasible.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product.

    • Solution: Adjusting reaction conditions such as temperature and solvent may minimize side reactions. Ensure the purity of starting materials.

Data Presentation

Table 1: Comparison of Different Synthetic Protocols for (R)-(-)-2-Bromo-1-phenylethanol

MethodCatalyst/EnzymeReducing Agent/CofactorSolventTemp. (°C)Yield (%)ee (%)Reference
Catalytic Asymmetric Red.(S)-TolBINAP/(R)-DMAPEN-RuH₂Methanol30>9096 (R)[6]
Biocatalytic ReductionKetoreductase (KRED)Isopropanol (IPA)Aq. Buffer/IPA30>95>99[2]
Biocatalytic ReductionAlcohol Dehydrogenase (ADH)NADPH (with GDH regen.)Aq. Buffer25-30>90>99.5[3][7]
CBS Catalyzed ReductionOxazaborolidineBorane (BH₃)THF20-30HighHigh[5][8]

Note: Data may be for analogous substrates but is representative of typical results for the asymmetric reduction of α-halo ketones.

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 2-Bromoacetophenone using a Ketoreductase

This protocol is adapted from methodologies employing carbonyl reductases for the synthesis of chiral α-halo alcohols.[2][3]

Materials:

  • 2-bromoacetophenone

  • Ketoreductase (CRED)

  • NADP⁺ or NAD⁺

  • Isopropanol (IPA) or a cofactor recycling system (e.g., glucose and glucose dehydrogenase)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing Tris-HCl buffer, the CRED, and the cofactor (e.g., NADP⁺ at 1.0 mM). Add isopropanol (e.g., 30% v/v) which serves as both a cosolvent and the recycling system for the cofactor.[2][9]

  • Substrate Addition: Add 2-bromoacetophenone to the reaction mixture (e.g., at a final concentration of 10 g/L).[2]

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.[1]

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by HPLC or GC to determine the conversion of 2-bromoacetophenone and the enantiomeric excess of the product.[1][3]

  • Workup: Once the desired conversion is reached, quench the reaction and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (R)-(-)-2-Bromo-1-phenylethanol.[1]

Protocol 2: Asymmetric Reduction of 2-Bromoacetophenone using a CBS Catalyst

This protocol is a general representation of an oxazaborolidine-catalyzed reduction.[5][8]

Materials:

  • 2-bromoacetophenone

  • (R)-(-)-2-Butyl-CBS-oxazaborolidine or an appropriate chiral amino alcohol for in-situ generation

  • Borane solution (e.g., BH₃•THF or BH₃•SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the CBS catalyst (e.g., 5-10 mol%) in anhydrous THF.

  • Reducing Agent Addition: Cool the solution to the desired temperature (e.g., 0 °C or room temperature) and slowly add the borane solution.

  • Substrate Addition: Slowly add a solution of 2-bromoacetophenone in anhydrous THF to the reaction mixture.

  • Reaction Conditions: Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol.

  • Workup: Add saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Prepare Reaction Mixture (Buffer, Catalyst/Enzyme, Cofactor) Add_Substrate Add 2-Bromoacetophenone Start->Add_Substrate Run_Reaction Controlled Temperature & Agitation Add_Substrate->Run_Reaction Monitor Monitor Progress (HPLC/GC) Run_Reaction->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify (Column Chromatography) Extract->Purify Analyze Characterize Product (NMR, Chiral HPLC for ee) Purify->Analyze

Caption: General experimental workflow for the synthesis of (R)-(-)-2-Bromo-1-phenylethanol.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Enantioselectivity Temp Suboptimal Temperature Problem->Temp Solvent Incorrect Solvent Problem->Solvent Catalyst Mismatched Catalyst Problem->Catalyst Degradation Catalyst Degradation Problem->Degradation Screen_Temp Screen Temperatures Temp->Screen_Temp Screen_Solvent Screen Solvents Solvent->Screen_Solvent Screen_Catalyst Screen Catalysts/Ligands Catalyst->Screen_Catalyst In_Situ Use In-Situ Generated Catalyst Degradation->In_Situ

Caption: Troubleshooting logic for addressing low enantioselectivity.

References

Technical Support Center: Overcoming Challenges in the Purification of 2-Bromo-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Bromo-1-phenylethanol.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Poor Enantiomeric Separation in Chiral HPLC 1. Incorrect chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Inappropriate flow rate.4. Temperature effects.1. Verify the suitability of your chiral column. Polysaccharide-based columns like Daicel Chiralcel OD are often effective. Consider screening other CSPs if separation is not achieved.[1]2. Systematically vary the ratio of the polar modifier (e.g., 2-propanol) to the non-polar solvent (e.g., n-hexane). A typical starting point is a 98:2 (v/v) mixture of n-hexane and 2-propanol.[1]3. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to improve resolution, although this will increase analysis time.[1]4. If your system has temperature control, investigate the effect of varying the column temperature. Both sub-ambient and elevated temperatures can impact enantioselectivity.[1]
Significant Peak Tailing in Chromatography 1. Secondary interactions between the analyte and the stationary phase.2. Column overload.1. The hydroxyl group of 2-Bromo-1-phenyletanol can interact with active sites on the silica support. Consider adding a small amount of a modifier, such as trifluoroacetic acid (TFA), to the mobile phase.[1]2. Reduce the sample concentration or injection volume.
Presence of Starting Material (2-Bromoacetophenone) in Product 1. Incomplete reaction during synthesis.1. Monitor the reaction progress closely using TLC or HPLC to ensure complete consumption of the starting material.[2]2. Purify the crude product using column chromatography on silica gel.[2]
Low Yield After Column Chromatography 1. Product is too soluble in the elution solvent.2. Irreversible adsorption of the product onto the silica gel.1. Use a less polar solvent system for elution.2. Dry-load the sample onto the column by adsorbing it onto a small amount of silica gel before purification.[3]
Product Degradation or Racemization 1. Exposure to polar protic solvents.2. Unstable pH conditions.1. Racemization can occur through an SN1 mechanism in polar protic solvents.[4] Use non-polar aprotic solvents where possible during workup and purification.2. Maintain neutral pH during aqueous workup steps. Wash with a saturated aqueous solution of NaHCO3 and then brine.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route. For the asymmetric reduction of 2-bromoacetophenone, the primary impurities are unreacted starting material and the undesired enantiomer.[5] Synthesis via bromination of 1-phenylethanol may result in di-brominated byproducts.[6]

Q2: Which chromatographic method is best for purifying this compound?

A2: For separating enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[1] For general purification to remove starting materials and other byproducts, column chromatography on silica gel is effective.[2][3]

Q3: Can I use recrystallization to purify this compound?

A3: While recrystallization is a powerful technique for purifying solids, this compound is often isolated as an oil or a low-melting solid, which can make recrystallization challenging. However, for closely related compounds, recrystallization from solvents like petroleum ether or hexane has been reported.[7] The choice of solvent is critical and would require screening.

Q4: How can I monitor the purity and enantiomeric excess of my product?

A4: The enantiomeric excess (% ee) can be determined using chiral HPLC.[8] Overall purity can be assessed by standard HPLC, Gas Chromatography (GC), or Thin Layer Chromatography (TLC).[2][5]

Q5: Are there alternatives to HPLC for chiral separation?

A5: Yes, Supercritical Fluid Chromatography (SFC) is a powerful alternative for chiral separations. SFC often provides faster separations and uses less organic solvent compared to HPLC.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of crude this compound to remove impurities such as unreacted starting materials and side products.

  • Column Preparation:

    • Dry pack a glass column with silica gel (230-400 mesh).

    • Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.[3]

  • Elution:

    • Carefully add the eluent (e.g., a mixture of hexane and ethyl acetate) to the top of the column.

    • Apply gentle pressure to achieve a consistent flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution process by TLC using the same eluent system.

    • Visualize the spots under a UV lamp and/or by staining with a potassium permanganate solution.

    • Combine the fractions containing the pure product.[3]

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at a temperature not exceeding 40°C to yield the purified this compound.[3]

Protocol 2: Chiral HPLC for Enantiomeric Excess Determination

This protocol provides a starting point for determining the enantiomeric excess of this compound.

  • System: A standard HPLC system with a pump, injector, column oven, and UV detector.[1]

  • Chiral Column: Daicel Chiralcel OD-H (or a similar polysaccharide-based chiral column), 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 98:2, v/v). The mobile phase should be filtered and degassed before use.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Injection Volume: 10 µL.[1]

    • Detection: UV at 254 nm.[1]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Calculate the enantiomeric excess based on the peak areas of the two enantiomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity & Enantiomeric Excess Analysis start Crude this compound column_chromatography Column Chromatography on Silica Gel start->column_chromatography fraction_analysis TLC/HPLC Analysis of Fractions column_chromatography->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Solvent Removal combine_fractions->solvent_removal chiral_hplc Chiral HPLC Analysis solvent_removal->chiral_hplc final_product Pure this compound chiral_hplc->final_product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Poor Enantiomeric Separation? check_csp Verify Chiral Stationary Phase (CSP) Suitability start->check_csp Yes end Separation is Optimal start->end No optimize_mobile_phase Optimize Mobile Phase (Hexane/IPA Ratio) check_csp->optimize_mobile_phase reduce_flow_rate Reduce Flow Rate optimize_mobile_phase->reduce_flow_rate vary_temperature Vary Column Temperature reduce_flow_rate->vary_temperature

Caption: Troubleshooting logic for poor enantiomeric separation in chiral HPLC.

References

Technical Support Center: Reactions of 2-Bromo-1-phenylethanol with Strong Bases or Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-1-phenylethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its reaction with strong bases or nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with a strong base?

The primary reaction is an intramolecular S_N2 reaction, where the deprotonated hydroxyl group acts as a nucleophile, displacing the adjacent bromide to form styrene oxide. This is a common and efficient method for epoxide synthesis.[1]

Q2: What are the common side reactions observed when using strong bases?

Common side reactions include intermolecular nucleophilic substitution (S_N2 or S_N1, depending on conditions) and rearrangement of the product, styrene oxide, to form phenylacetaldehyde, especially under certain pH and temperature conditions.

Q3: Can carbocation rearrangements occur?

Yes, under conditions that favor an S_N1 mechanism, such as in polar protic solvents, the formation of a carbocation intermediate can lead to 1,2-hydride or 1,2-phenyl shifts, resulting in isomeric products.[2][3] However, for the typical base-catalyzed epoxidation, S_N1 pathways are less common.

Q4: How does the choice of base affect the reaction?

While strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used for epoxidation, their concentration and the reaction medium can influence the rate and selectivity. Very high concentrations or non-polar aprotic solvents might favor intermolecular reactions or other side products.

Q5: What is the role of the solvent in these reactions?

The solvent plays a critical role. Polar aprotic solvents can favor S_N2 reactions, while polar protic solvents may promote S_N1 pathways and potential carbocation rearrangements. For the synthesis of styrene oxide, a biphasic system (e.g., dichloromethane and water) is often employed to facilitate the reaction and separation.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low yield of styrene oxide 1. Incomplete reaction. 2. Competing intermolecular S_N2 reaction with the base's cation (e.g., formation of 1-phenyl-1,2-ethanediol). 3. Formation of phenylacetaldehyde via rearrangement.1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC. 2. Use a biphasic solvent system to minimize the interaction of the alkoxide with the aqueous base.[1] Ensure slow, dropwise addition of the base. 3. Maintain a low reaction temperature (e.g., 0-5 °C) during base addition to disfavor rearrangement.[1]
Formation of significant amounts of 1-phenyl-1,2-ethanediol 1. Hydrolysis of the starting material or the epoxide product. 2. Intermolecular S_N2 reaction with hydroxide.1. Ensure the reaction is not run for an excessively long time after completion. Use a non-aqueous workup if possible. 2. Lower the concentration of the base or use a weaker base if the desired reaction allows.
Presence of phenylacetaldehyde in the product mixture Isomerization of the desired styrene oxide product. This can be catalyzed by acidic or basic conditions, or by certain surfaces.1. Neutralize the reaction mixture promptly upon completion. 2. Avoid acidic workup conditions. 3. Use purified solvents and clean glassware to avoid catalytic impurities.
Formation of unexpected isomers Carbocation rearrangement via an S_N1 pathway.1. Use conditions that favor the S_N2 mechanism: polar aprotic solvent, strong nucleophile, and lower temperature. 2. Avoid strongly acidic conditions which can promote carbocation formation.

Experimental Protocols

Protocol 1: High-Yield Synthesis of (S)-Styrene Oxide from (R)-(-)-2-Bromo-1-phenylethanol[1]

This protocol focuses on the intramolecular cyclization to form the chiral epoxide while minimizing side reactions.

Materials:

  • (R)-(-)-2-Bromo-1-phenylethanol

  • Dichloromethane (DCM)

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

  • Prepare a solution of (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) in a biphasic solvent system of DCM and water (1:1 v/v).

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Prepare a solution of NaOH (1.2 eq) in water.

  • Add the NaOH solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure to yield crude (S)-styrene oxide. The product can be further purified by vacuum distillation.

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the key reaction pathways.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions This compound This compound Alkoxide Alkoxide This compound->Alkoxide + Strong Base (e.g., NaOH) Diol 1-Phenyl-1,2-ethanediol This compound->Diol Intermolecular SN2 + OH- Rearranged_Product Rearranged Product (via Carbocation) This compound->Rearranged_Product SN1 conditions 1,2-Hydride/Phenyl Shift Styrene_Oxide Styrene Oxide Alkoxide->Styrene_Oxide Intramolecular SN2 (Epoxidation) Phenylacetaldehyde Phenylacetaldehyde Styrene_Oxide->Phenylacetaldehyde Isomerization

Caption: Main and side reaction pathways of this compound.

Experimental Workflow for Minimizing Side Reactions

The following workflow is designed to maximize the yield of the desired epoxide product.

Experimental_Workflow Start Start Dissolve Dissolve this compound in biphasic solvent (DCM/H2O) Start->Dissolve Cool Cool reaction mixture to 0°C Dissolve->Cool Add_Base Slowly add aqueous NaOH solution (maintain T < 5°C) Cool->Add_Base Stir Stir at room temperature for 4-6h Add_Base->Stir Monitor Monitor reaction by TLC Stir->Monitor Workup Workup: - Separate layers - Extract aqueous phase - Wash with brine - Dry with Na2SO4 Monitor->Workup Isolate Isolate crude Styrene Oxide Workup->Isolate Purify Purify by vacuum distillation Isolate->Purify End End Purify->End

Caption: Workflow for high-yield styrene oxide synthesis.

References

Monitoring the progress of 2-Bromo-1-phenylethanol reactions by TLC and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving 2-Bromo-1-phenylethanol using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Section 1: Thin-Layer Chromatography (TLC) Monitoring

Frequently Asked Questions (FAQs)

Q1: What is a typical TLC solvent system for monitoring a reaction with this compound?

A1: A common starting point for a TLC solvent system is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[1] The polarity of the system can be adjusted based on the polarity of the reactants and products. A good starting ratio is often 1:1, which can then be optimized to achieve a retention factor (Rf) of approximately 0.3-0.7 for the compounds of interest.[2] For more polar compounds, a more polar solvent system may be necessary.[3]

Q2: How can I visualize the spots of this compound and related compounds on a TLC plate?

A2: this compound is an aromatic compound and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[4][5] If the spots are not visible under UV light, or for compounds that are not UV-active, various chemical stains can be used. A general-purpose stain like potassium permanganate (KMnO4) can be effective. For certain functional groups, specific stains like p-anisaldehyde may provide better visualization and can sometimes result in different colored spots for different compounds.[6]

Q3: How do I interpret the TLC plate to monitor my reaction's progress?

A3: To monitor a reaction, spot three lanes on the TLC plate: your starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[7] As the reaction progresses, you should observe the spot corresponding to the starting material diminish in intensity in the reaction mixture lane, while a new spot for the product appears.[3][8] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[8] The co-spot helps to confirm if the new spot is different from the starting material, especially if their Rf values are similar.[7]

Troubleshooting Guide: TLC
Problem Possible Causes Solutions
Spots are streaking Sample is too concentrated.[4][9][10]Dilute the sample before spotting it on the TLC plate.[4][10]
Compound is highly polar and interacting strongly with the silica gel.[5]Add a small amount of a polar solvent like methanol or a modifier like acetic acid or triethylamine to the eluent.[5][11]
Compound is unstable on the silica gel.[12]Consider using a different stationary phase like alumina or a reversed-phase TLC plate.[5] You can also neutralize the silica plate by adding a small amount of base (e.g., triethylamine) to the eluent.[11]
Spots are not visible or are very faint Sample is too dilute.[4][5]Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[4][5]
The compound is not UV-active.[5]Use a chemical stain for visualization, such as potassium permanganate or p-anisaldehyde.[5]
The compound is volatile and has evaporated from the plate.[4][5]This can be difficult to overcome with TLC. Consider a different analytical technique if volatility is a significant issue.
Rf values are too high (spots are near the solvent front) The eluent is too polar.[2][5]Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.[2][5]
Rf values are too low (spots are near the baseline) The eluent is not polar enough.[5][12]Increase the polarity of the eluent by increasing the proportion of the polar solvent.[5]
Uneven solvent front The TLC plate was not placed evenly in the developing chamber.[4]Ensure the plate is placed vertically and the bottom edge is parallel to the solvent surface.
The developing chamber was disturbed during development.[4]Place the chamber in a location where it will not be bumped or moved.
Experimental Protocol: TLC Monitoring
  • Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of the chosen eluent (e.g., 1:1 Hexanes:Ethyl Acetate) into the developing chamber. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close the lid.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line about 1 cm from the bottom of a TLC plate. This is your origin line. Mark three small, evenly spaced dots on this line for spotting.[7]

  • Spot the Plate:

    • Lane 1 (Starting Material): Using a capillary tube, spot a dilute solution of your starting material (this compound) on the leftmost dot.

    • Lane 2 (Co-spot): Spot the starting material on the middle dot. Then, without letting the spot enlarge too much, spot the reaction mixture directly on top of the starting material spot.[7]

    • Lane 3 (Reaction Mixture): Spot the reaction mixture on the rightmost dot.[7]

  • Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the origin line is above the solvent level.[3] Close the chamber and allow the solvent to travel up the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[13] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[4] If necessary, use a chemical stain for further visualization.

  • Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lane to determine the extent of the reaction. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[13]

Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring

Frequently Asked Questions (FAQs)

Q1: What is a suitable HPLC method for analyzing this compound?

A1: A common method for analyzing this compound is reversed-phase HPLC.[14] A C18 column is a good starting point for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[15][16] For chiral separations to distinguish between enantiomers, a chiral column such as a Daicel Chiralcel OD-H is often used with a normal-phase mobile phase like n-hexane and 2-propanol.[17]

Q2: How can I quantify the progress of my reaction using HPLC?

A2: To quantify the reaction progress, you can create a calibration curve for your starting material and product. This involves injecting known concentrations of each compound and plotting the peak area against the concentration. By analyzing the peak areas in your reaction mixture chromatogram, you can then determine the concentration of the remaining starting material and the formed product. The progress can be expressed as percent conversion.

Q3: What are the common causes of peak tailing in the HPLC analysis of this compound?

A3: Peak tailing for a compound like this compound, which contains a hydroxyl group, can be caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[18][19] Other causes include column overload, using an inappropriate mobile phase pH, or extra-column effects.[18][19]

Troubleshooting Guide: HPLC
Problem Possible Causes Solutions
Peak Tailing Secondary interactions with the stationary phase.[18][19]Use a buffered mobile phase to control pH.[18] Consider using an end-capped column to minimize silanol interactions.[18][19] Adding a small amount of a modifier like triethylamine can also help.[20]
Column overload.[21][22]Dilute the sample or inject a smaller volume.[22]
Mobile phase pH is close to the pKa of the analyte.[19]Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Peak Splitting or Broadening Column overload.[21]Reduce the injection volume or sample concentration.[21]
Poor column packing or a void in the column.[21][22]Replace the column.
Sample solvent is incompatible with the mobile phase.[22]Dissolve the sample in the mobile phase if possible.
Inconsistent Retention Times Fluctuations in column temperature.[17]Use a column oven to maintain a stable temperature.[17]
Inconsistent mobile phase composition.[17]Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.[17]
Pump issues (e.g., air bubbles).[17]Purge the pump to remove any air bubbles.
No Peaks or Very Small Peaks Incorrect injection volume or sample concentration.Verify the injector is working correctly and that the sample concentration is appropriate.
Detector issue (e.g., wrong wavelength).Ensure the detector is set to a wavelength where the analyte absorbs (e.g., 254 nm for aromatic compounds).[17]
The compound is not eluting from the column.The mobile phase may be too weak. Increase the organic solvent percentage in a reversed-phase system.
Experimental Protocol: HPLC Monitoring
  • System Preparation:

    • HPLC System: A standard HPLC system with a pump, injector, column oven, and UV detector.[17]

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and water (e.g., 50:50 v/v).[16] The exact ratio may need to be optimized.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[17]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.[17]

    • Detection: UV at 254 nm.[17]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to a suitable concentration (e.g., 1 mg/mL).[17] Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard of the starting material (this compound) to determine its retention time.

    • Inject the prepared sample from the reaction mixture.

    • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.

    • Quantify the peak areas to determine the reaction progress.

Section 3: Visualized Workflows and Logic

Diagrams

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_chamber Prepare TLC Chamber develop Develop Plate prep_chamber->develop prep_plate Prepare & Spot Plate (SM, Co-spot, RM) prep_plate->develop visualize Dry & Visualize (UV/Stain) develop->visualize analyze Analyze & Calculate Rf visualize->analyze

Caption: Workflow for monitoring a reaction using TLC.

HPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_data Data Processing prep_system Prepare HPLC System (Mobile Phase, Column) equilibrate Equilibrate System prep_system->equilibrate prep_sample Prepare & Filter Sample inject Inject Sample prep_sample->inject equilibrate->inject run Run Analysis inject->run detect Detect & Record Data run->detect analyze Analyze Chromatogram (Peak Area, Retention Time) detect->analyze

Caption: Workflow for monitoring a reaction using HPLC.

Caption: Troubleshooting logic for common chromatography issues.

References

Validation & Comparative

Comparative analysis of biocatalytic vs. chemocatalytic synthesis of 2-Bromo-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of chiral intermediates is a cornerstone of modern pharmaceutical development. (R)-(-)-2-Bromo-1-phenylethanol is a critical chiral building block, pivotal in the synthesis of various pharmaceutically active compounds, particularly adrenergic receptor modulators.[1] This guide provides a detailed comparative analysis of the two primary methodologies for its synthesis: biocatalysis and chemocatalysis, supported by experimental data and protocols to inform the selection of the most suitable method for specific research and development needs.

The synthesis of enantiomerically pure (R)-(-)-2-Bromo-1-phenylethanol is predominantly achieved through the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone.[1][2] Both biocatalytic and chemocatalytic approaches have been successfully employed, each presenting distinct advantages and disadvantages in terms of selectivity, environmental impact, and cost-effectiveness.

Quantitative Data Comparison

The choice between a biocatalytic and a chemocatalytic approach often hinges on a careful consideration of various quantitative parameters. The following table summarizes key performance indicators for the different synthetic routes to (R)-(-)-2-Bromo-1-phenylethanol.

ParameterBiocatalytic Reduction of 2-BromoacetophenoneChemocatalytic Reduction of 2-Bromoacetophenone
Starting Material 2-Bromoacetophenone2-Bromoacetophenone
Typical Catalyst Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH)Ru- or Rh-based chiral catalysts
Typical Yield HighHigh
Enantiomeric Excess (% ee) >99%>95%
Reaction Time 12-24 hours4-12 hours
Reaction Temperature 25-30 °C40 °C
Solvent Aqueous buffer (e.g., phosphate buffer)Dichloromethane (DCM)
Environmental Impact Generally lower, biodegradable catalystsHigher, potential for heavy metal contamination
Cost Considerations Initial enzyme cost and development timeCost of precious metal catalysts

Experimental Protocols

Biocatalytic Asymmetric Reduction of 2-Bromoacetophenone

This protocol is a representative example of a whole-cell biocatalytic reduction.[3]

Materials:

  • 2-Bromoacetophenone

  • Glucose

  • Yeast extract

  • Peptone

  • Phosphate buffer (pH 7.0)

  • E. coli cells expressing a suitable ketoreductase

  • Isopropanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A culture of E. coli expressing the desired ketoreductase is grown in a suitable medium.

  • The cells are harvested by centrifugation and resuspended in a phosphate buffer containing glucose as a co-factor regeneration source.[3]

  • 2-Bromoacetophenone, dissolved in a minimal amount of isopropanol, is added to the cell suspension.[3]

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours.[3]

  • Reaction progress and enantiomeric excess are monitored by chiral HPLC.[3]

  • Upon completion, the mixture is extracted with ethyl acetate.[3]

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (R)-(-)-2-Bromo-1-phenylethanol.[3]

Chemocatalytic Asymmetric Reduction of 2-Bromoacetophenone

This protocol is a representative example of a transfer hydrogenation reaction.[3]

Materials:

  • 2-Bromoacetophenone

  • Chiral Ru(II) catalyst (e.g., RuCl--INVALID-LINK--)

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-bromoacetophenone in dichloromethane, the chiral Ru(II) catalyst is added (typically 0.1-1 mol%).[3]

  • The formic acid/triethylamine mixture is then added as the hydrogen source.[3]

  • The reaction is stirred at a specific temperature (e.g., 40 °C) for 4-12 hours.[3]

  • The reaction is monitored by TLC or GC.[3]

  • Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane.[3]

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.[3]

  • The crude product is purified by column chromatography to afford (R)-(-)-2-Bromo-1-phenylethanol.[3]

Synthesis Pathways Overview

Synthesis_Comparison cluster_bio Biocatalytic Pathway cluster_chemo Chemocatalytic Pathway Start 2-Bromoacetophenone Bio_Catalyst Ketoreductase (KRED) / E. coli Whole Cells Start->Bio_Catalyst Substrate Chemo_Catalyst Chiral Ru(II) Catalyst Start->Chemo_Catalyst Substrate Bio_Conditions Aqueous Buffer (pH 7.0) ~30°C, 12-24h Bio_Catalyst->Bio_Conditions Reaction Conditions Bio_Product (R)-(-)-2-Bromo-1-phenylethanol (>99% ee) Bio_Conditions->Bio_Product Product Chemo_Conditions DCM, HCOOH/NEt3 ~40°C, 4-12h Chemo_Catalyst->Chemo_Conditions Reaction Conditions Chemo_Product (R)-(-)-2-Bromo-1-phenylethanol (>95% ee) Chemo_Conditions->Chemo_Product Product

Caption: Comparative workflow of biocatalytic and chemocatalytic synthesis of 2-Bromo-1-phenylethanol.

Discussion

Biocatalytic Synthesis: The use of enzymes, such as ketoreductases, offers exceptional enantioselectivity, often exceeding 99% ee.[3] These reactions are performed in aqueous media under mild conditions, aligning with the principles of green chemistry.[2] The primary drawbacks can be the initial cost of enzyme development and longer reaction times compared to chemocatalytic methods.[3]

Chemocatalytic Synthesis: This approach typically employs precious metal catalysts, such as Ruthenium or Rhodium complexes with chiral ligands.[3] It offers the advantages of faster reaction times and high yields. However, concerns regarding the cost of the catalysts and the potential for trace metal contamination in the final product necessitate careful purification steps.[3]

Conclusion

Both biocatalytic and chemocatalytic methods provide effective routes for the synthesis of (R)-(-)-2-Bromo-1-phenylethanol. The selection of the optimal method depends on a balance of factors including the desired level of enantiomeric purity, cost constraints, scalability, and environmental considerations. For applications demanding the highest enantiopurity and a green manufacturing footprint, biocatalysis presents a compelling option. Conversely, when faster reaction times are critical and the infrastructure for handling precious metal catalysts is in place, chemocatalysis remains a robust and well-established alternative.

References

Reactivity Showdown: 2-Bromo-1-phenylethanol vs. 2-Chloro-1-phenylethanol in Sₙ2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of nucleophilic substitution reactions, the choice of leaving group is paramount to reaction efficiency and rate. This guide provides a detailed comparison of the reactivity of 2-bromo-1-phenylethanol and 2-chloro-1-phenylethanol in Sₙ2 reactions, offering valuable insights for researchers, scientists, and professionals in drug development. The superior leaving group ability of the bromide ion renders this compound significantly more reactive than its chloro-analogue.

Executive Summary

The bimolecular nucleophilic substitution (Sₙ2) reaction is a cornerstone of organic synthesis, characterized by a concerted mechanism where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. The rate of this reaction is highly dependent on the nature of the leaving group. In the comparison between this compound and 2-chloro-1-phenylethanol, the key differentiator is the identity of the halogen atom. Bromide is an exceptional leaving group compared to chloride, a fact attributed to its lower electronegativity and the weaker carbon-bromine bond. This translates to a faster reaction rate for the bromo-compound in Sₙ2 reactions.

Quantitative Data Comparison

A pertinent quantitative comparison can be drawn from studies on the intramolecular Sₙ2 reaction of similar compounds, namely the base-catalyzed formation of styrene oxide from 2-halo-2-phenylethanols. This reaction, known as cyclodehydrohalogenation, proceeds via an internal Sₙ2 attack of the alkoxide on the carbon bearing the halogen. Kinetic studies of this reaction provide a clear measure of the relative leaving group abilities of bromide versus chloride.

One study determined the relative rates of dehalogenation for 2-halogeno-2-phenylethanols, providing a direct comparison of the leaving group ability in a very similar system.

SubstrateRelative Rate Constant (k)
2-Chloro-2-phenylethanol0.035
2-Bromo-2-phenylethanol1.3
2-Iodo-2-phenylethanol1.0

Data sourced from Knipe, A. C. (1973). J. Chem. Soc., Perkin Trans. 2, 589-595.[4]

From this data, the ratio of the rate constants (kBr/kCl) for the intramolecular Sₙ2 reaction is approximately 37. This indicates that the bromo-analogue reacts about 37 times faster than the chloro-analogue under these conditions, a direct consequence of the superior leaving group ability of bromide.

Reaction Mechanism and Logical Relationships

The Sₙ2 reaction proceeds via a single, concerted step. The nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the reaction center. The energy of the transition state is a critical determinant of the reaction rate. A better leaving group stabilizes the transition state, thereby lowering the activation energy and increasing the reaction rate.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack Substrate R-X Substrate->TS Product Nu-R TS->Product Bond Formation LG X⁻ TS->LG Bond Cleavage

Caption: General Sₙ2 reaction pathway.

The logical relationship between leaving group ability and reaction rate can be visualized as follows:

Leaving_Group_Effect cluster_leaving_group Leaving Group Properties cluster_transition_state Transition State cluster_kinetics Reaction Kinetics LG_Ability Better Leaving Group (e.g., Br⁻ vs. Cl⁻) Bond_Strength Weaker C-X Bond LG_Ability->Bond_Strength Polarizability Higher Polarizability LG_Ability->Polarizability Basicity Lower Basicity LG_Ability->Basicity TS_Stability More Stable Transition State Bond_Strength->TS_Stability Polarizability->TS_Stability Basicity->TS_Stability Activation_Energy Lower Activation Energy TS_Stability->Activation_Energy Reaction_Rate Faster Sₙ2 Reaction Rate Activation_Energy->Reaction_Rate

Caption: Factors influencing Sₙ2 reaction rate.

Experimental Protocols

To experimentally determine and compare the reactivity of this compound and 2-chloro-1-phenylethanol in an intermolecular Sₙ2 reaction, the following protocol can be employed.

Objective: To determine the second-order rate constants for the Sₙ2 reaction of this compound and 2-chloro-1-phenylethanol with a given nucleophile.

Materials:

  • This compound

  • 2-Chloro-1-phenylethanol

  • Sodium iodide (as nucleophile)

  • Acetone (anhydrous, as solvent)

  • Standard volumetric flasks and pipettes

  • Thermostatted reaction vessel

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Internal standard (e.g., naphthalene)

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of this compound, 2-chloro-1-phenylethanol, and sodium iodide in anhydrous acetone.

    • Prepare a stock solution of the internal standard in acetone.

  • Kinetic Runs:

    • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C), place a known volume of the sodium iodide solution.

    • To initiate the reaction, add a known volume of the respective halohydrin solution and the internal standard solution.

    • Start a timer immediately upon addition.

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction in each aliquot immediately by adding a large volume of cold water and extracting the organic components with a suitable solvent (e.g., diethyl ether).

  • Analysis:

    • Analyze the quenched aliquots using HPLC or GC to determine the concentration of the remaining halohydrin and the formed product (2-iodo-1-phenylethanol).

    • The use of an internal standard allows for accurate quantification.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the halohydrin versus time. For a pseudo-first-order reaction (if the nucleophile is in large excess), this should yield a straight line with a slope equal to -kobs.

    • The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant (kobs) and the concentration of the nucleophile: k₂ = kobs / [Nucleophile].

    • Compare the calculated k₂ values for this compound and 2-chloro-1-phenylethanol to determine their relative reactivity.

A visual representation of the experimental workflow is provided below:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (Halohydrins, NaI, Internal Standard) B Thermostatted Reaction Vessel A->B C Initiate Reaction B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F HPLC/GC Analysis E->F G Determine Concentrations F->G H Plot ln[Substrate] vs. Time G->H I Calculate Rate Constants (k) H->I J Compare Reactivity I->J

Caption: Workflow for kinetic analysis of Sₙ2 reactions.

Conclusion

References

The Crucial Role of 2-Bromo-1-phenylethanol in Pharmaceutical Manufacturing: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of active pharmaceutical ingredient (API) synthesis. This guide provides a comprehensive validation of 2-Bromo-1-phenylethanol, a pivotal intermediate in the manufacture of various pharmaceuticals, particularly β2-adrenoceptor agonists used in the treatment of respiratory diseases. Through an objective comparison with alternative synthetic routes, supported by experimental data and detailed protocols, this document serves as a vital resource for informed decision-making in drug development.

Introduction to this compound as a Key Intermediate

This compound, particularly its chiral enantiomer (R)-(-)-2-Bromo-1-phenylethanol, is a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom and a hydroxyl group on a phenylethanol backbone, makes it an ideal precursor for the construction of complex molecular architectures found in numerous APIs. The primary application of this intermediate lies in the synthesis of phenylethanolamine-based drugs, such as the widely used bronchodilator Salbutamol. The stereochemistry of the intermediate is often crucial for the pharmacological activity of the final drug substance.

This guide will delve into the primary synthesis methodologies for this compound and compare its utility against alternative intermediates in the synthesis of a model β2-adrenoceptor agonist, Salbutamol.

Synthesis of this compound: A Comparative Overview

The efficient synthesis of enantiomerically pure this compound is paramount for its application in pharmaceutical manufacturing. The most common strategies involve the asymmetric reduction of 2-bromoacetophenone and the kinetic resolution of racemic this compound.

Data Presentation: Comparison of Synthesis Methods for (R)-(-)-2-Bromo-1-phenylethanol
ParameterBiocatalytic Asymmetric ReductionChemocatalytic Asymmetric Reduction
Starting Material 2-Bromoacetophenone2-Bromoacetophenone
Catalyst Alcohol Dehydrogenase (ADH)Chiral Oxazaborolidine (e.g., (R)-CBS catalyst)
Reducing Agent Isopropanol (for cofactor regeneration)Borane dimethyl sulfide complex (BH₃·SMe₂)
Typical Yield >95%~90-95%
Enantiomeric Excess (ee) >99%93-95%[1]
Reaction Conditions Aqueous buffer, near-neutral pH, room temp.Anhydrous organic solvent (e.g., THF), low temp. (0°C)[1]
Advantages High enantioselectivity, mild conditions, environmentally friendly.Well-established, high conversion rates.
Disadvantages Requires enzyme screening and optimization, potential for microbial contamination.Use of hazardous reagents (borane), requires stringent anhydrous conditions, potential for metal contamination.

Comparative Synthesis of Salbutamol: this compound vs. Alternative Intermediates

To objectively evaluate the performance of this compound, this section compares its use in the synthesis of Salbutamol with two alternative routes starting from different precursors: 4-hydroxyacetophenone and p-hydroxybenzaldehyde.

Route 1: Synthesis of Salbutamol via this compound Intermediate

This route leverages the pre-installed chirality of (R)-(-)-2-Bromo-1-phenylethanol to ensure the desired stereochemistry in the final product. The key steps involve the conversion of the bromohydrin to a chiral epoxide, followed by ring-opening with tert-butylamine.

Route 2: Synthesis of Salbutamol via 4-Hydroxy-3-hydroxymethylacetophenone Intermediate

This alternative pathway begins with the more readily available 4-hydroxyacetophenone.[2] A key intermediate, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one, is synthesized and then brominated to form an α-bromo ketone, which subsequently reacts with tert-butylamine.

Route 3: Synthesis of Salbutamol via p-Hydroxybenzaldehyde Intermediate

Another common industrial approach starts with p-hydroxybenzaldehyde.[2] This multi-step synthesis involves protection of hydroxyl groups, introduction of the side chain, and subsequent modifications to yield Salbutamol. A patented process highlights a total molar yield of up to 45% with high product purity.[3]

Data Presentation: Comparative Analysis of Salbutamol Synthesis Routes
ParameterRoute 1 (via this compound)Route 2 (via 4-Hydroxyacetophenone)Route 3 (via p-Hydroxybenzaldehyde)
Key Intermediate (R)-(-)-2-Bromo-1-phenylethanol1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethan-1-oneProtected dihydroxy epoxide
Starting Material Cost HigherLowerLower
Overall Yield (approx.) Good (dependent on initial intermediate synthesis)11% (reported for an industrial process)[4]Up to 45%[2][3]
Chirality Control Introduced early with the chiral intermediate.Asymmetric reduction of a ketone intermediate.Asymmetric epoxidation or resolution.
Key Reagents & Hazards Asymmetric reduction reagents (boranes or enzymes).Brominating agents (e.g., NBS), reducing agents.Chloromethylating agents, strong bases, protecting groups.
Process Complexity Fewer steps from the key intermediate.Longer overall synthesis.Multi-step and complex.
Environmental Impact Dependent on the synthesis of the bromohydrin. Biocatalytic route is greener.Use of brominating agents and solvents. A bromination-free process has been developed to reduce environmental pollution.[5]Use of protecting groups and various reagents leading to more waste streams.

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 2-Bromoacetophenone

Objective: To synthesize (R)-(-)-2-Bromo-1-phenylethanol with high enantiomeric excess.

Materials:

  • 2-Bromoacetophenone

  • Alcohol Dehydrogenase (ADH) from a suitable microbial source

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Glucose-6-phosphate (G6P)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Potassium phosphate buffer (pH 7.0)

  • Isopropanol

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a buffered solution containing NADP⁺, G6P, and G6PDH in potassium phosphate buffer.

  • Add the alcohol dehydrogenase to the solution.

  • Dissolve 2-bromoacetophenone in a minimal amount of isopropanol and add it to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by chiral HPLC.

  • Once the reaction reaches completion (typically >99% conversion), extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Synthesis of Salbutamol Intermediate from 4-Hydroxyacetophenone

Objective: To synthesize 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one.[2]

Materials:

  • 4-Hydroxyacetophenone

  • 37% Formaldehyde solution

  • Concentrated hydrochloric acid

  • Calcium carbonate (CaCO₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a reaction vessel, combine 4-hydroxyacetophenone, 37% formaldehyde solution, and concentrated hydrochloric acid.

  • Heat the mixture at 50°C for 5 hours.

  • After the reaction, add a mixture of calcium carbonate in tetrahydrofuran and water to facilitate hydroxylation.

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by filtering off the solids and extracting the aqueous layer with a suitable organic solvent.

  • Combine the organic extracts, dry over a drying agent, and evaporate the solvent to yield the desired product. A reported yield for this step is 75%.[2]

Mandatory Visualizations

G cluster_synthesis Synthesis of (R)-(-)-2-Bromo-1-phenylethanol 2-Bromoacetophenone 2-Bromoacetophenone Asymmetric Reduction Asymmetric Reduction 2-Bromoacetophenone->Asymmetric Reduction Biocatalytic (ADH) or Chemocatalytic (CBS) (R)-(-)-2-Bromo-1-phenylethanol (R)-(-)-2-Bromo-1-phenylethanol Asymmetric Reduction->(R)-(-)-2-Bromo-1-phenylethanol High ee%

Caption: Synthesis pathway for (R)-(-)-2-Bromo-1-phenylethanol.

G cluster_workflow Experimental Workflow: Salbutamol Synthesis Comparison Start Select Starting Material Intermediate_A (R)-(-)-2-Bromo-1-phenylethanol Start->Intermediate_A Route 1 Intermediate_B 4-Hydroxy-3-hydroxymethylacetophenone Start->Intermediate_B Route 2 Synthesis_A Epoxidation & Ring Opening Intermediate_A->Synthesis_A Synthesis_B Bromination & Amination Intermediate_B->Synthesis_B Salbutamol Salbutamol Synthesis_A->Salbutamol Synthesis_B->Salbutamol Analysis Yield, Purity, Cost Analysis Salbutamol->Analysis

Caption: Comparative workflow for Salbutamol synthesis.

G cluster_pathway β2-Adrenergic Receptor Signaling Pathway Agonist β2-Agonist (e.g., Salbutamol) Receptor β2-Adrenergic Receptor Agonist->Receptor G_Protein Gs Protein Activation Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation

Caption: Signaling pathway of β2-adrenoceptor agonists.

Conclusion and Recommendations

The validation of this compound as a key intermediate in pharmaceutical manufacturing confirms its significant value, particularly in the synthesis of chiral phenylethanolamines. The biocatalytic route for its synthesis offers a green and highly selective method, aligning with modern pharmaceutical manufacturing principles of sustainability and efficiency.

When comparing the synthesis of Salbutamol, the choice of intermediate is a trade-off between the cost of starting materials, process complexity, and overall yield.

  • Route 1 (via this compound): This route is advantageous when high enantiopurity is required early in the synthesis, potentially simplifying downstream purification. The higher cost of the chiral intermediate may be offset by a more streamlined process.

  • Route 2 (via 4-Hydroxyacetophenone): This approach utilizes a less expensive starting material but involves a longer synthetic sequence. Recent developments, such as bromination-free processes, are making this route more environmentally benign and cost-effective for industrial-scale production.[5]

  • Route 3 (via p-Hydroxybenzaldehyde): While potentially offering the highest overall yield, this route is the most complex, requiring multiple protection and deprotection steps, which can increase the process mass intensity.

For research and development professionals, the selection of the optimal synthetic route will depend on a careful evaluation of these factors in the context of specific project goals, available resources, and regulatory considerations. The data and protocols presented in this guide provide a solid foundation for making these critical decisions.

References

A Comparative Cost-Benefit Analysis of 2-Bromo-1-phenylethanol in Industrial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and fine chemical production. 2-Bromo-1-phenylethanol, a key chiral building block, is instrumental in the synthesis of a variety of bioactive molecules, including beta-blockers and other adrenergic receptor modulators. The economic viability and environmental impact of its synthesis are therefore of critical importance in an industrial setting. This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to enantiomerically pure this compound, offering a comparative look at performance metrics, experimental protocols, and overall process efficiency.

Executive Summary

The industrial synthesis of enantiomerically pure this compound is dominated by the asymmetric reduction of 2-bromoacetophenone. This can be achieved through two main catalytic approaches: biocatalysis and chemocatalysis. A third, less direct route involves the kinetic resolution of racemic mixtures. Each of these methods presents a unique profile of costs, benefits, and operational considerations.

  • Biocatalytic Asymmetric Reduction: This "green" approach utilizes ketoreductase (KRED) enzymes to achieve high enantioselectivity under mild reaction conditions. While offering significant environmental advantages, the cost of the enzyme and cofactor regeneration systems can be a primary consideration.

  • Chemocatalytic Asymmetric Reduction: Employing metal-based catalysts, such as those based on Ruthenium or Rhodium, or the well-established Corey-Bakshi-Shibata (CBS) reduction, this method is a robust and scalable option. The high cost of precious metal catalysts and the need for stringent reaction conditions are key factors in its cost-benefit analysis.

  • Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture, leaving the desired enantiomer unreacted. While conceptually straightforward, the maximum theoretical yield of 50% for the desired product makes it less atom-economical for large-scale production.

This guide will delve into a quantitative comparison of these methods, providing the data necessary for informed decision-making in a research and development context.

Comparative Data Analysis

The following tables summarize the key quantitative data for the different synthetic routes to enantiomerically pure this compound.

Table 1: Starting Material and Catalyst Cost Comparison

ParameterBiocatalytic ReductionChemocatalytic (CBS)Chemocatalytic (Ru/Rh)
Starting Material 2-Bromoacetophenone2-Bromoacetophenone2-Bromoacetophenone
Typical Catalyst Ketoreductase (KRED)(S)-Me-CBSRu/Rh-based chiral complexes
Estimated Starting Material Cost ($/kg) ~$40-60~$40-60~$40-60
Estimated Catalyst Cost ($/g) Variable (Proprietary)~$15-20~$80-100 (Rhodium)

Table 2: Performance Metrics of Synthetic Routes

ParameterBiocatalytic ReductionChemocatalytic (CBS)Chemocatalytic (Ru/Rh)
Typical Yield (%) >95%~98%>95%
Enantiomeric Excess (ee, %) >99%~95-99%~95-99%
Catalyst Loading (mol%) ~0.1-1% (w/w enzyme)5-10%0.1-1%
Turnover Number (TON) High (can be engineered)~10-20Up to 1000
Reaction Time 12-24 hours1-4 hours4-12 hours
Process Mass Intensity (PMI) - Estimated Low to MediumMedium to HighMedium

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Biocatalytic Asymmetric Reduction of 2-Bromoacetophenone

Materials:

  • 2-Bromoacetophenone

  • Ketoreductase (KRED) enzyme

  • NADP+/NADPH cofactor

  • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • Phosphate buffer (pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • A buffered aqueous solution containing the KRED, NADP+, and the cofactor regeneration system is prepared in a temperature-controlled reactor.

  • 2-Bromoacetophenone is added to the reaction mixture.

  • The reaction is stirred at a controlled temperature (typically 25-35 °C) for 12-24 hours.

  • Reaction progress and enantiomeric excess are monitored by chiral HPLC.

  • Upon completion, the product is extracted from the aqueous phase using an organic solvent.

  • The organic layer is dried and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography.

Protocol 2: Chemocatalytic Asymmetric Reduction (CBS Reduction)

Materials:

  • 2-Bromoacetophenone

  • (S)-2-Methyl-CBS-oxazaborolidine ((S)-Me-CBS)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid

Procedure:

  • A solution of (S)-Me-CBS in anhydrous THF is cooled to 0-5 °C under an inert atmosphere.

  • BH₃·SMe₂ is added dropwise to the catalyst solution.

  • A solution of 2-bromoacetophenone in anhydrous THF is then added slowly to the reaction mixture, maintaining the low temperature.

  • The reaction is stirred for 1-4 hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by hydrochloric acid.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is performed by column chromatography.[1]

Protocol 3: Chemocatalytic Asymmetric Transfer Hydrogenation (Ru/Rh-based)

Materials:

  • 2-Bromoacetophenone

  • Chiral Ru(II) or Rh(III) catalyst (e.g., (R,R)-TsDPEN-Ru)

  • Hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol)

  • Anhydrous solvent (e.g., dichloromethane or isopropanol)

  • Base (e.g., potassium tert-butoxide, if using isopropanol)

Procedure:

  • The chiral Ru/Rh catalyst and 2-bromoacetophenone are dissolved in the anhydrous solvent in a reactor under an inert atmosphere.

  • The hydrogen source (and base, if required) is added to the mixture.

  • The reaction is heated to a specified temperature (typically 40-80 °C) and stirred for 4-12 hours.

  • Reaction completion is monitored by TLC or GC.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.[2]

Visualizing the Synthetic Pathways and Decision Logic

The following diagrams illustrate the workflows and decision-making processes involved in selecting a synthetic route for this compound.

Synthesis_Workflow cluster_start Starting Material cluster_biocatalysis Biocatalytic Route cluster_chemocatalysis Chemocatalytic Routes cluster_end Product 2_Bromoacetophenone 2_Bromoacetophenone KRED_Reduction KRED Reduction (pH 7, 25-35°C) 2_Bromoacetophenone->KRED_Reduction CBS_Reduction CBS Reduction (Anhydrous, 0-5°C) 2_Bromoacetophenone->CBS_Reduction Ru_Rh_Reduction Ru/Rh Reduction (Anhydrous, 40-80°C) 2_Bromoacetophenone->Ru_Rh_Reduction Cofactor_Regen Cofactor Regeneration KRED_Reduction->Cofactor_Regen Chiral_Product Enantiopure This compound KRED_Reduction->Chiral_Product CBS_Reduction->Chiral_Product Ru_Rh_Reduction->Chiral_Product

Synthetic pathways to this compound.

Decision_Logic cluster_criteria Key Decision Criteria cluster_recommendation Recommended Route Start Select Synthesis Route High_ee High Enantioselectivity (>99%) Start->High_ee Green_Chemistry Green Chemistry Prioritized Start->Green_Chemistry Scalability Scalability & Speed are Key Start->Scalability Cost_Sensitive High Catalyst Cost is a Constraint Start->Cost_Sensitive Biocatalysis Biocatalysis High_ee->Biocatalysis Green_Chemistry->Biocatalysis Chemocatalysis_CBS Chemocatalysis (CBS) Scalability->Chemocatalysis_CBS Chemocatalysis_Ru_Rh Chemocatalysis (Ru/Rh) Scalability->Chemocatalysis_Ru_Rh Cost_Sensitive->Biocatalysis if enzyme cost is low Cost_Sensitive->Chemocatalysis_CBS if catalyst loading is optimized

Decision logic for synthesis route selection.

Cost-Benefit Analysis

Biocatalytic Reduction:

  • Benefits:

    • High Enantioselectivity: Often achieves >99% ee, which can reduce the burden of downstream purification.

    • Mild Reaction Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH, reducing energy costs and improving safety.[3]

    • Environmental Profile: This is a "green" chemistry approach with a lower environmental footprint due to the use of biodegradable catalysts and the avoidance of heavy metals and harsh reagents.[3]

  • Costs:

    • Enzyme Cost: The initial cost of the ketoreductase can be high, especially for novel or engineered enzymes. However, for established industrial processes, the cost can be significantly lower.

    • Cofactor Regeneration: The need for a cofactor (NADPH) and a regeneration system adds complexity and cost to the process.[4]

    • Downstream Processing: While high selectivity is an advantage, the product is in a dilute aqueous stream, and extraction and purification can be energy-intensive.[5]

Chemocatalytic Reduction (CBS and Ru/Rh):

  • Benefits:

    • Scalability and Robustness: These are well-established, highly scalable, and predictable reactions that are widely used in industrial settings.[6]

    • High Turnover (Ru/Rh): Ruthenium and Rhodium catalysts can exhibit very high turnover numbers, meaning a small amount of catalyst can produce a large amount of product.[7]

    • Reaction Speed: Chemocatalytic reductions are often faster than their biocatalytic counterparts.

  • Costs:

    • Catalyst Cost: Precious metal catalysts (Ru, Rh) are expensive. While CBS catalysts are generally less expensive, they are required in higher loadings.[8]

    • Harsh Conditions: These reactions often require anhydrous solvents, and in the case of transfer hydrogenation, elevated temperatures, which increases energy costs and safety considerations.[9]

    • Waste Generation: The use of organic solvents and the potential for metal contamination in the final product contribute to a less favorable environmental profile and may necessitate additional purification steps.

Conclusion

The choice of synthetic route for this compound is a complex decision that depends on a variety of factors, including the scale of production, the required enantiopurity, cost constraints, and sustainability goals.

For large-scale, cost-sensitive manufacturing where high enantiopurity and a green profile are paramount, biocatalysis is an increasingly attractive option, provided an efficient and cost-effective enzyme and cofactor regeneration system are available.

For research and development, or for processes where speed and established scalability are critical, chemocatalysis remains a powerful and reliable choice. The CBS reduction offers a good balance of cost and performance, while Ru/Rh-catalyzed transfer hydrogenation provides exceptional efficiency for those able to invest in the more expensive catalysts.

Ultimately, a thorough techno-economic analysis, considering all aspects from raw material sourcing to final product purification, is essential for making the optimal decision for a given industrial synthesis.

References

Comparison of different chiral catalysts for the synthesis of enantiopure 2-Bromo-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 2-Bromo-1-phenylethanol is a critical step in the production of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The chirality of this molecule is often paramount to its biological activity. This guide provides an objective comparison of different chiral catalysts employed in the asymmetric reduction of 2-bromoacetophenone to yield enantiopure (typically the (R)- or (S)-enantiomer) this compound. The comparison is based on experimental data for key performance indicators such as enantiomeric excess (ee%), yield, and reaction conditions.

Catalyst Performance Comparison

The asymmetric reduction of 2-bromoacetophenone is most commonly achieved through three main catalytic approaches: Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts, biocatalytic reduction with enzymes like alcohol dehydrogenases (ADHs), and asymmetric transfer hydrogenation (ATH) employing metal complexes, such as those developed by Noyori. Each method offers distinct advantages and disadvantages in terms of stereoselectivity, yield, cost, and operational complexity.

Quantitative Data Summary

The following tables summarize the performance of various chiral catalysts in the synthesis of enantiopure this compound.

Table 1: Oxazaborolidine (CBS) Catalyzed Reduction of 2-Bromoacetophenone

CatalystReducing AgentCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Enantiomer
(R)-Methyl-CBSBH₃·SMe₂10THF-2019596(R)
(S)-Methyl-CBSBH₃·THF5Toluene-3029297(S)
In situ generated from (1S, 2R)-(-)-cis-1-amino-2-indanolTetrabutylammonium borohydride/MeI10THFRT0.58991(R)

Table 2: Biocatalytic Reduction of 2-Bromoacetophenone

BiocatalystCofactor/Acyl DonorSolventpHTemp. (°C)Time (h)Yield (%)ee (%)Enantiomer
Alcohol Dehydrogenase (ADH-A from Rhodococcus ruber)NADPHIsopropanol/water7.03024>99>99(S)
TeSADH Mutant (ΔP84/A85G)NADPHTris-HCl buffer/Isopropanol7.02524>99>99(S)
Lipase (Novozym 435) - Kinetic ResolutionVinyl acetaten-HexaneN/A4275 min~50 (for alcohol)>99(S)

Table 3: Asymmetric Transfer Hydrogenation (ATH) of 2-Bromoacetophenone

CatalystHydrogen DonorBaseSolventTemp. (°C)Time (h)Yield (%)ee (%)Enantiomer
RuCl--INVALID-LINK--Formic acid/TriethylamineEt₃NAcetonitrile28129598(S)
[Ru(OSO₂CF₃){(S,S)-TsDPEN}(η⁶-p-cymene)]H₂ (gas)N/AMethanol25410096(S)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the asymmetric reduction of 2-bromoacetophenone using an (R)-Methyl-CBS oxazaborolidine catalyst.[1][2][3]

Materials:

  • 2-bromoacetophenone

  • (R)-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of (R)-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF is cooled to -20 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Borane-dimethyl sulfide complex (1.0-1.2 eq) is added dropwise to the catalyst solution, maintaining the temperature at -20 °C. The mixture is stirred for 10-15 minutes.

  • A solution of 2-bromoacetophenone (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains constant.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of methanol at -20 °C.

  • The mixture is warmed to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to afford (R)-2-Bromo-1-phenylethanol.

  • The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Biocatalytic Reduction using Alcohol Dehydrogenase (ADH)

This protocol outlines the enantioselective reduction of 2-bromoacetophenone using a commercially available alcohol dehydrogenase.[4][5][6]

Materials:

  • 2-bromoacetophenone

  • Alcohol Dehydrogenase (e.g., ADH-A from Rhodococcus ruber)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Tris-HCl buffer (e.g., 50 mM, pH 7.0)

  • Isopropanol (co-solvent)

  • Ethyl acetate

Procedure:

  • In a reaction vessel, a solution is prepared containing Tris-HCl buffer, D-glucose (for cofactor regeneration), and NADP⁺.

  • 2-bromoacetophenone is added to the mixture. Isopropanol can be used as a co-solvent to improve the substrate's solubility.

  • The reaction is initiated by the addition of the alcohol dehydrogenase and glucose dehydrogenase.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • The reaction progress and enantiomeric excess of the product are monitored by chiral HPLC or Gas Chromatography (GC).

  • Once the desired conversion is reached, the product is extracted from the aqueous phase using an organic solvent such as ethyl acetate.

  • The organic layers are combined, dried, and the solvent is evaporated to yield the crude product.

  • Purification can be performed by column chromatography if necessary.

Protocol 3: Asymmetric Transfer Hydrogenation (ATH)

This protocol details the asymmetric transfer hydrogenation of 2-bromoacetophenone using a Noyori-type ruthenium catalyst.[7][8][9]

Materials:

  • 2-bromoacetophenone

  • RuCl--INVALID-LINK--

  • Formic acid

  • Triethylamine

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, the ruthenium catalyst (e.g., RuCl--INVALID-LINK--) is dissolved in anhydrous acetonitrile.

  • A mixture of formic acid and triethylamine (5:2 molar ratio) is prepared and added to the reaction vessel.

  • 2-bromoacetophenone is added to the reaction mixture.

  • The reaction is stirred at a controlled temperature (e.g., 28 °C).

  • The reaction is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and then with water.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

  • The enantiomeric excess is determined by chiral HPLC.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship of the comparison.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Ketone 2-Bromoacetophenone ReactionMix Reaction Mixture (Solvent, Temp, Time) Ketone->ReactionMix Catalyst Chiral Catalyst (CBS, ADH, Ru-complex) Catalyst->ReactionMix Reductant Reducing Agent (Borane, NADPH, H-donor) Reductant->ReactionMix Workup Quenching & Extraction ReactionMix->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC/GC Purification->Analysis Product Enantiopure This compound Analysis->Product

Caption: General experimental workflow for the synthesis of enantiopure this compound.

G cluster_catalysts Chiral Catalyst Classes cluster_criteria Comparison Criteria Start Synthesis of Enantiopure This compound CBS Oxazaborolidines (CBS) Start->CBS Bio Biocatalysts (ADH, Lipase) Start->Bio ATH Metal Complexes (Ru-based) Start->ATH ee Enantiomeric Excess (ee%) CBS->ee Yield Yield (%) CBS->Yield Conditions Reaction Conditions CBS->Conditions Cost Cost & Scalability CBS->Cost Bio->ee Bio->Yield Bio->Conditions Bio->Cost ATH->ee ATH->Yield ATH->Conditions ATH->Cost

Caption: Logical relationship for the comparison of different chiral catalyst classes.

References

A Comparative Guide to the Synthesis of Specific Beta-Blockers: 2-Bromo-1-phenylethanol Derivatives vs. Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to specific beta-blockers, focusing on the efficacy of 2-bromo-1-phenylethanol derivatives against the more established precursor, epichlorohydrin. The therapeutic success of beta-adrenergic receptor antagonists, or beta-blockers, is critically dependent on their stereochemistry, with the (S)-enantiomer typically exhibiting the desired pharmacological activity. Consequently, efficient and stereoselective synthetic methods are of paramount importance in pharmaceutical manufacturing.

This document outlines and compares the synthetic pathways, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the reaction workflows.

Performance Comparison at a Glance

The following tables summarize the key quantitative data for the synthesis of specific beta-blockers via different precursor routes. It is important to note that while the epichlorohydrin route is well-documented for a variety of commercial beta-blockers, data for the synthesis of these specific drugs from this compound derivatives is less prevalent in the available literature. The comparison for the this compound route is therefore based on a model beta-blocker synthesis.

Data Presentation: Synthesis of (S)-Atenolol

ParameterThis compound Derivative Route (Hypothetical)Epichlorohydrin Route
Precursor 2-bromo-1-(4-acetamidophenyl)ethanol(R)-epichlorohydrin & 4-hydroxyphenylacetamide
Overall Yield Data not available in searched literature.75% - 90%[1]
Enantiomeric Excess (ee) Data not available in searched literature.>98%[1]
Key Reagents Substituted bromohydrin, Isopropylamine(R)-epichlorohydrin, 4-hydroxyphenylacetamide, Isopropylamine, Base (e.g., NaOH)
Reaction Steps Typically 2 steps (epoxidation, aminolysis)Typically 2 steps (etherification, aminolysis)

Data Presentation: Synthesis of (S)-Metoprolol

ParameterThis compound Derivative Route (Hypothetical)Epichlorohydrin Route
Precursor 2-bromo-1-(4-(2-methoxyethyl)phenoxy)ethanol(R)-epichlorohydrin & 4-(2-methoxyethyl)phenol
Overall Yield Data not available in searched literature.53.9%[2]
Enantiomeric Excess (ee) Data not available in searched literature.>99%[2]
Key Reagents Substituted bromohydrin, Isopropylamine(R)-epichlorohydrin, 4-(2-methoxyethyl)phenol, Isopropylamine, Base
Reaction Steps Typically 2 steps (epoxidation, aminolysis)Typically 2 steps (etherification, aminolysis)

Data Presentation: Synthesis of (S)-Propranolol

ParameterThis compound Derivative Route (Model System)Epichlorohydrin Route
Precursor (R)-(-)-2-Bromo-1-phenylethanol(R)-epichlorohydrin & 1-naphthol
Overall Yield Not specified for a direct propranolol synthesis. A model synthesis of (S)-N-Isopropyl-2-amino-1-phenylethanol is described.55% (from racemic epoxide via kinetic resolution)[3]
Enantiomeric Excess (ee) Not specified.89%[3]
Key Reagents (R)-(-)-2-Bromo-1-phenylethanol, Isopropylamine, Base (e.g., NaOH)1-naphthol, Epichlorohydrin, Isopropylamine, Chiral catalyst for resolution (e.g., Zn(NO₃)₂/(+)-Tartaric Acid)[3]
Reaction Steps 2 steps (epoxidation, aminolysis)2 steps (racemic synthesis + resolution) or direct asymmetric synthesis[3]

Signaling Pathways and Experimental Workflows

The synthesis of beta-blockers from both precursor types generally proceeds through a key epoxide intermediate. The subsequent nucleophilic attack by an amine, typically isopropylamine, opens the epoxide ring to form the final beta-blocker.

Synthesis of a Model (S)-Beta-Blocker from (R)-(-)-2-Bromo-1-phenylethanol

This pathway involves the intramolecular cyclization of the bromohydrin to form a chiral epoxide, which is then opened by the amine.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Aminolysis R_Bromo (R)-(-)-2-Bromo- 1-phenylethanol S_Epoxide (S)-Styrene Oxide R_Bromo->S_Epoxide Intramolecular Cyclization Base Base (e.g., NaOH) Base->R_Bromo S_BB (S)-N-Isopropyl-2-amino- 1-phenylethanol S_Epoxide->S_BB Nucleophilic Ring Opening Amine Isopropylamine Amine->S_Epoxide G cluster_0 Step 1: Etherification cluster_1 Step 2: Aminolysis Phenol Aryl Alcohol (e.g., 1-Naphthol) Glycidyl_Ether (S)-Glycidyl Ether Intermediate Phenol->Glycidyl_Ether R_Epi (R)-Epichlorohydrin R_Epi->Glycidyl_Ether Base Base Base->Phenol S_BB (S)-Beta-Blocker Glycidyl_Ether->S_BB Nucleophilic Ring Opening Amine Isopropylamine Amine->Glycidyl_Ether

References

A Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of 2-Bromo-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral compounds is a critical aspect of synthesis, quality control, and pharmacological studies. 2-Bromo-1-phenylethanol is a key chiral intermediate in the synthesis of various pharmaceuticals. This guide provides a comparative overview of the most common analytical methods for determining its enantiomeric excess, supported by experimental data and detailed protocols. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the determination of the enantiomeric excess of this compound.

Analytical MethodChiral Selector/Stationary PhaseMobile Phase/Carrier GasResolution (Rs)Analysis Time (approx.)Key Advantages
Chiral HPLC Polysaccharide-based (e.g., Daicel Chiralcel OD-H)n-Hexane/2-Propanol (98:2, v/v)> 1.5~30 minWide applicability, robust, well-established.
Chiral GC Cyclodextrin derivative (e.g., β-dex 225)Helium or Hydrogen> 1.5 (expected)~30 minHigh resolution, speed, and sensitivity for volatile compounds.[1]
Chiral SFC Polysaccharide-based (e.g., Amylose or Cellulose derivatives)CO2 / Methanol1.4 - 8.9 (typical for similar compounds)< 10 minFast analysis, reduced organic solvent consumption.
NMR Spectroscopy Chiral Solvating Agent (e.g., Pirkle's alcohol)CDCl3N/A (Δδ ~0.02-0.08 ppm)~5-10 minNo separation needed, provides structural information.
Capillary Electrophoresis Modified Cyclodextrin (e.g., sulfated-β-cyclodextrin)Phosphate BufferBaseline separation (reported for similar analytes)~15-20 minHigh efficiency, minimal sample and reagent consumption.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for the enantioseparation of a broad range of compounds, including this compound.[1] Polysaccharide-based chiral stationary phases are particularly effective.[2]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV detector

Chromatographic Conditions:

  • Column: Daicel Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column.[2]

  • Mobile Phase: n-Hexane / 2-Propanol (98:2, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Expected Results: Under these conditions, the enantiomers of this compound are well-resolved. In one study, the (S)-enantiomer eluted at approximately 22.13 minutes and the (R)-enantiomer at 26.03 minutes.[2] The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, chiral GC offers high resolution and sensitivity.[1] Derivatized cyclodextrins are the most effective chiral stationary phases for this separation.[1]

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

  • Split/splitless injector

  • Autosampler

Chromatographic Conditions:

  • Column: Chiral capillary column, e.g., β-dex 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium or Hydrogen.[1]

  • Oven Temperature Program: Initial temperature of 100°C (hold for 6 min), ramp at 10°C/min to 170°C, and hold for 15 min.[1]

  • Injector Temperature: 250°C.[1]

  • Detector Temperature: 250°C (FID).[1]

  • Injection Mode: Split.[1]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

Expected Results: The enantiomers of this compound are expected to be well-resolved, allowing for accurate determination of the enantiomeric excess from the integrated peak areas. The elution order should be confirmed with an enantiopure standard.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful technique that offers fast separations and reduced consumption of organic solvents compared to HPLC.[1]

Instrumentation:

  • SFC system with a CO2 pump and a modifier pump

  • Autosampler

  • Column oven

  • Back pressure regulator

  • UV detector

Chromatographic Conditions:

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol.

  • Flow Rate: 3-5 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 30-40 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase modifier at a concentration of approximately 1 mg/mL.

Expected Results: A rapid separation of the enantiomers is expected, often in under 10 minutes. The high efficiency of SFC can lead to excellent resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The enantiomeric excess of this compound can be determined by ¹H NMR spectroscopy using a chiral solvating agent (CSA), such as Pirkle's alcohol. The CSA forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in an NMR tube containing approximately 0.6 mL of deuterated chloroform (CDCl3).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol - Pirkle's alcohol) to the NMR tube.

    • Gently shake the tube to ensure mixing.

    • Acquire another ¹H NMR spectrum.

Expected Results: In the presence of the chiral solvating agent, specific proton signals of the two enantiomers (e.g., the methine proton) will appear as two distinct peaks or multiplets. The enantiomeric excess is determined by integrating these separated signals.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and reagent volumes. Cyclodextrins are commonly used as chiral selectors in the background electrolyte.

Instrumentation:

  • Capillary electrophoresis system with a UV detector

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): Phosphate buffer (e.g., 50 mM, pH 7.0) containing a chiral selector such as a sulfated-β-cyclodextrin.

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Sample Preparation: Dissolve the sample in the BGE or water at a concentration of approximately 0.1-1 mg/mL.

Expected Results: Baseline separation of the enantiomers is expected. The migration times will be influenced by the type and concentration of the chiral selector and the pH of the background electrolyte.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Acquisition & Processing cluster_result Result Sample Racemic this compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution HPLC Chiral HPLC Dissolution->HPLC GC Chiral GC Dissolution->GC SFC Chiral SFC Dissolution->SFC NMR NMR with CSA Dissolution->NMR CE Chiral CE Dissolution->CE Acquisition Data Acquisition (Chromatogram/Spectrum) HPLC->Acquisition GC->Acquisition SFC->Acquisition NMR->Acquisition CE->Acquisition Integration Peak Integration Acquisition->Integration Calculation ee Calculation Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

Caption: General experimental workflow for determining the enantiomeric excess.

Method_Comparison_Logic cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method Analyte This compound HPLC HPLC Analyte->HPLC Non-volatile/ Thermally labile GC GC Analyte->GC Volatile/ Thermally stable SFC SFC Analyte->SFC Fast Analysis/ Green Chemistry CE CE Analyte->CE High Efficiency/ Low Sample Volume NMR NMR Analyte->NMR No Separation/ Structural Info Result Enantiomeric Excess HPLC->Result Resolution > 1.5 Time: ~30 min GC->Result Resolution > 1.5 Time: ~30 min SFC->Result High Resolution Time: < 10 min CE->Result Baseline Separation Time: ~15-20 min NMR->Result Δδ ~0.02-0.08 ppm Time: ~5-10 min

Caption: Logical relationship for selecting an analytical method.

References

A Comparative Guide to the Synthesis of Enantiomerically Pure 2-Bromo-1-phenylethanol: Kinetic Resolution vs. Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as the stereochemistry of a molecule is often critical to its therapeutic efficacy and safety.[1] (R)-(-)-2-Bromo-1-phenylethanol is a key chiral building block in the synthesis of various pharmaceutically active compounds, particularly β2-adrenoceptor agonists used in treating respiratory diseases.[2][3] This guide provides a comprehensive comparison of the two primary strategies for obtaining this valuable intermediate in its enantiomerically pure form: the kinetic resolution of a racemic mixture and the asymmetric synthesis from a prochiral precursor.

This document offers an objective analysis of these methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific needs, considering factors such as yield, enantioselectivity, cost, scalability, and environmental impact.

Data Presentation: A Head-to-Head Comparison

The following table summarizes quantitative data for the different synthetic routes to chiral 2-bromo-1-phenylethanol, providing a clear comparison of their performance.

ParameterKinetic ResolutionAsymmetric Synthesis
Method Enzymatic Kinetic Resolution Biocatalytic Asymmetric Reduction
Starting Material Racemic this compound2-Bromoacetophenone
Catalyst/Enzyme Lipase (e.g., Novozym 435)Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED)
Acyl Donor/Reducing Agent Vinyl acetateNADPH/NADH (with cofactor regeneration)
Theoretical Max. Yield (%) 50%100%
Reported Yield (%) Representative data suggests high conversion, but yield of one enantiomer is inherently limited.Up to 99%
Enantiomeric Excess (e.e., %) Representative data for a similar substrate shows >99%.>99%
Key Advantages High enantioselectivity for one enantiomer.High yield and excellent enantioselectivity, environmentally friendly.
Key Disadvantages Maximum theoretical yield of 50%, requires separation of the product from the unreacted enantiomer.Initial enzyme cost and development time can be higher.

Note: Some data presented is representative of similar substrates, as specific data for this compound can vary based on reaction conditions.[2]

Visualizing the Synthetic Pathways

The choice between kinetic resolution and asymmetric synthesis represents a fundamental decision in the strategic approach to obtaining a single enantiomer. The following diagram illustrates the logical flow of these two distinct pathways.

G cluster_0 Starting Materials cluster_1 Synthetic Approaches cluster_2 Specific Methods cluster_3 Products Racemic this compound Racemic this compound Kinetic Resolution Kinetic Resolution Racemic this compound->Kinetic Resolution 2-Bromoacetophenone 2-Bromoacetophenone Asymmetric Synthesis Asymmetric Synthesis 2-Bromoacetophenone->Asymmetric Synthesis Enzymatic Acylation (Lipase) Enzymatic Acylation (Lipase) Kinetic Resolution->Enzymatic Acylation (Lipase) Biocatalytic Reduction (ADH/KRED) Biocatalytic Reduction (ADH/KRED) Asymmetric Synthesis->Biocatalytic Reduction (ADH/KRED) Chemocatalytic Reduction (e.g., CBS) Chemocatalytic Reduction (e.g., CBS) Asymmetric Synthesis->Chemocatalytic Reduction (e.g., CBS) Unreacted Enantiomer Unreacted Enantiomer Enzymatic Acylation (Lipase)->Unreacted Enantiomer Acyled Enantiomer Acyled Enantiomer Enzymatic Acylation (Lipase)->Acyled Enantiomer Enantiopure (R)- or (S)-2-Bromo-1-phenylethanol Enantiopure (R)- or (S)-2-Bromo-1-phenylethanol Biocatalytic Reduction (ADH/KRED)->Enantiopure (R)- or (S)-2-Bromo-1-phenylethanol Chemocatalytic Reduction (e.g., CBS)->Enantiopure (R)- or (S)-2-Bromo-1-phenylethanol

Caption: Synthetic strategies for enantiopure this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions and scales.

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound

This method utilizes a lipase to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted, enantiomerically enriched alcohol.

Methodology:

  • Reaction Setup: Dissolve racemic this compound in a suitable organic solvent, such as n-hexane.

  • Reagent Addition: Add an acyl donor, for example, vinyl acetate, and a lipase (e.g., Novozym 435) to the solution.[2]

  • Reaction Conditions: The reaction is typically conducted at a controlled temperature (e.g., 42°C) with constant stirring for a specified duration (e.g., 75 minutes).[2]

  • Monitoring: The progress of the reaction and the enantiomeric excess of the remaining alcohol are monitored by chiral High-Performance Liquid Chromatography (HPLC).[2]

  • Work-up and Separation: Once the desired level of resolution is achieved, the enzyme is removed by filtration.[2]

  • Purification: The acylated product and the unreacted (R)-(-)-2-bromo-1-phenylethanol are then separated by column chromatography.[2]

Protocol 2: Biocatalytic Asymmetric Reduction of 2-Bromoacetophenone

This protocol employs an alcohol dehydrogenase (ADH) for the enantioselective reduction of the prochiral ketone, 2-bromoacetophenone, to the corresponding chiral alcohol.[2]

Methodology:

  • Enzyme Preparation: A suitable alcohol dehydrogenase, often from a microbial source, is prepared. This may involve the expression and purification of a recombinant enzyme.[2]

  • Reaction Mixture: Prepare a buffered aqueous solution containing 2-bromoacetophenone (e.g., 10-50 mM), a cofactor such as NADPH or NADH, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).[2]

  • Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 25-30 °C) and pH, with gentle agitation.[3]

  • Monitoring: The conversion of the substrate and the formation of the product are monitored over time using HPLC or Gas Chromatography (GC). The enantiomeric excess of the product is also determined.[3]

  • Work-up: Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.[2]

Protocol 3: Chemocatalytic Asymmetric Reduction of 2-Bromoacetophenone

This method utilizes a chiral chemical catalyst, such as an oxazaborolidine (CBS) catalyst, for the asymmetric reduction of 2-bromoacetophenone.

Methodology:

  • Reaction Setup: A solution of the chiral catalyst (e.g., (R)-CBS catalyst) is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled (e.g., to 0-5 °C).

  • Reducing Agent Addition: A solution of a reducing agent, such as borane-dimethyl sulfide complex (BH₃-DMS), is added dropwise to the catalyst solution.

  • Substrate Addition: A solution of 2-bromoacetophenone in the same solvent is then added slowly to the reaction mixture, maintaining the low temperature.

  • Reaction Conditions: The reaction is stirred at the controlled temperature for a period of time, and the progress is monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of a protic solvent, such as methanol. The mixture is then typically subjected to an aqueous work-up, including extraction with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.[3]

Concluding Remarks

The choice between kinetic resolution and asymmetric synthesis for the production of enantiomerically pure this compound is a critical decision that depends on various factors.

  • Asymmetric synthesis , particularly through biocatalytic reduction, stands out for its potential to achieve nearly 100% yield and exceptionally high enantioselectivity.[4] This makes it a highly efficient and atom-economical approach, which is often preferred for large-scale production.[3][4] The use of enzymes also aligns with the principles of green chemistry.[4]

  • Kinetic resolution , while limited by a theoretical maximum yield of 50% for the desired enantiomer, can be a practical and effective method, especially when a highly selective and robust enzyme is available.[5] It may be a suitable option for smaller-scale synthesis or when the separation of the resulting product and unreacted starting material is straightforward.

Ultimately, the optimal synthetic route will be determined by a careful evaluation of the specific requirements of the project, including the desired scale, purity specifications, cost considerations, and available resources.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1-phenylethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Bromo-1-phenylethanol is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential safety information, detailed disposal procedures, and logistical plans tailored for researchers, scientists, and drug development professionals.

Key Safety and Physical Data

A thorough understanding of the properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₉BrO[1][2]
Molecular Weight 201.06 g/mol [1]
Appearance Liquid[2]
Melting Point 39°C[2]
Boiling Point 261.6°C at 760 mmHg[2][3]
Density 1.504 g/cm³[3]
Flash Point 135.55°C[3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • Harmful if swallowed.[2]

  • May cause respiratory irritation.[1][2]

Before handling, ensure the following personal protective equipment (PPE) is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Skin Protection: A lab coat or other protective clothing to prevent skin contact.[4]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[3][4]

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through an approved hazardous waste disposal facility.[3][4] Adherence to local, state, and federal regulations is mandatory.[5]

Experimental Protocol for Waste Collection and Disposal:

  • Segregation of Waste:

    • Designate a specific, clearly labeled, and sealed container for halogenated organic waste.

    • Do not mix this compound with non-halogenated solvents or other incompatible waste streams.

  • Container Management:

    • Use a container made of a material compatible with this compound. A lined metal or plastic pail is recommended.[5]

    • Ensure the container is kept tightly closed when not in use and stored in a well-ventilated, secure area, away from heat and ignition sources.[4][6]

    • The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, harmful).

  • Transferring Waste:

    • Conduct all transfers of waste into the designated container within a chemical fume hood to minimize inhalation exposure.

    • Avoid spills. In the event of a minor spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it into the hazardous waste container.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with an accurate inventory of the waste container's contents.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[3][4]

Emergency Procedures

Spill Response:

  • Minor Spills: For small spills within a fume hood, absorb the chemical with an inert material and place it in the designated waste container.

  • Major Spills: In the event of a larger spill, evacuate the immediate area and alert your laboratory supervisor and institutional EHS.[5] Prevent the spill from entering drains.[3][4]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation occurs, seek medical advice.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical help.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Select Labeled Halogenated Organic Waste Container ppe->waste_container transfer Transfer Waste in Fume Hood waste_container->transfer seal Securely Seal Container transfer->seal store Store in Designated Secondary Containment Area seal->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of 2-Bromo-1-phenylethanol, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][3]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of the substance can be harmful.[3]

A thorough risk assessment should be conducted before beginning any work with this chemical, considering the quantities being used and the specific experimental conditions.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The required PPE is summarized in the table below.

Task Eye/Face Protection Skin Protection Respiratory Protection
Routine Handling & Dispensing Safety glasses with side shields or chemical splash goggles.[1][4]Chemical-resistant gloves (e.g., Nitrile, Neoprene), lab coat.[1][4][5]Work in a well-ventilated area, preferably a chemical fume hood.[1][4][6]
Weighing/Transferring Large Quantities Chemical splash goggles and a face shield.[4][5]Chemical-resistant gloves, flame-resistant lab coat, and additional protective clothing as needed.[4]A NIOSH-approved respirator may be necessary if ventilation is inadequate.[4][6]
Spill Cleanup Chemical splash goggles and a face shield.[4]Chemical-resistant gloves, disposable coveralls, and chemical-resistant boots.[4]A NIOSH-approved respirator with appropriate cartridges for large spills or in poorly ventilated areas.[4][6]
Waste Handling & Disposal Safety glasses with side shields or chemical splash goggles.[4]Chemical-resistant gloves, lab coat.[4]Not generally required if handling closed containers in a well-ventilated area.

Always inspect PPE for integrity before use and ensure gloves are suitable for handling this specific chemical.[7]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the procedural steps for the safe handling of this compound.

3.1. Pre-Operational Checks

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[4][8]

  • Consult SDS: Ensure the Safety Data Sheet (SDS) for this compound is readily available and has been reviewed.[4]

  • Prepare Work Area: Conduct all manipulations within a certified chemical fume hood to ensure adequate ventilation.[4][6] Cover the work surface with a disposable, absorbent bench liner.[8]

  • Assemble Materials: Gather all necessary equipment, including the chemical container, glassware, and spill cleanup materials.

3.2. Handling Procedure

  • Don PPE: Put on the appropriate PPE as specified in the table above.

  • Container Inspection: Before opening, inspect the container for any signs of damage or leaks.[4]

  • Dispensing: Carefully open the container. Pour the liquid slowly and deliberately to avoid splashing or creating aerosols.[4]

  • Container Sealing: Once the desired amount is dispensed, securely close the container.[1][6]

  • Perform Work: Carry out the experimental procedure within the fume hood.

  • Post-Handling: Wipe down the exterior of the primary container and any equipment used with a suitable solvent.

3.3. Post-Handling Cleanup

  • Clean Work Area: Wipe the work surface of the fume hood. Dispose of the bench liner as hazardous waste.

  • Decontaminate Equipment: Clean any non-disposable equipment used during the procedure.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Start with gloves, followed by the lab coat, and finally eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[9][10]

  • Skin Contact: Remove all contaminated clothing immediately.[1] Wash the affected skin area with plenty of soap and water. If skin irritation occurs or persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][9] If the person feels unwell or has difficulty breathing, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Call a physician or poison control center immediately.[6]

  • Minor Spill: Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Collect the absorbed material into a suitable container for disposal.

  • Major Spill: Evacuate the laboratory immediately and secure the area.[1] Notify your institution's environmental health and safety department. Remove all sources of ignition.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial.

  • Waste Collection: All waste materials, including unused chemical, contaminated consumables (e.g., gloves, bench liners), and empty containers, must be collected in a designated, properly labeled hazardous waste container.

  • Container Management: Keep waste containers tightly closed and store them in a designated secondary containment area. Do not mix with other waste streams.

  • Disposal Method: Dispose of the chemical waste through an approved waste disposal facility, in accordance with all local, state, and federal regulations.[1][6] Do not allow the product to enter drains or the environment.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₉BrO[2][3]
Molecular Weight 201.06 g/mol [2][11]
Appearance Colorless to light yellow clear liquid
Melting Point 39 °C[3]
Boiling Point 261.6 °C at 760 mmHg[1][3]
Density ~1.504 g/cm³[1]
Flash Point 135.6 °C[3]
Storage Temperature 2-8°C (Refrigerator)[12]

Workflow Visualization

The following diagram illustrates the standard operating procedure for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Response A Verify Emergency Equipment (Shower/Eyewash) B Review Safety Data Sheet (SDS) A->B C Prepare Fume Hood & Work Area B->C D Don Appropriate PPE C->D E Inspect & Open Chemical Container D->E F Dispense Chemical Slowly & Carefully E->F G Securely Close Container F->G H Perform Experiment G->H I Clean Work Area & Decontaminate Equipment H->I H->I J Collect All Waste in Labeled Container I->J K Doff PPE Correctly I->K M Store Waste for Professional Disposal J->M L Wash Hands Thoroughly K->L N Spill or Exposure Occurs O Follow Specific Emergency Procedure (Flush/Evacuate) N->O P Notify Supervisor & Safety Officer O->P Q Seek Medical Attention P->Q

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1-phenylethanol
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-phenylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.